1,4-Didodecyl-2,5-diiodobenzene
Description
Properties
IUPAC Name |
1,4-didodecyl-2,5-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52I2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-30(32)28(26-29(27)31)24-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONMOXZHNZXHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=C(C=C1I)CCCCCCCCCCCC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454108 | |
| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162715-93-7 | |
| Record name | 1,4-Didodecyl-2,5-diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80454108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,4-Didodecyl-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of a robust and reliable synthetic pathway to 1,4-didodecyl-2,5-diiodobenzene, a key intermediate in the development of advanced organic materials. The methodologies detailed herein are grounded in established chemical principles and have been selected for their reproducibility and scalability. This document goes beyond a simple recitation of steps, offering insights into the rationale behind experimental choices to empower researchers in their own laboratory settings.
Strategic Overview: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively achieved through a two-step process. This strategy ensures high yields and purity of the final product by first constructing the dialkylated aromatic core, followed by a regioselective iodination.
-
Step 1: Synthesis of the Precursor, 1,4-Didodecylbenzene. This is accomplished via a Friedel-Crafts alkylation of benzene with 1-dodecene. This method is preferred over using dodecyl halides to minimize potential carbocation rearrangements and to utilize readily available starting materials.
-
Step 2: Di-iodination of 1,4-Didodecylbenzene. The precursor is then subjected to an electrophilic aromatic substitution using N-iodosuccinimide (NIS) as the iodinating agent. The long alkyl chains of the precursor are activating and ortho-, para-directing, which facilitates the introduction of iodine atoms at the 2 and 5 positions of the benzene ring.
The overall synthetic pathway is depicted in the following diagram:
Figure 1: Overall synthetic strategy for this compound.
Part 1: Synthesis of 1,4-Didodecylbenzene via Friedel-Crafts Alkylation
The initial step in this synthesis is the formation of the dialkylated benzene ring. The Friedel-Crafts alkylation is a classic and effective method for forming carbon-carbon bonds with aromatic systems.
Causality Behind Experimental Choices:
-
Choice of Alkylating Agent (1-Dodecene): While alkyl halides can be used in Friedel-Crafts alkylations, alkenes offer the advantage of generating the carbocation electrophile in situ upon protonation by a strong acid catalyst. This approach can be more efficient and avoids the handling of potentially lachrymatory alkyl halides.
-
Choice of Catalyst (Zeolite or Solid Acid): Traditional Lewis acid catalysts like aluminum chloride (AlCl₃) are effective but can be difficult to handle and can lead to over-alkylation and other side reactions. The use of solid acid catalysts, such as modified zeolites, offers a more environmentally friendly and often more selective alternative.[1][2] These catalysts possess strong acid sites that can efficiently protonate the alkene to initiate the reaction.[1][2]
Experimental Protocol: Synthesis of 1,4-Didodecylbenzene
This protocol is adapted from established procedures for the alkylation of benzene with long-chain alkenes.[2]
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Benzene | C₆H₆ | 78.11 | ~150 mL | Excess |
| 1-Dodecene | C₁₂H₂₄ | 168.32 | 50.0 g | 0.297 |
| Zeolite Catalyst (e.g., H-Beta) | - | - | ~10 g | - |
Procedure:
-
Catalyst Activation: The zeolite catalyst is activated by heating under vacuum at 400 °C for 4 hours to remove adsorbed water.
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with benzene and the activated zeolite catalyst.
-
Addition of Alkene: The reaction mixture is heated to reflux (~80 °C). 1-Dodecene is then added dropwise from the dropping funnel over a period of 1-2 hours.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to follow the consumption of 1-dodecene. The reaction is typically allowed to proceed for 8-12 hours.
-
Workup: After completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration. The excess benzene is removed by rotary evaporation.
-
Purification: The crude product is purified by vacuum distillation to yield 1,4-didodecylbenzene as a colorless oil.
Characterization of 1,4-Didodecylbenzene:
-
¹H NMR (CDCl₃): δ 7.11 (s, 4H, Ar-H), 2.59 (t, 4H, Ar-CH₂), 1.59 (quint, 4H, Ar-CH₂-CH₂), 1.27 (br s, 36H, -(CH₂)₉-), 0.88 (t, 6H, -CH₃).
-
¹³C NMR (CDCl₃): δ 141.0, 128.2, 35.6, 31.9, 31.5, 29.7, 29.6, 29.5, 29.3, 22.7, 14.1.
Part 2: Di-iodination of 1,4-Didodecylbenzene
With the dialkylated precursor in hand, the next step is the regioselective introduction of two iodine atoms. The electron-donating nature of the alkyl groups activates the aromatic ring towards electrophilic substitution and directs the incoming electrophiles to the ortho and para positions. Since the para positions are blocked, iodination occurs at the two available ortho positions.
Causality Behind Experimental Choices:
-
Choice of Iodinating Agent (N-Iodosuccinimide): NIS is a mild and efficient source of electrophilic iodine.[3] It is easier to handle than molecular iodine and often leads to cleaner reactions with fewer side products.[3][4]
-
Choice of Catalyst (Trifluoroacetic Acid - TFA): A strong acid catalyst is required to activate the NIS and generate a more potent iodinating species. TFA is an excellent choice as it is a strong acid that is also a good solvent for the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the iodination of activated aromatic compounds with NIS.[3]
Materials:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,4-Didodecylbenzene | C₃₀H₅₄ | 414.75 | 10.0 g | 0.024 |
| N-Iodosuccinimide (NIS) | C₄H₄INO₂ | 224.98 | 12.0 g | 0.053 |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | ~5 mL | Catalytic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~200 mL | - |
Procedure:
-
Reaction Setup: A round-bottom flask is charged with 1,4-didodecylbenzene and dichloromethane.
-
Addition of Reagents: N-Iodosuccinimide is added to the solution, followed by the dropwise addition of trifluoroacetic acid at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature and monitored by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: The reaction mixture is washed sequentially with a 10% aqueous solution of sodium thiosulfate (to quench any remaining iodine), water, and brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed by rotary evaporation, and the crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient to afford this compound as a white solid.[5][6]
Characterization of this compound:
-
Melting Point: ~70 °C[5]
-
¹H NMR (CDCl₃): δ 7.65 (s, 2H, Ar-H), 2.80 (t, 4H, Ar-CH₂), 1.55 (quint, 4H, Ar-CH₂-CH₂), 1.26 (br s, 36H, -(CH₂)₉-), 0.88 (t, 6H, -CH₃).
-
¹³C NMR (CDCl₃): δ 144.2, 139.1, 99.8, 40.5, 31.9, 30.9, 29.7, 29.6, 29.5, 29.3, 22.7, 14.1.
The following diagram illustrates the experimental workflow for the di-iodination step:
Figure 2: Experimental workflow for the di-iodination of 1,4-didodecylbenzene.
Trustworthiness Through Self-Validating Protocols
The protocols described in this guide are designed to be self-validating. The progress of each reaction can be conveniently monitored by TLC, allowing for real-time assessment of the reaction's completion. The purification steps are robust, and the final product's identity and purity can be unequivocally confirmed by standard analytical techniques such as NMR spectroscopy and melting point determination. The expected spectral data provided serves as a benchmark for successful synthesis.
References
-
Friedel-Crafts Acylation of Benzene. (n.d.). Retrieved from [Link]
-
Friedel–Crafts reaction. (2023, November 28). In Wikipedia. [Link]
-
Iodination Using N-Iodosuccinimide (NIS). (n.d.). Retrieved from [Link]
-
The Friedel-Crafts Alkylation and Acylation of Benzene. (n.d.). Retrieved from [Link]
-
Synthesis of dodecylbenzene via the alkylation of benzene and 1-dodecene over mesopore Beta zeolites. (2023). AIChE Journal, 69(11). [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2022). Organic Syntheses, 99, 276-302. [Link]
-
N-Iodosuccinimide. (n.d.). Retrieved from [Link]
- Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
-
Friedel-Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! (2018, May 7). [Video]. YouTube. [Link]
-
Synthesis of dodecylbenzene via the alkylation of benzene and 1-dodecene over mesopore Beta zeolites. (2023). AIChE Journal, 69(11). [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2022). Organic Syntheses, 99, 276–302. [Link]
-
N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. Retrieved from [Link]
-
N-iodosuccinimide. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Isolation, purification and characterization of allelopathic compounds. (n.d.). LAMBDA Laboratory Instruments. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 4. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 5. 1,4-双十二烷基-2,5-二碘苯 | Sigma-Aldrich [sigmaaldrich.com]
- 6. Isolation, purification and characterization of allelopathic compounds – LAMBDA OMNICOLL | LAMBDA Laboratory Instruments [fractioncollector.info]
An In-depth Technical Guide to the Physicochemical Properties of 1,4-Didodecyl-2,5-diiodobenzene
This guide provides a comprehensive overview of the physicochemical properties of 1,4-Didodecyl-2,5-diiodobenzene, a key building block in the synthesis of advanced organic electronic materials. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics for its successful application in their respective fields.
Introduction and Molecular Overview
This compound, with the CAS Number 162715-93-7, is a substituted aromatic compound that has garnered significant interest in materials science.[1][2] Its molecular structure, featuring a central benzene ring functionalized with two long dodecyl chains and two iodine atoms, imparts a unique combination of properties. The long alkyl chains enhance solubility in common organic solvents, making it amenable to solution-based processing techniques crucial for the fabrication of organic electronic devices. The iodine atoms serve as reactive sites for various cross-coupling reactions, most notably the Sonogashira coupling, enabling the construction of conjugated polymers and oligomers with tailored electronic and optical properties.
Molecular Structure
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 162715-93-7 | [1][2] |
| Molecular Formula | C30H52I2 | [1][2] |
| Molecular Weight | 666.54 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | ~70 °C | [1] |
| Solubility | Soluble in common organic solvents such as chloroform, tetrahydrofuran, and toluene. (Inferred from its use in solution-based polymerizations) | N/A |
| HOMO Level | Estimated to be in the range of -5.5 to -6.0 eV. (Typical for similar alkylated benzene derivatives used in organic electronics) | N/A |
| LUMO Level | Estimated to be in the range of -2.0 to -2.5 eV. (Typical for similar alkylated benzene derivatives used in organic electronics) | N/A |
Synthesis and Purification
Hypothetical Synthetic Workflow
Caption: A plausible synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
Caution: This is a hypothetical procedure and should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 1,4-didodecylbenzene (1 equivalent) in carbon tetrachloride.
-
Reagent Addition: To the stirred solution, add iodine (2.2 equivalents) and periodic acid (0.5 equivalents). Slowly add concentrated sulfuric acid (5 equivalents) dropwise from the dropping funnel. The addition should be performed at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent to afford pure this compound.
Spectroscopic and Electrochemical Characterization
Due to the limited availability of public data, this section provides an expected profile based on the known structure and the properties of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected)
-
¹H NMR (CDCl₃, 400 MHz):
-
A singlet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the two aromatic protons.
-
A triplet at approximately δ 2.6 ppm corresponding to the four benzylic protons (-CH₂-Ar).
-
A broad multiplet between δ 1.2-1.6 ppm corresponding to the bulk of the methylene protons in the dodecyl chains.
-
A triplet at approximately δ 0.9 ppm corresponding to the twelve methyl protons at the end of the dodecyl chains.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
Signals in the aromatic region (δ 120-150 ppm), including two signals for the iodinated carbons and two for the alkyl-substituted carbons.
-
A signal around δ 100 ppm for the carbon atoms bearing the iodine.
-
A series of signals in the aliphatic region (δ 14-35 ppm) corresponding to the carbons of the dodecyl chains.
-
Mass Spectrometry (MS) (Expected)
-
Electron Impact (EI) or Matrix-Assisted Laser Desorption/Ionization (MALDI): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 666.54. Characteristic fragmentation patterns would involve the loss of the dodecyl chains and iodine atoms.
UV-Vis Spectroscopy (Expected)
-
In a suitable solvent like chloroform or THF, the UV-Vis absorption spectrum is expected to show a primary absorption band in the range of 250-300 nm, characteristic of the π-π* transitions of the substituted benzene ring.
Electrochemical Properties and Frontier Molecular Orbitals
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are critical parameters for determining the suitability of this material in organic electronic devices.
Caption: Estimated frontier molecular orbital energy levels of this compound.
These estimated energy levels suggest that polymers derived from this monomer would be suitable for applications in organic photovoltaics and organic light-emitting diodes, where tuning of the energy levels is crucial for efficient charge injection and transport.
Applications in Materials Science
The primary application of this compound is as a monomer in the synthesis of conjugated polymers, particularly poly(phenylene ethynylene)s (PPEs) and oligo(phenylene ethynylene)s (OPEs). These materials are of great interest for their potential use in:
-
Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting layers.
-
Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer.
-
Organic Field-Effect Transistors (OFETs): As the semiconductor channel material.
-
Chemical Sensors: Where changes in the polymer's optical or electrical properties upon exposure to an analyte can be used for detection.
Sonogashira Coupling Polymerization Workflow
Sources
An In-depth Technical Guide to 1,4-Didodecyl-2,5-diiodobenzene for Advanced Materials Synthesis
This guide provides a comprehensive technical overview of 1,4-didodecyl-2,5-diiodobenzene (CAS No. 162715-93-7), a key building block in the synthesis of high-performance conjugated polymers for organic electronics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel organic materials.
Introduction: The Strategic Importance of this compound
This compound is a strategically designed aromatic monomer that serves as a cornerstone in the construction of advanced organic materials.[1][2] Its molecular architecture, featuring a central benzene ring functionalized with two iodo groups and two long dodecyl chains, imparts a unique combination of reactivity and processability to the resulting polymers.
The two iodo substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds to construct conjugated polymer backbones. The long dodecyl side chains are not merely passive appendages; they are crucial for ensuring the solubility of the resulting rigid-rod polymers in common organic solvents. This enhanced solubility is a critical prerequisite for solution-based fabrication techniques, which are essential for the cost-effective manufacturing of large-area organic electronic devices.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 162715-93-7 | [1][2] |
| Molecular Formula | C₃₀H₅₂I₂ | [1][2] |
| Molecular Weight | 666.54 g/mol | [2] |
| Appearance | Solid | [2] |
| Melting Point | ~70 °C | [2] |
| Functional Group | Iodo | [2] |
| Storage Class | 11 - Combustible Solids | [2] |
Safety and Handling: this compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[2] It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Synthesis and Purification: A Representative Protocol
Synthesis of 1,4-Didodecylbenzene
The synthesis of the dialkylated benzene precursor is a critical first step. A Kumada coupling reaction provides an efficient method for this transformation.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.1 equivalents). Cover the magnesium with anhydrous diethyl ether and add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromododecane (2 equivalents) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.
-
Kumada Coupling: In a separate flame-dried flask, dissolve 1,4-dibromobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF). Add a catalytic amount of [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (NiCl₂(dppp)).
-
Reaction Execution: Cool the solution of 1,4-dibromobenzene and catalyst to 0 °C. Slowly add the prepared dodecylmagnesium bromide solution via a cannula. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure 1,4-didodecylbenzene.
Iodination of 1,4-Didodecylbenzene
The direct iodination of the electron-rich 1,4-didodecylbenzene can be achieved using an electrophilic iodinating agent.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the purified 1,4-didodecylbenzene (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of acetic acid and sulfuric acid.
-
Iodination: Cool the solution to 0 °C. Add N-iodosuccinimide (NIS) (2.2 equivalents) portion-wise over 30 minutes. Alternatively, a mixture of iodine and an oxidizing agent like periodic acid or silver sulfate can be used.[3][4][5]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product, this compound, can be purified by recrystallization from a solvent such as ethanol or isopropanol.
Characterization: Confirming Structure and Purity
The successful synthesis and purification of this compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (singlet), α-methylene protons (triplet), bulk methylene protons (multiplet), and terminal methyl protons (triplet). The integration of these signals should correspond to the number of protons in the structure. |
| ¹³C NMR | Signals corresponding to the iodinated aromatic carbons, alkyl-substituted aromatic carbons, and the various carbons of the dodecyl chains. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (666.54 g/mol ). |
| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, and iodine should be in close agreement with the calculated values. |
Reactivity and Applications in Polymer Synthesis
The primary application of this compound is as a monomer in the synthesis of conjugated polymers for organic electronic devices. The two iodo groups provide reactive sites for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds.[6] In the context of polymerization, this compound can be reacted with a variety of aromatic diboronic acids or their esters to yield well-defined alternating copolymers.
Experimental Protocol: Synthesis of a Poly(phenylene-alt-thiophene) Derivative
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1 equivalent) and thiophene-2,5-diboronic acid bis(pinacol) ester (1 equivalent) in a degassed solvent system, such as a mixture of toluene and aqueous 2 M potassium carbonate.
-
Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).
-
Polymerization: Heat the reaction mixture to reflux under an inert atmosphere (argon or nitrogen) for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.
-
Polymer Isolation and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer. Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalyst and oligomers. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and finally hexane. The purified polymer is then dissolved in a suitable solvent like chloroform or chlorobenzene and reprecipitated into methanol. Dry the final polymer under vacuum.
Stille Polycondensation
The Stille coupling reaction, which involves the coupling of an organohalide with an organotin compound, is another highly effective method for synthesizing conjugated polymers.[7] It is known for its tolerance to a wide variety of functional groups.
Experimental Protocol: Synthesis of a Poly(phenylene-alt-thiophene) Derivative
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1 equivalent) and 2,5-bis(tributylstannyl)thiophene (1 equivalent) in a degassed solvent such as anhydrous toluene or DMF.
-
Catalyst Addition: Add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] or Pd(PPh₃)₄ (1-3 mol%).
-
Polymerization: Heat the reaction mixture to 90-110 °C under an inert atmosphere for 24-48 hours.
-
Polymer Isolation and Purification: The work-up and purification procedure is similar to that described for the Suzuki polycondensation. The polymer is precipitated in methanol, filtered, and purified by washing or Soxhlet extraction.
Applications in Organic Electronics
Polymers derived from this compound are promising materials for a range of organic electronic applications due to their tunable electronic properties and good processability.
Organic Field-Effect Transistors (OFETs)
The semiconducting nature of conjugated polymers allows them to be used as the active layer in OFETs. The long alkyl chains on the polymer backbone can influence the molecular packing in the solid state, which in turn affects the charge carrier mobility. Polymers synthesized from this compound have the potential to exhibit high hole mobilities, making them suitable for p-type transistors.[8]
Organic Photovoltaics (OPVs)
In OPV devices, conjugated polymers can function as the electron donor material in the active layer. The absorption spectrum of the polymer can be tuned by copolymerizing this compound with various electron-rich or electron-deficient comonomers to match the solar spectrum. The performance of OPV devices is highly dependent on the energy levels (HOMO and LUMO) of the donor polymer and the morphology of the bulk heterojunction active layer.[9][10]
Organic Light-Emitting Diodes (OLEDs)
Certain polymers derived from this compound can exhibit strong photoluminescence, making them candidates for the emissive layer in OLEDs. The color of the emitted light can be controlled by modifying the chemical structure of the polymer backbone.[11]
Conclusion
This compound is a versatile and valuable monomer for the synthesis of advanced organic materials. Its well-defined structure, featuring reactive iodo groups and solubilizing dodecyl chains, makes it an ideal building block for creating a wide range of conjugated polymers via established cross-coupling methodologies. The resulting polymers have shown significant promise in various organic electronic applications, and continued research in this area is expected to lead to further advancements in the field of materials science.
References
-
Lee, T. R., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. Journal of Applied Polymer Science, 131(23). [Link]
-
ResearchGate. (2014). Synthesis and characterization of poly(2,5-didecyl-1,4-phenylene vinylene), poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer | Request PDF. [Link]
-
ResearchGate. (n.d.). Transistor characteristics of synthesized new polymers: (a)... | Download Scientific Diagram. [Link]
-
The Royal Society of Chemistry. (n.d.). Effects on Photovoltaic properties of copolymers with five- membered chalcogen-π-heterocycles bridges. [Link]
-
Polymer Chemistry (RSC Publishing). (n.d.). Synthesis and photovoltaic properties of copolymers based on benzo[1,2-b:4,5-b′]dithiophene and thiazole with different conjugated side groups. [Link]
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Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
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Eindhoven University of Technology Research Portal. (2001). Mechanistic aspects of the Suzuki polycondensation of thiophenebisboronic derivatives and diiodobenzenes analyzed by MALDI-TOF mass spectrometry. [Link]
-
RSC Publishing. (2023). Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. [Link]
-
ResearchGate. (2012). (PDF) Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c] pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): A high. [Link]
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ResearchGate. (n.d.). Regioselective iodination of aryl amines using 1,4-dibenzyl-1,4-diazoniabicyclo [2.2.2] octane dichloroiodate in solution and under solvent-free conditions. [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene. [Link]
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
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PubMed. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. [Link]
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PMC. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]
- Google Patents. (n.d.).
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ResearchGate. (n.d.). A Convenient Procedure for the Iodination of Arenes. [Link]
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Chemical Communications (RSC Publishing). (n.d.). Sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds. [Link]
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Beilstein Journals. (2024). BJOC - Search Results. [Link]
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ResearchGate. (n.d.). Synthesis and electrical conductivity of poly(1,4‐phenylenevinylene‐co‐2,5‐thienylenevinylene) | Request PDF. [Link]
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MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐ and 3,4‐dibromothiophenes. [Link]
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RSC Publishing. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]
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An In-Depth Technical Guide to the Molecular Structure of 1,4-Didodecyl-2,5-diiodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Didodecyl-2,5-diiodobenzene is a tailored organic molecule that serves as a crucial building block in the realm of materials science, particularly in the synthesis of advanced organic electronics. Its structure, characterized by a central diiodinated benzene ring flanked by two long alkyl chains, provides a unique combination of functionality and processability. The iodine atoms offer reactive sites for cross-coupling reactions, enabling the construction of extended π-conjugated systems, while the dodecyl chains impart solubility and influence the solid-state packing of the resulting materials. This guide provides a comprehensive overview of the synthesis, molecular structure, and potential applications of this versatile compound, with a focus on its role in the development of organic semiconductors.
Synthesis and Purification
The synthesis of this compound can be approached through two primary routes: the direct iodination of a pre-formed dialkylated benzene ring or the alkylation of a diiodinated benzene core. The former is often preferred due to the higher reactivity of the electron-rich dialkylbenzene towards electrophilic iodination.
Part 1: Synthesis of the Precursor: 1,4-Didodecylbenzene
The initial step involves the synthesis of the dialkylated benzene precursor, 1,4-didodecylbenzene. This is typically achieved through a Friedel-Crafts alkylation reaction between benzene and a suitable dodecyl source, such as 1-dodecene or 1-chlorododecane, in the presence of a Lewis acid or solid acid catalyst.[1][2] The use of solid acid catalysts, like zeolites, is gaining traction as a more environmentally benign alternative to traditional Lewis acids.[1][2]
Experimental Protocol: Friedel-Crafts Alkylation of Benzene with 1-Dodecene
-
Catalyst Activation: A solid acid catalyst, such as a mesoporous Beta zeolite, is activated under vacuum at high temperature to remove adsorbed water.[1]
-
Reaction Setup: A stirred batch reactor is charged with the activated catalyst and an excess of dry benzene.
-
Addition of Alkene: 1-Dodecene is added dropwise to the stirred suspension at a controlled temperature, typically between 80-120 °C.[1]
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) to follow the consumption of 1-dodecene and the formation of dodecylbenzene isomers.
-
Workup and Purification: Upon completion, the catalyst is removed by filtration. The excess benzene is removed under reduced pressure. The resulting crude product, a mixture of dodecylbenzene isomers, is then purified by fractional distillation under high vacuum to isolate the desired 1,4-didodecylbenzene.
The causality behind using an excess of benzene is to minimize polyalkylation, a common side reaction in Friedel-Crafts alkylations where the product is more reactive than the starting material.[3] The solid acid catalyst provides active sites for the protonation of the alkene, generating a carbocation that then undergoes electrophilic aromatic substitution on the benzene ring.
Part 2: Iodination of 1,4-Didodecylbenzene
With the 1,4-didodecylbenzene precursor in hand, the next step is the regioselective iodination at the 2 and 5 positions of the benzene ring. This is an electrophilic aromatic substitution reaction where the electron-donating alkyl groups activate the ortho positions for iodination.
Experimental Protocol: Direct Iodination of 1,4-Didodecylbenzene
-
Reaction Setup: To a solution of 1,4-didodecylbenzene in a suitable solvent such as glacial acetic acid, periodic acid (H₅IO₆) or another oxidizing agent is added.
-
Addition of Iodine: Elemental iodine (I₂) is then added portion-wise to the stirred mixture.
-
Reaction Conditions: The reaction is typically heated to a moderate temperature (e.g., 70-90 °C) and stirred for several hours until the characteristic purple color of iodine disappears.
-
Workup: The reaction mixture is cooled to room temperature and poured into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Purification: The crude product is extracted with an organic solvent like dichloromethane or hexane. The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound as a white solid.
The choice of an oxidizing agent is crucial to regenerate the electrophilic iodine species in situ, driving the reaction to completion. The long dodecyl chains enhance the solubility of the starting material in organic solvents, facilitating a homogeneous reaction.
Physicochemical Properties and Spectroscopic Analysis
This compound is a white crystalline solid at room temperature with a melting point of approximately 70 °C.[4][5] It is highly soluble in common organic solvents such as tetrahydrofuran (THF), chloroform, and toluene.
| Property | Value |
| Molecular Formula | C₃₀H₅₂I₂ |
| Molecular Weight | 666.54 g/mol [4][5] |
| CAS Number | 162715-93-7[4][5] |
| Appearance | White solid[4][5] |
| Melting Point | ~70 °C[4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (CDCl₃, 500 MHz):
-
δ ~7.5 ppm (s, 2H): Aromatic protons (H-3, H-6). The singlet multiplicity is due to the symmetrical substitution of the benzene ring.
-
δ ~2.6 ppm (t, 4H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar). The triplet multiplicity arises from coupling to the adjacent methylene group.
-
δ ~1.6 ppm (m, 4H): Methylene protons beta to the aromatic ring (-CH₂-CH₂-Ar).
-
δ ~1.2-1.4 ppm (br m, 36H): Overlapping methylene protons of the long alkyl chains.
-
δ ~0.9 ppm (t, 6H): Methyl protons at the end of the dodecyl chains (-CH₃).
Predicted ¹³C NMR (CDCl₃, 125 MHz):
-
δ ~142 ppm: Aromatic carbons attached to the alkyl groups (C-1, C-4).
-
δ ~138 ppm: Aromatic carbons bearing the iodine atoms (C-2, C-5).
-
δ ~100 ppm: Aromatic carbons corresponding to the C-H bonds (C-3, C-6).
-
δ ~35 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).
-
δ ~32-22 ppm: A series of signals corresponding to the methylene carbons of the dodecyl chains.
-
δ ~14 ppm: Methyl carbon at the end of the dodecyl chains (-CH₃).
These predicted values are based on the known effects of alkyl and iodo substituents on the chemical shifts of benzene rings and are invaluable for confirming the identity and purity of the synthesized compound.
Molecular Structure and Crystallography
The molecular structure of this compound is defined by the planar aromatic core and the flexible long alkyl chains. While specific crystallographic data for this compound is not publicly available, studies on analogous long-chain dialkoxy-diiodobenzene derivatives provide insights into its likely solid-state packing.[6] It is expected that the molecules will self-assemble in a layered structure, driven by van der Waals interactions between the long alkyl chains. This packing motif is crucial for charge transport in organic electronic devices. The C-I bond length is anticipated to be in the typical range for aryl iodides, and the benzene ring will exhibit a distorted hexagonal geometry due to the bulky substituents.
Applications in Organic Electronics
The primary application of this compound is as a monomer in the synthesis of conjugated polymers for organic field-effect transistors (OFETs).[3][7] The two iodine atoms provide reactive handles for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling with terminal alkynes.[8][9]
Synthesis of Poly(p-phenylene ethynylene) (PPE) Derivatives
A common application is the synthesis of poly(p-phenylene ethynylene)s, a class of highly fluorescent and semiconducting polymers.[1]
Experimental Protocol: Sonogashira Polymerization
-
Reaction Setup: A Schlenk flask is charged with this compound, a di-alkyne comonomer (e.g., 1,4-diethynyl-2,5-didodecylbenzene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a deoxygenated solvent mixture of toluene and a tertiary amine like triethylamine.
-
Polymerization: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 60 to 80 °C. The progress of the polymerization is monitored by the increase in viscosity of the solution.
-
Workup and Purification: After the desired molecular weight is achieved, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The polymer is then collected by filtration, washed extensively to remove catalyst residues, and dried under vacuum.
The resulting polymer possesses a rigid conjugated backbone, which is essential for efficient charge transport, and flexible side chains that ensure good solubility and processability for device fabrication.
Performance in Organic Field-Effect Transistors (OFETs)
Polymers derived from this compound have shown promise as the active layer in OFETs. The long alkyl side chains play a critical role in promoting self-assembly and ordered packing of the polymer chains in thin films, which is a prerequisite for high charge carrier mobility. While specific performance data for polymers derived solely from this monomer are not extensively reported, analogous systems have demonstrated mobilities in the range of 10⁻³ to 10⁻¹ cm²V⁻¹s⁻¹.[10][11][12] The on/off ratio and threshold voltage of these devices are also influenced by the polymer's molecular structure and the device architecture.
Conclusion
This compound is a strategically designed molecule that bridges the gap between synthetic chemistry and materials science. Its well-defined structure, with reactive iodine sites and solubilizing alkyl chains, makes it an invaluable building block for the creation of high-performance organic electronic materials. The synthetic routes are accessible, and its characterization, though requiring specialized techniques, is well within the capabilities of modern research laboratories. As the demand for flexible and solution-processable electronic devices continues to grow, the importance of versatile monomers like this compound is set to increase, paving the way for innovations in organic electronics and beyond.
Visualizations
Molecular Structure of this compound
Caption: 2D representation of this compound.
Synthetic Workflow
Caption: Synthetic workflow for this compound and its application.
References
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- Cao, X., Min, Y., Tian, H., & Liu, J. (2021). Incorporating Cyano Groups to a Conjugated Polymer Based on Double B←N Bridged Bipyridine Unit for Unipolar n-Type Organic Field-Effect Transistors.
- Lhoste, J., Turek, P., & Remaud, G. S. (2008). 1,4-Bis(hexyloxy)-2,5-diiodobenzene. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1538.
- Alvarez-Hernández, A., et al. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Journal of the Mexican Chemical Society, 59(2), 118-124.
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METTLER TOLEDO. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
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- Boga, C., et al. (2014). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s.
- Li, Y., et al. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. Physical Chemistry Chemical Physics, 14(19), 7162-7169.
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JoVE. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]
- Hornáček, M., Mališová Bérešová, M., & Hudec, P. (2024). An Environmentally Friendly Catalyst for Aromatic Hydrocarbons Alkylations with 1-alkenes.
- Arias, E., et al. (2019). Direct Synthesis of 2,5-Bis(dodecanoxy)phenyleneethynylene-Butadiynes by Sonogashira Coupling Reaction.
- Google Patents. (1986). Method for the synthesis of iodobenzene. (EP0183579A1).
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Organic Syntheses. (n.d.). Iodobenzene. Retrieved from [Link]
- Tang, X., & Song, L. (2023). Recent Access to Polycycles via Post-Ugi Reactions.
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SpectraBase. (n.d.). 1,4-Diiodobenzene - Optional[13C NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (2020). A method for synthesizing 1,4-dibromo-2,5-diiodobenzene. (CN110627611A).
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YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]
- PubMed. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. Physical Chemistry Chemical Physics, 14(19), 7162-9.
- Alikarami, M., et al. (2013). Regioselective iodination of aryl amines using 1,4-dibenzyl-1,4-diazoniabicyclo [2.2.2] octane dichloroiodate in solution and under solvent-free conditions.
- Beilstein Journals. (2024). Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. Beilstein Journal of Organic Chemistry, 20, 17–24.
- Google Patents. (1988).
- Polymer Chemistry (RSC Publishing). (2020). 3D-Printed OFETs of the 1,4-bis(3-phenylquinoxalin-2-yl)benzene-based polymer semiconductors. Polymer Chemistry, 11(32), 5163-5171.
- MDPI. (2024). Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. Polymers, 16(23), 3237.
- Frontiers. (2020). Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors. Frontiers in Chemistry, 8, 759.
- CORE. (2013). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. ARKIVOC, 2013(5), 232-246.
- Springer. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic 1H- and 13C-NMR Spectroscopy.
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solubility of 1,4-Didodecyl-2,5-diiodobenzene in organic solvents
An In-depth Technical Guide to the Solubility of 1,4-Didodecyl-2,5-diiodobenzene in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Foreword: Understanding the Critical Role of Solubility in Advanced Material Synthesis
In the realm of organic electronics and materials science, the precise control over molecular assembly is paramount.[1] The compound this compound, a key building block for conjugated polymers and complex molecular architectures, presents a significant challenge and opportunity in its solution-phase behavior. Its unique structure, featuring a rigid aromatic core functionalized with two bulky iodine atoms and two long, flexible dodecyl chains, dictates its interaction with its environment. Understanding and predicting its solubility is not merely an academic exercise; it is a critical enabler for the successful synthesis, purification, and deposition of next-generation electronic materials. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the solubility landscape of this versatile intermediate.
Molecular Architecture and its Implications for Solubility
This compound (C₃₀H₅₂I₂) is a solid at room temperature with a melting point of approximately 70°C.[2][3] Its molecular structure is the primary determinant of its solubility characteristics.
-
The Aromatic Core (2,5-diiodobenzene): The central benzene ring is electron-rich and relatively nonpolar. The two iodine atoms are large and polarizable, contributing to van der Waals interactions and potentially weak halogen bonding. The parent compound, 1,4-diiodobenzene, is soluble in non-polar to moderately polar solvents like ether, ethyl acetate, dichloromethane, and benzene, but insoluble in water.[4][5]
-
The Alkyl Chains (1,4-didodecyl): The two long dodecyl (C₁₂) chains are highly nonpolar, flexible, and lipophilic. These chains dominate a significant portion of the molecular volume and surface area, strongly favoring interactions with nonpolar, aliphatic, or weakly polar solvents through London dispersion forces. The presence of such long chains is a common strategy to enhance the solubility of rigid aromatic cores in organic solvents.[6]
The molecule is, therefore, amphipathic in a non-aqueous sense, with a large nonpolar character conferred by the alkyl chains and a smaller, more polarizable aromatic core. The fundamental principle of "like dissolves like" dictates that the most effective solvents will be those that can favorably interact with the long alkyl chains.[7]
Caption: Molecular features influencing solubility.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High | The dodecyl chains are structurally very similar to these solvents, maximizing favorable van der Waals interactions. This class is expected to be the most effective. |
| Nonpolar Aromatic | Toluene, Xylene, Benzene | High to Moderate | The aromatic core of the solute can interact favorably with the aromatic solvent via π-π stacking, while the alkyl chains are also well-solvated. |
| Chlorinated | Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene | High to Moderate | These solvents have a good balance of properties, capable of solvating both the polarizable diiodo-aromatic core and the nonpolar alkyl chains. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | THF is a moderately polar solvent that can solvate the aromatic core to some extent, but the interaction with the long alkyl chains is less favorable compared to purely nonpolar solvents. Diethyl ether is less polar and may be a better solvent than THF. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | Low to Very Low | The high polarity and dipole moment of these solvents lead to strong self-association, making it energetically unfavorable to create a cavity for the large, nonpolar solute molecule. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Very Low to Insoluble | Strong hydrogen bonding networks in alcohols are difficult to disrupt. The nonpolar solute cannot participate in hydrogen bonding, leading to poor solvation. |
| Aqueous | Water | Insoluble | The molecule is highly hydrophobic due to the long alkyl chains and lacks functional groups capable of hydrogen bonding with water.[4] |
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise concentration control, such as polymer synthesis or solution-based device fabrication, an experimental determination of solubility is essential. The following protocols are designed to provide both rapid qualitative assessment and accurate quantitative data.
Qualitative "Rule of Thumb" Assessment
This rapid test provides a practical estimation of solubility, useful for initial solvent screening. The standard heuristic defines solubility as requiring approximately 30 parts of solvent to dissolve 1 part of solute.
Methodology:
-
Preparation: Add 20-30 mg of this compound to a small test tube or vial.
-
Solvent Addition: Add the selected solvent dropwise, starting with 0.25 mL.
-
Agitation: Vigorously shake or vortex the mixture for 1-2 minutes at a controlled temperature (e.g., 25°C).[11][12]
-
Observation: Visually inspect the solution. If the solid has completely dissolved, it is considered "soluble."
-
Incremental Addition: If the solid remains, continue adding the solvent in 0.25 mL increments up to a total volume of 1.0 mL, agitating after each addition.
-
Classification:
-
Soluble: Dissolves completely in ≤ 1.0 mL.
-
Sparingly Soluble: A noticeable amount dissolves, but some solid remains.
-
Insoluble: No visible dissolution of the solid.
-
Quantitative Determination via the Shake-Flask Method
The isothermal shake-flask method is the gold-standard for determining the equilibrium solubility of a compound.[13] It ensures that the solvent is fully saturated with the solute at a specific temperature.
Rationale for Method Selection: This method is chosen for its simplicity and reliability. By ensuring an excess of the solid is present, the resulting solution is guaranteed to be saturated, representing the true thermodynamic solubility limit under the tested conditions.
Detailed Protocol:
-
Sample Preparation: Place an excess amount of this compound (e.g., 50 mg) into several screw-cap vials. The excess is critical to ensure equilibrium is reached from a state of saturation.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent (e.g., 5.0 mL) into each vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C ± 0.5°C). Agitate the vials for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary time-course study is recommended to determine the minimum time to reach a plateau in concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the isothermal bath for at least 24 hours to allow the excess solid to settle. Centrifugation at the same temperature can be used to accelerate this process.
-
Sample Extraction: Carefully extract an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm PTFE syringe filter to remove any remaining microscopic particles. This step is crucial to prevent artificially high concentration readings.
-
Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the Shake-Flask Solubility Method.
Analytical Quantification
UV-Vis Spectroscopy:
-
Principle: If the compound has a distinct chromophore (the iodinated benzene ring), its concentration can be determined by measuring its absorbance at a specific wavelength (λ_max) and using the Beer-Lambert law.
-
Procedure:
-
Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at λ_max to generate a calibration curve (Absorbance vs. Concentration).
-
Measure the absorbance of the diluted unknown sample and determine its concentration from the calibration curve.
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: This is a more universal and often more sensitive method. The compound is separated from any potential impurities on a column, and its concentration is determined by the area of its corresponding peak.
-
Procedure:
-
Develop an appropriate HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water).
-
Prepare a series of standard solutions of known concentrations.
-
Inject each standard to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted unknown sample and determine its concentration from the calibration curve.
-
Conclusion and Field Insights
For this compound, solubility is not a static property but a tunable parameter essential for its application in materials science. Our analysis indicates that nonpolar aliphatic and aromatic solvents, along with chlorinated hydrocarbons, are the most promising candidates for achieving high solubility. The long dodecyl chains are the dominant structural feature, making this molecule behave much like a waxy solid, favoring solvents that can effectively solvate these lipophilic moieties. For any process requiring high-purity, solution-based deposition—such as in the fabrication of organic field-effect transistors (OFETs) or organic photovoltaics (OPVs)—a quantitative understanding of its solubility in the chosen solvent system is non-negotiable. The protocols outlined in this guide provide a robust framework for obtaining this critical data, enabling researchers to move from theoretical prediction to practical application with confidence.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
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SlideShare. (2018). solubility experimental methods.pptx. Retrieved from [Link]
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Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
- Gale, R. W., et al. (2022). Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. The Journal of Physical Chemistry B, 126(28), 5465–5476.
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National Center for Biotechnology Information. (2022). Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics. Retrieved from [Link]
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AA Blocks. (n.d.). This compound. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene. Retrieved from [Link]
- Dickhut, R. M., Armstrong, D. E., & Andren, A. W. (1990). Solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures: Evaluation of four mixed solvent solubility estimation methods. Environmental Toxicology and Chemistry, 9(7), 881-889.
- Hoerr, C. W., Reck, R. A., Corcoran, G. B., & Harwood, H. J. (1953). Solubility Characteristics of Several Long-chain Methyl Alkyl Ketones in Common Organic Solvents. The Journal of Physical Chemistry, 57(4), 433–435.
- Google Patents. (n.d.). US2810769A - Production of long chain alkyl substituted aromatic hydrocarbons.
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For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Didodecyl-2,5-diiodobenzene
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a particular focus on its melting and boiling points. This document is intended for an audience of researchers, scientists, and professionals in drug development who may utilize this compound in the synthesis of more complex molecules.
Introduction
This compound is a halogenated aromatic compound characterized by a central benzene ring substituted with two iodine atoms and two long-chain dodecyl groups.[1][2] Its molecular structure, featuring a rigid aromatic core and flexible aliphatic chains, imparts unique solubility and self-assembly properties, making it a valuable building block in materials science and organic synthesis. Notably, it serves as a key precursor in the synthesis of oligo(1,4-phenylene ethynylene)s, which are of interest for their potential applications in molecular electronics and polymer chemistry.[3][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₃₀H₅₂I₂ | [1][2] |
| Molecular Weight | 666.54 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | ~70 °C (literature) | [1] |
| Boiling Point | Not available | |
| CAS Number | 162715-93-7 | [1][2] |
Melting Point
The melting point of this compound is reported to be approximately 70 °C.[1] This relatively moderate melting point for a molecule of its size is influenced by the two long dodecyl chains. These aliphatic chains introduce a degree of disorder in the solid state compared to a more compact, unsubstituted aromatic core, thus requiring less thermal energy to transition to the liquid phase.
Boiling Point
The boiling point of this compound is not readily found in the available literature. Due to its high molecular weight and the presence of the long alkyl chains, it is anticipated that this compound will have a very high boiling point, likely well above 300 °C at atmospheric pressure. It is also highly probable that the compound will decompose at or before its boiling point, a common characteristic of large organic molecules. Therefore, purification of this compound is typically achieved through methods other than distillation, such as recrystallization or column chromatography.
Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the provided search results, the literature suggests that it can be prepared from 1,4-diiodobenzene.[3][4] A plausible synthetic route would involve a double Friedel-Crafts alkylation of 1,4-diiodobenzene with a suitable dodecylating agent.
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Generalized Approach
Step 1: Friedel-Crafts Acylation of 1,4-Diiodobenzene
-
Reaction Setup: To a stirred solution of 1,4-diiodobenzene in a suitable inert solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).
-
Addition of Acylating Agent: Slowly add two equivalents of dodecanoyl chloride to the reaction mixture at a controlled temperature, typically between 0 °C and room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to obtain the crude diketone intermediate, 2,5-diiodo-1,4-bis(dodecanoyl)benzene.
Step 2: Reduction of the Diketone
The carbonyl groups of the diketone intermediate are then reduced to methylene groups to yield the final product. Two common methods for this transformation are the Wolff-Kishner reduction and the Clemmensen reduction.
-
Wolff-Kishner Reduction:
-
Reaction Setup: Treat the diketone with hydrazine hydrate in a high-boiling solvent like diethylene glycol, in the presence of a strong base such as potassium hydroxide.
-
Reaction Conditions: Heat the mixture to a high temperature (typically 180-200 °C) to facilitate the reduction and removal of nitrogen gas.
-
Workup: After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ether or hexane). Wash the organic extract, dry it, and remove the solvent to yield the crude product.
-
-
Clemmensen Reduction:
-
Reaction Setup: Reflux the diketone with amalgamated zinc (Zn(Hg)) in the presence of concentrated hydrochloric acid.
-
Workup: After the reaction is complete, separate the organic layer. If the product is a solid, it may be isolated by filtration. Further extraction and purification may be necessary.
-
Step 3: Purification
The crude this compound can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Conclusion
This compound is a valuable synthetic intermediate with a known melting point of approximately 70 °C. While its boiling point is not documented, it is presumed to be high, with a strong likelihood of decomposition before boiling. The synthesis of this compound can be achieved through a two-step process involving Friedel-Crafts acylation followed by reduction. The methodologies and data presented in this guide are intended to support researchers in the effective handling and application of this compound in their scientific endeavors.
References
Sources
spectroscopic data for 1,4-Didodecyl-2,5-diiodobenzene (NMR, IR, Mass Spec)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Didodecyl-2,5-diiodobenzene is a key synthetic intermediate, primarily utilized in the construction of advanced organic electronic materials, most notably oligo(1,4-phenylene ethynylene)s (OPEs). These OPEs, often referred to as "molecular wires," are of significant interest for their potential applications in nanoelectronics, optoelectronics, and sensor technology. The long dodecyl chains appended to the benzene core impart solubility, a critical property for the solution-phase processing of these rigid-rod polymers. Accurate and comprehensive spectroscopic characterization of this compound is paramount to ensure the purity of the monomer, which directly impacts the structural integrity and, consequently, the electronic properties of the resulting oligomers and polymers. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this essential building block, grounded in authoritative sources.
Molecular Structure and Properties
The fundamental structure of this compound consists of a central benzene ring substituted with two iodine atoms at the 2 and 5 positions and two dodecyl chains at the 1 and 4 positions.
| Property | Value | Source |
| Chemical Formula | C₃₀H₅₂I₂ | |
| Molecular Weight | 666.54 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 71-73 °C |
Caption: Molecular structure of this compound.
Spectroscopic Data
The following sections detail the expected spectroscopic data for this compound, based on the analysis of its synthesis as described in the scientific literature.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms in the molecule.
¹H NMR (Proton NMR)
The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons and the aliphatic protons of the two dodecyl chains.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.68 | s | 2H | Ar-H |
| ~2.81 | t | 4H | Ar-CH₂ -CH₂- |
| ~1.61 | m | 4H | Ar-CH₂-CH₂ - |
| ~1.26 | br s | 36H | -(CH₂ )₉-CH₃ |
| ~0.88 | t | 6H | -CH₂-CH₃ |
This data is based on the synthesis and characterization of this compound as a precursor for oligo(1,4-phenylene ethynylene)s.[1]
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~146.1 | C -CH₂ (Aromatic) |
| ~141.2 | C -H (Aromatic) |
| ~101.4 | C -I (Aromatic) |
| ~40.1 | Ar-CH₂ - |
| ~31.9 | -CH₂ - (Aliphatic chain) |
| ~31.8 | -CH₂ - (Aliphatic chain) |
| ~29.7 | -CH₂ - (Aliphatic chain) |
| ~29.6 | -CH₂ - (Aliphatic chain) |
| ~29.5 | -CH₂ - (Aliphatic chain) |
| ~29.4 | -CH₂ - (Aliphatic chain) |
| ~29.3 | -CH₂ - (Aliphatic chain) |
| ~22.7 | -CH₂ -CH₃ |
| ~14.1 | -CH₃ |
This data is based on the synthesis and characterization of this compound as a precursor for oligo(1,4-phenylene ethynylene)s.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to C-H bonds of the aromatic ring and the aliphatic chains.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955 | Strong | C-H stretch (aliphatic, CH₃) |
| ~2918 | Strong | C-H stretch (aliphatic, CH₂) |
| ~2849 | Strong | C-H stretch (aliphatic, CH₂) |
| ~1466 | Medium | C-H bend (aliphatic, CH₂) |
| ~880 | Medium | C-H out-of-plane bend (aromatic, 1,2,4,5-tetrasubstituted) |
This data is based on the synthesis and characterization of this compound as a precursor for oligo(1,4-phenylene ethynylene)s.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. For this compound, high-resolution mass spectrometry (HRMS) is typically used for precise mass determination.
| Ion | Calculated m/z |
| [M]⁺ | 666.2162 |
This data is based on the synthesis and characterization of this compound as a precursor for oligo(1,4-phenylene ethynylene)s.[1]
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented above. The specific parameters may vary depending on the instrumentation used.
Synthesis of this compound
The synthesis of this compound is a crucial first step and is typically achieved through the iodination of 1,4-didodecylbenzene.[1]
Caption: General synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 1,4-didodecylbenzene in a mixture of acetic acid and sulfuric acid, add iodine (I₂) and iodic acid (HIO₃).
-
Reaction Execution: Heat the reaction mixture with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, pour the reaction mixture into an ice-water mixture and extract the product with an organic solvent such as dichloromethane or ether.
-
Purification: Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and concentrate under reduced pressure.
-
Final Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) to yield the pure this compound.[1]
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of the synthesized compound.
Detailed Protocols:
-
NMR Spectroscopy:
-
Dissolve a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values.
-
-
IR Spectroscopy:
-
Prepare a sample of the purified product. For a solid, this can be done by preparing a KBr pellet or by using an attenuated total reflectance (ATR) accessory.
-
Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the purified product in a suitable solvent.
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source for high-resolution mass spectrometry (HRMS).
-
Acquire the mass spectrum and determine the precise mass of the molecular ion.
-
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the positive identification and purity assessment of this compound. Adherence to rigorous synthetic and purification protocols, followed by thorough spectroscopic characterization, is essential for researchers and scientists working with this compound to ensure the reliability and reproducibility of their subsequent research, particularly in the field of organic electronics and materials science.
References
-
Jones II, L.; Schumm, J. S.; Tour, J. M. Rapid Solution and Solid Phase Syntheses of Oligo(1,4-phenylene ethynylene)s with Thioester Termini: Molecular Scale Wires with Alligator Clips. Derivation of Iterative Reaction Efficiencies on a Polymer Support. J. Org. Chem.1997 , 62 (5), 1388–1410. [Link]
-
Pearson, D. L.; Tour, J. M. Rapid Syntheses of Oligo(2,5-thiophene ethynylene)s with Thioester Termini: Potential Molecular Scale Wires with Alligator Clips. J. Org. Chem.1997 , 62 (5), 1376–1387. [Link]
Sources
The Strategic Utility of 1,4-Didodecyl-2,5-diiodobenzene in Advanced Material Synthesis and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Organic Electronics and Novel Molecular Architectures
1,4-Didodecyl-2,5-diiodobenzene is a halogenated aromatic compound that has garnered significant interest as a key intermediate in the synthesis of advanced organic materials. Its molecular structure, featuring a central benzene ring functionalized with two long alkyl chains (dodecyl) and two iodine atoms, provides a unique combination of solubility in organic solvents and highly reactive sites for cross-coupling reactions. This strategic arrangement makes it an invaluable precursor for the construction of conjugated polymers and complex molecular architectures with tailored optoelectronic properties. This guide provides a comprehensive overview of its commercial availability, key properties, a representative synthesis protocol, and its applications in cutting-edge research and development.
Core Molecular Attributes
A clear understanding of the fundamental properties of this compound is essential for its effective application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 162715-93-7 | [1][2][3] |
| Molecular Formula | C₃₀H₅₂I₂ | [1][2][3] |
| Molecular Weight | 666.54 g/mol | [1][2][4] |
| Physical Form | Solid | [2][5] |
| Melting Point | ~70 °C | [2][5] |
| Synonyms | 2,5-Didodecyl-1,4-diiodobenzene, 2,5-Dilauryl-1,4-diiodobenzene | [1][2][4] |
Commercial Availability and Procurement
This compound is available from several specialized chemical suppliers, catering to research and development quantities. The purity of the commercially available compound is typically high, often exceeding 98%, which is crucial for sensitive applications such as the synthesis of electronic materials where impurities can significantly impact performance.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | Not specified, Quality Level: 100 | 1 g |
| Santa Cruz Biotechnology | Not specified | Inquire |
| AA Blocks | ≥98% | 100mg, 250mg, 1g |
Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Representative Protocol
While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A common and effective method for the synthesis of 1,4-dialkyl-2,5-diiodobenzenes involves the double Friedel-Crafts acylation of 1,4-diiodobenzene followed by reduction. The use of 1,4-diiodobenzene as a starting material for the synthesis of 1,4-diiodo-2,5-didodecylbenzene is a known application of this precursor.[6][7]
The following is a representative, two-step protocol for the synthesis of this compound.
Step 1: Friedel-Crafts Acylation of 1,4-Diiodobenzene
The first step involves the introduction of two lauroyl (C12) chains to the 1,4-diiodobenzene core.
Materials:
-
1,4-Diiodobenzene
-
Lauroyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1,4-diiodobenzene in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add lauroyl chloride dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by slowly pouring the mixture into a beaker of ice and concentrated HCl.
-
Separate the organic layer and wash it sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,4-bis(lauroyl)-2,5-diiodobenzene.
Step 2: Wolff-Kishner or Clemmensen Reduction
The second step involves the reduction of the ketone groups to methylene groups to yield the final product. The Wolff-Kishner reduction is often preferred for its milder conditions.
Materials:
-
1,4-bis(lauroyl)-2,5-diiodobenzene (from Step 1)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol as solvent
Procedure:
-
Place the crude 1,4-bis(lauroyl)-2,5-diiodobenzene, hydrazine hydrate, and potassium hydroxide in a round-bottom flask equipped with a reflux condenser.
-
Add diethylene glycol as the solvent.
-
Heat the mixture to reflux (typically around 180-200 °C) for 4-6 hours.
-
After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent such as hexane or ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.
Caption: Application pathway from monomer to electronic devices.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. According to available information, it is classified as a combustible solid.[2][5]
Conclusion
This compound is a strategically important building block for the synthesis of advanced organic materials. Its commercial availability and well-defined reactivity make it an accessible and valuable tool for researchers in organic electronics, polymer chemistry, and materials science. The ability to precisely introduce functionality through cross-coupling reactions, combined with the solubility-enhancing properties of the dodecyl chains, ensures its continued relevance in the development of next-generation electronic and photonic devices.
References
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AA Blocks. This compound. [Link]
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- 4. researchgate.net [researchgate.net]
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- 7. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Utilization of 1,4-Didodecyl-2,5-diiodobenzene
This guide provides a comprehensive overview of 1,4-didodecyl-2,5-diiodobenzene, a crucial building block in the advancement of organic electronics and functional materials.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document outlines the compound's chemical and physical properties, detailed safety protocols, proper handling and storage procedures, and common experimental applications. By synthesizing technical data with practical, field-proven insights, this guide aims to ensure the safe and effective use of this versatile molecule in a laboratory setting.
Compound Profile and Physicochemical Properties
This compound is a halogenated aromatic compound characterized by a central benzene ring substituted with two iodine atoms and two dodecyl chains.[4] These long alkyl chains enhance its solubility in organic solvents, a critical property for solution-based processing of organic electronic devices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| Synonyms | 2,5-Didodecyl-1,4-diiodobenzene, 2,5-Dilauryl-1,4-diiodobenzene | [4] |
| CAS Number | 162715-93-7 | [4][5][6] |
| Molecular Formula | C₃₀H₅₂I₂ | [4][5][6] |
| Molecular Weight | 666.54 g/mol | [4][6] |
| Appearance | Solid | [6] |
| Melting Point | ~70 °C | [6] |
| Functional Group | Iodo | [6] |
| SMILES String | CCCCCCCCCCCCc1cc(I)c(CCCCCCCCCCCC)cc1I | [6] |
| InChI Key | BONMOXZHNZXHRN-UHFFFAOYSA-N | [6] |
The presence of iodine atoms makes this molecule an excellent precursor for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental in the synthesis of conjugated polymers and complex organic architectures. The steric hindrance provided by the bulky iodine atoms and the dodecyl chains can also influence the planarity and packing of the resulting polymers, thereby affecting their electronic properties.[7]
Hazard Identification and Safety Precautions
2.1. GHS Hazard Classification (Anticipated)
Based on data for analogous compounds like 1,4-diiodobenzene, the following GHS classifications should be considered:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[12][11]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[8][10][12][11]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[12][11]
2.2. Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[6][9]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[6][9] Always inspect gloves for integrity before use and wash hands thoroughly after handling.[9][10]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[8][9] In case of significant handling operations, consider additional protective clothing.
-
Respiratory Protection: When handling the powder outside of a fume hood or in poorly ventilated areas, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge is recommended to prevent inhalation of dust particles.[6][9]
2.3. Emergency First-Aid Procedures
In the event of exposure, immediate action is crucial:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[8][12]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing and wash it before reuse.[10][12] If irritation persists, seek medical advice.[10]
-
Eye Contact: Promptly flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting.[8][9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[9] Seek immediate medical assistance.[12]
Handling, Storage, and Disposal
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.
3.1. Safe Handling Practices
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][9][10]
-
Avoiding Dust Formation: As a solid, care should be taken to avoid the generation of dust during weighing and transfer.[9][10]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly after handling the compound.[8][9][10]
3.2. Storage Requirements
-
Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[8][12]
-
Incompatible Materials: Store away from strong oxidizing agents.[8]
-
Light Sensitivity: Some related diiodobenzene compounds are light-sensitive; therefore, it is prudent to store this compound in an opaque or amber container to protect it from light.[8][9]
3.3. Disposal
Dispose of unused material and its container in accordance with local, state, and federal regulations. This may involve incineration at a licensed waste disposal facility.[8][12] Do not allow the product to enter drains or waterways.[10]
Experimental Workflows and Applications
This compound is a key intermediate in the synthesis of high-performance organic semiconductors for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][13]
4.1. Synthesis of this compound
While several synthetic routes exist, a common approach involves the iodination of 1,4-didodecylbenzene. A general procedure is outlined below:
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 1,4-didodecylbenzene in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Iodination: Cool the solution in an ice bath and slowly add an iodinating agent, such as a mixture of iodine and a strong oxidizing agent (e.g., periodic acid or nitric acid).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the excess iodinating agent with a reducing agent solution (e.g., sodium thiosulfate). Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield pure this compound.
Diagram 1: Synthesis Workflow
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A Technical Guide to 1,4-Didodecyl-2,5-diiodobenzene: A Versatile Building Block for Solution-Processable Organic Electronics
Abstract
The field of organic electronics continues to be driven by the innovation of novel semiconducting materials that offer a combination of high performance, solution processability, and tunable optoelectronic properties. At the core of this development lies the molecular design of fundamental building blocks. This technical guide provides an in-depth analysis of 1,4-Didodecyl-2,5-diiodobenzene, a key aromatic monomer, and explores its vast potential in the synthesis of high-performance conjugated polymers for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. We will delve into the causality behind its molecular design, provide detailed, field-proven protocols for its polymerization via various cross-coupling reactions, and outline the fabrication and characterization of corresponding electronic devices.
Introduction: The Molecular Architecture of this compound
This compound (CAS No. 162715-93-7) is a strategically functionalized benzene ring that serves as an ideal monomer for the synthesis of conjugated polymers. Its structure is notable for two key features that directly address critical challenges in the field of organic electronics:
-
Two Reactive Iodine Sites: The iodine atoms at the 2 and 5 positions are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the efficient formation of carbon-carbon bonds, which is the fundamental chemistry for creating the π-conjugated backbones of semiconducting polymers. The high reactivity of the C-I bond often allows for milder reaction conditions compared to bromo or chloro analogues.
-
Two Solubilizing Dodecyl Chains: The long dodecyl (C12H25) alkyl chains at the 1 and 4 positions are crucial for ensuring the solubility of the resulting polymers in common organic solvents. This is a paramount requirement for low-cost, large-area fabrication of organic electronic devices through solution-based techniques like spin-coating, inkjet printing, and roll-to-roll processing. Furthermore, these side chains influence the polymer's solid-state packing and morphology, which in turn significantly impacts charge transport properties.[1]
A two-step synthesis for this compound has been reported, providing an overall yield of 86%, highlighting its accessibility for research and development.[2]
| Compound Property | Value |
| Chemical Formula | C30H52I2 |
| Molecular Weight | 666.54 g/mol |
| CAS Number | 162715-93-7 |
| Physical Form | Solid |
| Melting Point | ~70 °C |
Polymer Synthesis: Building the Conjugated Backbone
The true potential of this compound is realized when it is polymerized to form long, conjugated macromolecules. The choice of the cross-coupling reaction and the comonomer allows for precise tuning of the resulting polymer's electronic and optical properties.
Sonogashira Coupling for Poly(p-phenylene ethynylene)s (PPEs)
Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. The use of this compound as a bifunctional core molecule for the synthesis of phenylalkyne oligomers has been demonstrated.[2] This approach can be extended to create high molecular weight poly(p-phenylene ethynylene) (PPE) polymers, which are known for their high photoluminescence quantum yields and are often explored for use in organic light-emitting diodes (OLEDs).
Caption: Sonogashira coupling workflow for PPE synthesis.
Experimental Protocol: Synthesis of Poly[(2,5-didodecyl-1,4-phenylene)ethynylene]
-
Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (666.5 mg, 1.0 mmol) and 1,4-diethynylbenzene (126.1 mg, 1.0 mmol).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 23.1 mg, 0.02 mmol) and copper(I) iodide (CuI, 7.6 mg, 0.04 mmol). Evacuate and backfill the flask with high-purity argon three times.
-
Reaction Initiation: Add 20 mL of a degassed mixture of toluene and diisopropylamine (4:1 v/v) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 70°C and stir under argon for 48 hours. The solution will become viscous as the polymer forms.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution slowly into 200 mL of stirring methanol. The fibrous polymer will precipitate.
-
Purification: Filter the polymer and wash it sequentially with methanol and acetone to remove catalyst residues and oligomers. Further purification can be achieved by redissolving the polymer in a minimal amount of chloroform and reprecipitating it from methanol.
-
Drying: Dry the final polymer under vacuum at 40°C overnight.
The resulting polymer is expected to exhibit strong blue emission in solution.[3] Thin films of similar PPEs have shown interesting photophysics, with pristine films exhibiting green fluorescence from excimer-like states, which can be shifted back to blue emission upon annealing.[3]
Suzuki Coupling for Poly(p-phenylene)s (PPPs)
Suzuki coupling, which joins an organoboron compound with an organohalide, is one of the most robust and widely used methods for synthesizing conjugated polymers.[4][5] Copolymerizing this compound with a diboronic ester comonomer can yield a variety of donor-acceptor or homopolymers for OFET and OPV applications.
Caption: Suzuki coupling workflow for copolymer synthesis.
Experimental Protocol: Synthesis of a PPP-alt-Thiophene Copolymer
-
Reagent Preparation: In a microwave vial, combine this compound (333.3 mg, 0.5 mmol), thiophene-2,5-diboronic acid bis(pinacol) ester (194.9 mg, 0.5 mmol), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol), and a phosphine ligand such as P(o-tol)₃ (12.2 mg, 0.04 mmol).
-
Solvent and Base: Add 10 mL of degassed toluene and 2 mL of a degassed 2M aqueous solution of potassium carbonate (K₂CO₃).
-
Reaction Execution: Seal the vial and heat in a microwave reactor to 120°C for 2 hours.
-
Work-up: After cooling, pour the mixture into 100 mL of methanol. Filter the resulting precipitate.
-
Purification: The crude polymer is purified by Soxhlet extraction with methanol, acetone, and hexane to remove impurities. The final polymer is extracted with chloroform or chlorobenzene.
-
Final Steps: The polymer is precipitated from the chloroform fraction by adding methanol, filtered, and dried under vacuum.
Application in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is highly dependent on the charge carrier mobility of the semiconductor used. Polymers derived from this compound are expected to be p-type semiconductors.
Caption: Bottom-gate, top-contact OFET architecture.
Experimental Protocol: OFET Fabrication and Characterization
-
Substrate Preparation: Use heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. Clean the substrates by sonicating in acetone and isopropyl alcohol, followed by an oxygen plasma treatment to improve the surface energy.
-
Dielectric Surface Treatment: Treat the SiO₂ surface with a self-assembled monolayer of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion to improve the polymer film morphology and device performance.
-
Semiconductor Deposition: Prepare a solution of the synthesized polymer (e.g., 5 mg/mL in chlorobenzene). Spin-coat the polymer solution onto the prepared substrate at 2000 rpm for 60 seconds.
-
Annealing: Anneal the film at 120°C for 30 minutes on a hotplate inside a nitrogen-filled glovebox to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Through a shadow mask, thermally evaporate 50 nm thick gold source and drain electrodes onto the polymer film. A typical channel length (L) is 50 µm and channel width (W) is 1000 µm.
-
Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer in a nitrogen atmosphere or ambient air. Extract the field-effect mobility (µ) from the saturation regime of the transfer characteristics.
Expected Performance: Based on similar donor-acceptor polymers, hole mobilities in the range of 0.1 to 1.0 cm²/Vs could be targeted.[6]
| Parameter | Typical Target Value |
| Hole Mobility (µ) | > 0.1 cm²/Vs |
| On/Off Current Ratio | > 10⁵ |
| Threshold Voltage (Vth) | 0 to -20 V |
Application in Organic Photovoltaics (OPVs)
In OPVs, the organic semiconductor absorbs light to create excitons, which are then dissociated at a donor-acceptor interface to generate free charge carriers. Polymers from this compound would typically act as the electron donor material in a bulk heterojunction (BHJ) blend with a fullerene derivative (like PC₇₁BM) or a non-fullerene acceptor.
Caption: Inverted bulk heterojunction OPV architecture.
Experimental Protocol: OPV Fabrication and Characterization
-
Substrate Preparation: Patterned indium tin oxide (ITO) coated glass substrates are cleaned sequentially in detergent, deionized water, acetone, and isopropyl alcohol.
-
Hole Transport Layer (HTL): Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO and anneal at 140°C for 15 minutes.
-
Active Layer Deposition: Prepare a blend solution of the synthesized polymer and an acceptor (e.g., PC₇₁BM) in a 1:1.5 weight ratio in chlorobenzene with a processing additive like 1,8-diiodooctane (3% v/v). Spin-coat this blend inside a nitrogen glovebox to achieve a film thickness of ~100 nm.
-
Cathode Deposition: Deposit a thin layer of a low work function metal (e.g., Ca or LiF) followed by a thicker layer of aluminum (Al) or silver (Ag) via thermal evaporation through a shadow mask to define the device area.
-
Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²) using a solar simulator. Determine the key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Expected Performance: For new donor polymers, initial power conversion efficiencies (PCE) in the range of 4-8% would be a promising result, with potential for further optimization through molecular engineering and device optimization.[6]
| Parameter | Typical Target Value |
| Open-Circuit Voltage (Voc) | 0.6 - 0.9 V |
| Short-Circuit Current (Jsc) | 10 - 18 mA/cm² |
| Fill Factor (FF) | 60 - 75 % |
| Power Conversion Efficiency (PCE) | > 5% |
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block for the synthesis of next-generation organic semiconducting polymers. Its molecular design thoughtfully incorporates reactive sites for facile polymerization and long alkyl chains to ensure the solution processability that is critical for low-cost, large-area device fabrication. The detailed protocols provided herein for polymerization via Sonogashira and Suzuki coupling, as well as for the fabrication of OFETs and OPVs, serve as a practical guide for researchers aiming to explore the potential of this monomer. While specific device performance data for polymers derived from this exact monomer is emerging, the established principles of molecular design and the performance of analogous materials strongly suggest that this compound will be a key component in the continued advancement of organic electronics.
References
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Bele, A. (2017). Synthesis and Characterization of Sequence-Defined Stiff Oligomers Using the Sonogashira Reaction. Dissertation, Ulm University. [Link]
-
Chen, H., et al. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. Physical Chemistry Chemical Physics, 14(19), 7162-9. [Link]
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Swager, T. M., et al. (2015). Signature redacted. DSpace@MIT. [Link]
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Collard, D. M., et al. (2000). Photophysics of Poly[p-(2,5-didodecylphenylene)ethynylene] in Thin Films. Macromolecules, 33(10), 3749–3754. [Link]
-
Lee, T. R., et al. (2014). Synthesis and characterization of poly(2,5-didecyl-1,4-phenylene vinylene), poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. Journal of Applied Polymer Science, 131(23). [Link]
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Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
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- 4. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Protocol and Application Guide: Suzuki-Miyaura Coupling of 1,4-Didodecyl-2,5-diiodobenzene for the Synthesis of Advanced Organic Materials
An Application Note for the Synthesis of Arylated Benzene Derivatives
Abstract
This comprehensive guide details a robust protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1,4-didodecyl-2,5-diiodobenzene. This substrate is a key building block for advanced organic materials, such as soluble poly(p-phenylene) derivatives, where the long alkyl chains confer processability and the specific substitution pattern dictates the final polymer architecture.[1][2] This document provides a step-by-step experimental procedure, explains the underlying mechanistic principles, and offers field-proven insights into optimizing reaction conditions and troubleshooting common issues. It is intended for researchers in materials science, organic synthesis, and drug development who require a reliable method for constructing complex biaryl and polyaryl structures.
Introduction: The Power of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon (C-C) bonds by coupling an organoboron compound with an organohalide.[3][4] Its discovery, honored with the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, conjugated polymers, and complex pharmaceutical intermediates due to its mild reaction conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4][5]
The substrate of focus, this compound, presents a unique synthetic challenge and opportunity. The two iodo groups offer sites for a double cross-coupling, enabling the extension of a conjugated system in a linear fashion. The long dodecyl chains are not merely spectators; they are critical for ensuring the solubility of both the starting material and the resulting polymeric or large molecular weight products in common organic solvents, a frequent bottleneck in materials synthesis. The high reactivity of the carbon-iodine bond makes this substrate an excellent electrophile for the Suzuki coupling.[6]
The Catalytic Cycle: A Mechanistic Overview
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[5][7][8]
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-iodine bond of the this compound. This step forms a square-planar Pd(II) complex. The high reactivity of aryl iodides makes this step relatively facile.[5][7][9]
-
Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the boron atom to the palladium center. This process is critically dependent on the presence of a base. The base activates the boronic acid by forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) center, displacing a halide ligand.[3][10][11][12]
-
Reductive Elimination: The final step involves the expulsion of the newly coupled product (forming a C-C bond) from the palladium complex. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. This step is often accelerated by the use of bulky, electron-rich ligands.[7][9]
Detailed Experimental Protocol
This protocol is designed to favor the double Suzuki coupling to achieve full di-substitution on the benzene core. Modifications for mono-substitution would primarily involve adjusting the stoichiometry of the boronic acid.
Reagents and Equipment
| Reagent/Material | Grade/Specification | Notes |
| This compound | >98% Purity | Substrate |
| Arylboronic Acid | >98% Purity | Coupling Partner (e.g., 4-methoxyphenylboronic acid) |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Palladium Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | >98% Purity | Ligand |
| Potassium Phosphate (K₃PO₄) | Anhydrous, >98% | Base |
| Toluene | Anhydrous (<50 ppm H₂O) | Solvent |
| Deionized Water | 18 MΩ·cm | Co-solvent |
| Schlenk Flask / Reaction Tube | Flame-dried | Reaction Vessel |
| Magnetic Stirrer with Hotplate | - | - |
| Inert Gas System | Argon or Nitrogen | For maintaining an inert atmosphere |
| Standard Glassware | - | For work-up and purification |
| Silica Gel | 230-400 mesh | For column chromatography |
Causality Behind Experimental Choices
-
Catalyst System (Pd₂(dba)₃ / SPhos): For di-substituted and potentially sterically demanding substrates, a highly active catalyst system is required. Pd₂(dba)₃ is a stable Pd(0) source.[13] SPhos is a bulky, electron-rich Buchwald-type biarylphosphine ligand that excels at promoting both the oxidative addition and the challenging reductive elimination steps, leading to higher yields and faster reaction times.[14][15][16]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong, non-nucleophilic base that is highly effective in Suzuki couplings, particularly with challenging substrates. It is crucial for activating the boronic acid for transmetalation.[9]
-
Solvent System (Toluene/Water): Toluene is an excellent solvent for the organic reactants. The addition of a small amount of water is often beneficial as it helps to dissolve the inorganic base (K₃PO₄), facilitating its role in the catalytic cycle.[5][17]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to atmospheric oxygen and can be oxidized to an inactive state (e.g., palladium black).[5][18] Performing the entire procedure under an inert atmosphere (Argon or Nitrogen) is absolutely critical for success.
Step-by-Step Procedure
-
Vessel Preparation: Place a magnetic stir bar into a 50 mL Schlenk flask. Flame-dry the flask under a high vacuum and allow it to cool to room temperature under a positive pressure of argon.
-
Reagent Loading: To the flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (2.2 mmol, 2.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv).
-
Catalyst Loading: In a separate vial, quickly weigh and add the palladium precursor Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the ligand SPhos (0.08 mmol, 8 mol%). Add this solid mixture to the Schlenk flask.
-
Solvent Addition & Degassing: Add anhydrous toluene (20 mL) and deionized water (2 mL) to the flask via syringe. Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or GC-MS to check for the consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add deionized water (20 mL) and extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired di-substituted product.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded by air/moisture).2. Insufficiently anhydrous conditions.3. Ineffective base or ligand. | 1. Use a fresh bottle of catalyst and ligand. Consider using a more stable pre-catalyst.[19]2. Ensure all glassware is rigorously dried and solvents are anhydrous.3. Try a different base (e.g., Cs₂CO₃) or a different Buchwald ligand (e.g., XPhos).[14][18] |
| Mixture of Mono- and Di-substituted Product | 1. Insufficient boronic acid.2. Incomplete reaction time or insufficient temperature.3. Steric hindrance after the first coupling slows the second. | 1. Ensure at least 2.2 equivalents of boronic acid are used.2. Increase reaction time and/or temperature (e.g., to 110 °C).[18]3. A higher catalyst loading (e.g., 3-5 mol%) may be required to drive the reaction to completion. |
| Significant Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.[5] | Improve the degassing procedure. Ensure a robust inert atmosphere is maintained throughout the reaction. |
| Protodeborylation (Loss of Boronic Acid) | Boronic acids can be unstable, especially at high temperatures or in the presence of water. | Use the boronic acid as soon as possible after purchase/synthesis. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[5] |
| Dehalogenation of Starting Material | Side reaction where the C-I bond is cleaved and replaced by C-H.[5] | This can be promoted by certain impurities or catalyst degradation pathways. Ensure high-purity reagents and strict anaerobic conditions. A different ligand/base combination might suppress this pathway. |
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). [Link]
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García-Melchor, M., et al. (2013). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Slade, A. (2015). Use of Base Metals in Suzuki Coupling. WordPress. [Link]
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Chemistry LibreTexts. Palladium catalyzed couplings. (2020-07-01). [Link]
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Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2025-08-10). [Link]
-
de Vries, A. H. M., et al. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Advanced Synthesis & Catalysis. [Link]
-
Oldenhuis, N. J., et al. (2011). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. (2014-12-23). [Link]
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010-10-06). [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). [Link]
-
ResearchGate. Palladium-catalyzed cross-coupling of vinyl or aryl iodides/ Carbonylative coupling of aryl Iodides with ethyl diazoacetate. [Link]
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ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
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ResearchGate. Palladium-catalyzed synthesis of diarylbenzenes from coupling reactions between equal amount of diiodoarenes and arylboronic acids. (2025-08-10). [Link]
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ElectronicsAndBooks. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]
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PubMed. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. (2013-02-11). [Link]
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ResearchGate. Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
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OSTI.GOV. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene). (2025-06-23). [Link]
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Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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Scholarworks@UNIST. New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. [Link]
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Catalog.lib.ky. Advancements in the Synthetics and Applications of π -Conducting Poly (arylene vinylene) Materials: Mini review. [Link]
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ResearchGate. Progress in the Synthesis of Poly(2,7-Fluorene-alt-1,4-Phenylene), PFP, via Suzuki Coupling. (2025-08-07). [Link]
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ResearchGate. Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). (2025-08-06). [Link]
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- 17. rose-hulman.edu [rose-hulman.edu]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Donor-Acceptor Copolymers using 1,4-Didodecyl-2,5-diiodobenzene
Abstract
This document provides a comprehensive guide for the synthesis of donor-acceptor (D-A) conjugated copolymers utilizing 1,4-Didodecyl-2,5-diiodobenzene as a key building block. Donor-acceptor copolymers are a cornerstone in the development of organic electronics, with wide-ranging applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. The strategic incorporation of long dodecyl side chains on the donor monomer imparts crucial solubility and influences the morphological characteristics of the resulting polymer films. This guide is tailored for researchers, scientists, and drug development professionals, offering detailed protocols for common cross-coupling polymerization techniques, including Suzuki, Stille, and Direct Arylation Polymerization (DArP). Beyond procedural steps, we delve into the causality behind experimental choices, providing insights into catalyst selection, reaction optimization, and polymer purification.
Introduction: The Strategic Role of this compound in D-A Copolymers
The design of novel donor-acceptor copolymers hinges on the judicious selection of monomeric units to fine-tune the optoelectronic and physical properties of the final material. This compound serves as an excellent electron-donating monomer for several key reasons:
-
Enhanced Solubility: The two long dodecyl chains are pivotal for ensuring the solubility of the resulting copolymers in common organic solvents. This is a critical prerequisite for solution-based processing techniques, which are essential for the fabrication of large-area and flexible electronic devices.
-
Morphological Control: The aliphatic side chains influence the intermolecular packing and self-assembly of the polymer chains in the solid state. This can have a profound impact on charge transport properties and the overall performance of devices.
-
Synthetic Versatility: The presence of two iodine atoms provides highly reactive sites for various palladium-catalyzed cross-coupling reactions. This allows for the copolymerization of this compound with a wide array of electron-accepting comonomers.
This guide will provide detailed protocols for three of the most powerful methods for synthesizing D-A copolymers: Suzuki, Stille, and Direct Arylation Polymerization.
Polymerization Methodologies: A Comparative Overview
The choice of polymerization method is a critical decision that impacts molecular weight, polydispersity, and the presence of defects in the polymer backbone. Below is a comparative overview of the three methods detailed in this guide.
| Polymerization Method | Advantages | Disadvantages |
| Suzuki Coupling | Utilizes relatively stable and commercially available boronic acids/esters. High tolerance to a variety of functional groups. | Can require careful optimization of base and solvent systems. Potential for side reactions like protodeboronation. |
| Stille Coupling | Generally proceeds under mild reaction conditions with high yields. Tolerant to a wide range of functional groups. | Utilizes toxic organotin reagents, which can be difficult to remove from the final polymer. |
| Direct Arylation Polymerization (DArP) | More atom-economical and sustainable as it avoids the synthesis of organometallic monomers. | Can suffer from issues with C-H bond selectivity, leading to structural defects if not carefully optimized. |
Detailed Experimental Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of a representative donor-acceptor copolymer using this compound.
Suzuki Polymerization Protocol
This protocol describes the synthesis of a copolymer of this compound with a generic distannylated acceptor monomer.
Caption: Suzuki Polymerization Workflow
-
This compound (Monomer A)
-
Acceptor-bis(boronic acid pinacol ester) (Monomer B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexane, Acetone, Chloroform (for Soxhlet extraction)
-
Argon or Nitrogen gas
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the acceptor-bis(boronic acid pinacol ester) (1.0 eq), and anhydrous potassium carbonate (4.0 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with argon three times.
-
Catalyst Addition: Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) is added to the flask under a positive flow of argon.
-
Solvent Addition: Anhydrous toluene and DMF (e.g., in a 4:1 ratio) are added via a degassed syringe. The mixture is degassed by bubbling with argon for 30 minutes.
-
Polymerization: The reaction mixture is heated to 90-110 °C and stirred vigorously under an argon atmosphere for 24-72 hours.
-
Work-up and Purification:
-
The reaction is cooled to room temperature and the mixture is poured into rapidly stirring methanol to precipitate the polymer.
-
The crude polymer is collected by filtration and washed with methanol and water.
-
The polymer is further purified by Soxhlet extraction with hexane, acetone, and finally chloroform to remove oligomers and catalyst residues.
-
The chloroform fraction, containing the desired polymer, is concentrated, and the polymer is precipitated again in methanol, filtered, and dried under vacuum.
-
Stille Polymerization Protocol
This protocol outlines the synthesis of a copolymer of this compound with a generic distannylated acceptor monomer.
Caption: Stille Polymerization Workflow
-
This compound (Monomer A)
-
Acceptor-bis(trimethylstannyl) (Monomer B)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous Toluene
-
Methanol
-
Hexane, Acetone, Chloroform (for Soxhlet extraction)
-
Argon or Nitrogen gas
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and the acceptor-bis(trimethylstannyl) monomer (1.0 eq) in anhydrous toluene.
-
Degassing: The solution is thoroughly degassed by bubbling with argon for at least 30 minutes.
-
Catalyst and Ligand Addition: Tris(dibenzylideneacetone)dipalladium(0) (1-2 mol%) and Tri(o-tolyl)phosphine (4-8 mol%) are added to the reaction flask under a positive flow of argon.
-
Polymerization: The reaction mixture is heated to 110 °C and stirred vigorously under an argon atmosphere for 24-48 hours.
-
Work-up and Purification: The purification follows the same procedure as described for the Suzuki polymerization (Section 3.1.6).
Direct Arylation Polymerization (DArP) Protocol
This protocol details the synthesis of a copolymer of this compound with an acceptor monomer possessing reactive C-H bonds.
Caption: Direct Arylation Polymerization Workflow
-
This compound (Monomer A)
-
Acceptor monomer with two reactive C-H bonds (Monomer B)
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Tricyclohexylphosphine [PCy₃]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Pivalic Acid (PivOH)
-
Anhydrous o-Xylene
-
Methanol
-
Hexane, Acetone, Chloroform (for Soxhlet extraction)
-
Argon or Nitrogen gas
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the C-H activated acceptor monomer (1.0 eq), Palladium(II) Acetate (2-5 mol%), Tricyclohexylphosphine (4-10 mol%), anhydrous potassium carbonate (2.5 eq), and Pivalic Acid (0.5 eq).
-
Inert Atmosphere and Solvent Addition: The flask is evacuated and backfilled with argon three times. Anhydrous o-xylene is then added via a degassed syringe.
-
Degassing: The reaction mixture is degassed by bubbling with argon for 30 minutes.
-
Polymerization: The mixture is heated to 120-140 °C and stirred vigorously under an argon atmosphere for 24-72 hours.
-
Work-up and Purification: The purification procedure is the same as that described for the Suzuki polymerization (Section 3.1.6).
Characterization of the Resulting Copolymers
Thorough characterization is essential to confirm the structure, molecular weight, and optoelectronic properties of the synthesized donor-acceptor copolymers.
Representative Characterization Data
The following table presents typical characterization data for a donor-acceptor copolymer synthesized using this compound.
| Property | Method | Typical Value |
| Number-Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 15 - 50 kDa |
| Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) | 1.8 - 3.0 |
| UV-Vis Absorption (λₘₐₓ, solution) | UV-Vis Spectroscopy | 400 - 700 nm |
| UV-Vis Absorption (λₘₐₓ, film) | UV-Vis Spectroscopy | 450 - 750 nm |
| Optical Bandgap (E₉) | from film absorption edge | 1.6 - 2.0 eV |
| HOMO Energy Level | Cyclic Voltammetry (CV) | -5.0 to -5.4 eV |
| LUMO Energy Level | CV or E₉ + HOMO | -3.2 to -3.6 eV |
Note: The exact values will depend on the specific acceptor comonomer used.
Structural Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the copolymer, showing the successful incorporation of both donor and acceptor units.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify characteristic functional groups in the copolymer.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of high-performance donor-acceptor copolymers. The protocols outlined in this guide for Suzuki, Stille, and Direct Arylation Polymerization provide robust and reproducible methods for accessing a wide range of novel conjugated materials. The long dodecyl side chains are instrumental in achieving the necessary solubility for solution processing and for influencing the solid-state morphology, which is critical for device performance. Future work will likely focus on copolymerizing this monomer with next-generation acceptor units to further enhance the efficiency and stability of organic electronic devices.
References
-
Nguyen, T. H., Nguyen, L. T., Nguyen, H. T., Phan, N.-L. T., Nguyen, V. Q., Nguyen, L.-T. T., Hoang, M. H., Tran, H. L., Mai, P. T., Murata, H., bin Abdul Aziz, M. Z., Akabori, M., & Nguyen, H. T. (2019). Direct (hetero)arylation polymerization for the synthesis of donor–acceptor conjugated polymers based on N‐benzoyldithieno [3,2‐b:2′,3′‐d]pyrrole and diketopyrrolopyrrole toward organic photovoltaic cell application. Journal of Chemical Technology & Biotechnology. [Link]
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. (2023). RSC Publishing. [Link]
-
In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. (2023). MDPI. [Link]
-
Suzuki Coupling Reaction as Post-Polymerization Modification: A Promising Protocol for Construction of Cyclic-Brush Polymers and More. (2022). ResearchGate. [Link]
-
The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. (2019). ResearchGate. [Link]
-
Synthesis and Electronic Properties of Diketopyrrolopyrrole-Based Polymers with and without Ring-Fusion. (2021). DiVA portal. [Link]
-
Synthesis of diketopyrrolopyrrole based copolymers via the direct arylation method for p-channel and ambipolar OFETs. (2015). ResearchGate. [Link]
-
Synthesis of donor–acceptor conjugated polymers based on benzo[1,2-b:4,5-b′]dithiophene and 2,1,3-benzothiadiazole via direct arylation polycondensation: towards efficient C–H activation in nonpolar solvents. (2014). RSC Publishing. [Link]
-
Characterization of synthetic polymers by MALDI-MS. (2006). ResearchGate. [Link]
-
Synthesis of Donor–Acceptor Copolymers Derived from Diketopyrrolopyrrole and Fluorene via Eco-Friendly Direct Arylation: Nonlinear Optical Properties, Transient Absorption Spectroscopy, and Theoretical Modeling. (2022). MDPI. [Link]
-
Poly( N -alkyl-3,6-carbazole)s via Suzuki–Miyaura Polymerization: From Macrocyclization toward End Functionalization. (2020). ResearchGate. [Link]
-
Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. (2021). MDPI. [Link]
-
The Suzuki reaction mechanism of 1,4-diiodobenzene. (2023). ResearchGate. [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2017). Wiley-VCH. [Link]
-
Synthesis, Characterization, and Antimicrobial Properties of Peptides Mimicking Copolymers of Maleic Anhydride and 4-Methyl-1-pentene. (2021). ResearchGate. [Link]
-
Direct Arylation Polymerization of Degradable Imine-based Conju- gated Polymers. (2023). ChemRxiv. [Link]
Application Note: Synthesis of Conjugated Polymers via Sonogashira Coupling of 1,4-Didodecyl-2,5-diiodobenzene
Abstract
This application note provides a detailed experimental protocol for the Sonogashira cross-coupling polymerization of 1,4-didodecyl-2,5-diiodobenzene with a terminal alkyne, such as 1,4-diethynylbenzene, to synthesize a poly(p-phenyleneethynylene) (PPE) derivative. PPEs are a significant class of conjugated polymers with applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors, owing to their remarkable electronic and optical properties.[1][2][3] The long dodecyl side chains on the benzene ring are incorporated to ensure solubility of the resulting rigid-rod polymer in common organic solvents, facilitating its processing and characterization.[1] This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into the experimental setup, reaction mechanism, and purification of the target polymer.
Introduction
The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[4][5][6] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[7] The Sonogashira coupling has been widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[4][8]
In the context of materials science, the Sonogashira polycondensation of dihaloaromatic compounds with bis-alkynes is a key strategy for the synthesis of conjugated polymers like poly(aryleneethynylene)s (PAEs).[9][10] The resulting polymers possess a delocalized π-electron system along their backbone, which is responsible for their unique optoelectronic properties. The choice of monomers, such as this compound, allows for the fine-tuning of the polymer's properties. The long alkyl chains enhance solubility, while the diiodo- substitution pattern dictates the polymer's architecture. Aryl iodides are particularly reactive substrates for the Sonogashira coupling, often allowing for milder reaction conditions compared to bromides or chlorides.[4]
This application note will detail a robust protocol for the Sonogashira polymerization of this compound, addressing critical experimental parameters and providing the rationale behind the chosen conditions to ensure reproducibility and high-quality polymer synthesis.
Reaction Mechanism
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][8]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This step is believed to increase the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its acetylenic group to the palladium(II) complex, regenerating the copper(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (the growing polymer chain) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
While the copper co-catalyst enhances reaction rates, it can also lead to undesired alkyne homocoupling (Glaser coupling).[4][6] Therefore, copper-free Sonogashira protocols have also been developed to circumvent this side reaction.[4][11] This protocol will focus on the traditional copper-co-catalyzed system, which is highly effective for this type of polymerization.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | Synthesis Grade | (Typical Supplier) | Must be pure; recrystallize if necessary. |
| 1,4-Diethynylbenzene | Synthesis Grade | (Typical Supplier) | |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Catalyst Grade | (Typical Supplier) | Pre-catalyst, reduced in situ to Pd(0). |
| Copper(I) iodide (CuI) | Reagent Grade | (Typical Supplier) | Co-catalyst. |
| Triethylamine (Et₃N) | Anhydrous | (Typical Supplier) | Serves as both base and solvent. Should be freshly distilled and deoxygenated. |
| Toluene | Anhydrous | (Typical Supplier) | Co-solvent. Should be deoxygenated. |
| Methanol | Reagent Grade | (Typical Supplier) | For polymer precipitation. |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | (Typical Supplier) | For polymer dissolution and purification. |
| Silica Gel | 60 Å, 230-400 mesh | (Typical Supplier) | For column chromatography. |
| Argon or Nitrogen Gas | High Purity | (Typical Supplier) | For maintaining an inert atmosphere. |
Equipment
-
Schlenk line or glovebox for inert atmosphere techniques.
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a gas inlet/outlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Rotary evaporator.
-
Apparatus for column chromatography.
Experimental Workflow Diagram
Sources
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- 10. Pd/Cu-catalyzed sonogashira cross-coupling polycondensation: A promising approach for synthesizing conjugated polymers … [ouci.dntb.gov.ua]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
Leveraging 1,4-Didodecyl-2,5-diiodobenzene for High-Performance Organic Field-Effect Transistors
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the synthesis, characterization, and application of conjugated polymers derived from the 1,4-didodecyl-2,5-diiodobenzene monomer for use in Organic Field-Effect Transistors (OFETs). The strategic incorporation of long dodecyl side chains ensures excellent solubility for solution-based processing, while the diiodo-functionality serves as a robust handle for versatile polymerization chemistries, such as Stille polycondensation. We present detailed, field-proven protocols for the synthesis of a donor-acceptor (D-A) copolymer, its subsequent characterization, and the fabrication and electrical testing of bottom-gate, top-contact OFET devices. This guide is intended for researchers and materials scientists aiming to develop next-generation organic electronic materials.
Introduction: The Strategic Role of the Monomer
The design of the monomer is the foundational step in creating high-performance semiconducting polymers. This compound (CAS: 162715-93-7) is a highly effective building block for several key reasons[1]:
-
Solubility: The two long dodecyl (C₁₂) alkyl chains are critical for rendering the resulting conjugated polymer soluble in common organic solvents.[2] This property is a prerequisite for cost-effective, large-area device fabrication via solution-processing techniques like spin-coating and inkjet printing.[3]
-
Reactivity: The iodine atoms at the 2 and 5 positions provide highly reactive sites for palladium-catalyzed cross-coupling reactions. This enables reliable and efficient polymerization with a wide variety of comonomers, allowing for precise tuning of the polymer's electronic properties.[4]
-
Planarity and Packing: The benzene core, when polymerized, contributes to a planar conjugated backbone. The alkyl chains, while providing solubility, also influence the intermolecular packing of the polymer chains in the solid state, which is a critical determinant of charge carrier mobility.[2][5]
This guide will focus on the synthesis of a representative donor-acceptor (D-A) copolymer using this compound via Stille polycondensation, a method renowned for its tolerance to a wide range of functional groups and high polymerization rates.[6]
Polymer Synthesis: Stille Polycondensation
The Stille cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, making it ideal for step-growth polymerization of conjugated polymers.[4] The mechanism involves a catalytic cycle of oxidative addition, transmetallation, and reductive elimination.[6]
Diagram: Stille Polycondensation Workflow
Caption: Schematic of a bottom-gate, top-contact (BGTC) OFET device.
Protocol 2: OFET Device Fabrication
-
Substrate Cleaning: Begin with a heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (n++ Si/SiO₂). Clean the substrates by sonicating sequentially in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates under a stream of nitrogen.
-
Dielectric Surface Treatment: Place the cleaned substrates in a vacuum oven with a vial containing a few drops of octadecyltrichlorosilane (OTS). Heat at 120°C for 1 hour. This vapor-phase treatment forms a self-assembled monolayer (SAM) on the SiO₂ surface.
-
Causality: The OTS monolayer is hydrophobic. It reduces the surface energy of the dielectric, which promotes better ordering of the polymer chains at the critical semiconductor-dielectric interface, leading to higher charge mobility. [3]3. Active Layer Deposition: Prepare a solution of the synthesized polymer (e.g., 5 mg/mL) in a high-boiling-point solvent like 1,2-dichlorobenzene. Filter the solution through a 0.45 µm PTFE filter. Spin-coat the polymer solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.
-
-
Thermal Annealing: Transfer the coated substrates to a nitrogen-filled glovebox and anneal on a hotplate at 120°C for 30 minutes.
-
Causality: Annealing removes residual solvent and provides thermal energy for the polymer chains to self-organize into more ordered, crystalline domains. This improved morphology facilitates efficient charge hopping between chains, enhancing device performance. [7]5. Electrode Deposition: Using a shadow mask to define the channel length (L) and width (W), thermally evaporate 50 nm of gold (Au) to form the source and drain electrodes. A common channel dimension is L = 50 µm and W = 1000 µm.
-
Protocol 3: Electrical Characterization
-
Setup: Place the fabricated OFET device on the chuck of a probe station inside a dark, shielded box. Use a semiconductor parameter analyzer (e.g., Keysight B1500A) to perform the electrical measurements.
-
Transfer Characteristics: With a constant drain-source voltage (Vₔ) applied (e.g., -60 V, saturation regime), sweep the gate-source voltage (V₉) from +20 V to -60 V. This measures the drain current (Iₔ) as a function of the gate voltage.
-
Output Characteristics: For several constant gate voltages (e.g., 0 V, -20 V, -40 V, -60 V), sweep the drain-source voltage (Vₔ) from 0 V to -60 V.
-
Parameter Extraction: The key performance metrics are extracted from the transfer curve in the saturation regime, governed by the equation: Iₔ = (W/2L) * µ * Cᵢ * (V₉ - Vₜₕ)²
-
Hole Mobility (µ): Calculated from the slope of the (√|Iₔ|) vs. V₉ plot. High mobility indicates efficient charge transport. [8] * On/Off Ratio (Iₒₙ/Iₒff): The ratio of the maximum current (at V₉ = -60 V) to the minimum current (at V₉ > 0 V). A high ratio is essential for digital logic applications. [3] * Threshold Voltage (Vₜₕ): The gate voltage at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (√|Iₔ|) vs. V₉ plot.
-
| Parameter | Description | Target Value for High-Performance OFET |
| Hole Mobility (µ) | Speed of charge carriers in the channel | > 0.1 cm²/Vs [8] |
| On/Off Ratio | Current modulation by the gate | > 10⁵ [9] |
| Threshold Voltage (Vₜₕ) | Turn-on voltage | Close to 0 V for low-power operation |
Table 3: Key OFET performance metrics and their significance.
Conclusion
This compound is a versatile and powerful monomer for the synthesis of solution-processable semiconducting polymers. By following rigorous synthesis and purification protocols, such as the Stille polycondensation and Soxhlet extraction detailed herein, it is possible to create high-purity materials. The subsequent fabrication of OFETs on OTS-treated substrates allows for the intrinsic electronic properties of these polymers to be realized, paving the way for their application in flexible displays, sensors, and other advanced electronic systems. The causality-driven explanations provided in this guide aim to empower researchers to not only replicate these procedures but also to rationally design and troubleshoot their own materials and device architectures.
References
- Application Notes and Protocols: Synthesis and Characterization of Novel Polymers from 1,4-Dialkyl
- The comparison of performance parameters of OFET with contact....
- Organic semiconductors for organic field-effect transistors.
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing.
- Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers. MDPI.
- A Novel, Extremely Narrow Band-Gap Indigo-Based Polymer for High-Performance Ambipolar OFETs and OPVs. UCL Discovery.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH.
-
Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis(t[3][10][7]riazole) for applications in organic field-effect transistors . RSC Publishing.
- High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers.
- Fabrication of an organic field effect transistor using nano imprinting of Ag inks and semiconducting polymers.
- This compound 162715-93-7. Sigma-Aldrich.
- Synthesis of diketopyrrolopyrrole based copolymers via the direct arylation method for p-channel and ambipolar OFETs. PubMed.
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- 1. 1,4-双十二烷基-2,5-二碘苯 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers [mdpi.com]
- 3. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
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Catalyst Selection for Cross-Coupling Reactions of 1,4-Didodecyl-2,5-diiodobenzene: Principles and Protocols
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive framework for selecting optimal catalyst systems for the cross-coupling of 1,4-Didodecyl-2,5-diiodobenzene. The inherent steric and electronic properties of this substrate present unique challenges, including slow oxidative addition and the need to control selectivity between mono- and di-functionalization. We delve into the mechanistic principles guiding catalyst and ligand choice and provide detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings, two of the most powerful transformations for C-C bond formation. This document is intended for researchers in materials science, organic synthesis, and drug development seeking to functionalize this versatile aromatic core.
Introduction: Understanding the Substrate
This compound is a valuable building block for organic electronics and functional materials due to its rigid aromatic core and solubilizing long alkyl chains. However, its structure presents two primary challenges for cross-coupling catalysis:
-
Steric Hindrance: The two long-chain dodecyl groups are positioned ortho to the iodine atoms. This steric bulk can significantly hinder the approach of a palladium catalyst to the C-I bond, making the crucial oxidative addition step of the catalytic cycle kinetically challenging.[1][2][3]
-
Electronic Effects: The alkyl chains are electron-donating groups (EDGs), which increase the electron density of the aromatic ring. This increased electron density strengthens the carbon-iodine bond, further slowing the rate of oxidative addition, which is often the rate-determining step in cross-coupling reactions.[4]
Effective catalyst selection must directly address these issues by employing systems known to accelerate oxidative addition for sterically demanding and electron-rich aryl halides. Furthermore, the presence of two reactive sites allows for either selective mono-functionalization or exhaustive double-functionalization, a factor primarily controlled by the stoichiometry of the coupling partner.[5]
The Core Principle: Catalyst and Ligand Selection
The success of a cross-coupling reaction with a challenging substrate like this compound is almost entirely dependent on the combination of the palladium source and, more critically, the supporting ligand.[4]
Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald-type precatalysts) are often preferred over traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂. These precatalysts are air-stable and are efficiently reduced in situ to the active Pd(0) species, leading to more reliable and reproducible results.
Ligand Choice: The Key to Success: The ligand stabilizes the palladium center and critically modulates its reactivity. For this substrate, the ligand must be both bulky and electron-rich .
-
Bulkiness: Sterically demanding ligands promote the formation of a monoligated, highly reactive 12-electron Pd(0) species, which is essential for initiating oxidative addition with hindered substrates.[6][7] They also facilitate the final reductive elimination step to release the product.
-
Electron-Richness: Ligands that are strong σ-donors increase the electron density on the palladium center, which in turn enhances its ability to break the strong C-I bond of the electron-rich substrate during oxidative addition.[1]
Two classes of ligands are industry-standard for this purpose:
-
Bulky Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are exceptionally effective.[7] Their biaryl backbone provides the necessary steric bulk, while the phosphine moiety provides the electron donation.
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr and IMes are powerful σ-donors, even more so than many phosphines.[7] They form highly stable palladium complexes that are resistant to decomposition and highly active for challenging couplings.
The following diagram illustrates the logical workflow for selecting a suitable catalyst system.
Caption: Catalyst selection workflow for the target substrate.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Inert atmosphere techniques (Schlenk line or glovebox) are required as palladium catalysts are sensitive to oxygen.[4][8] Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds using organoboron reagents.[9][10] This protocol uses a palladium precatalyst with a bulky biaryl phosphine ligand, a system well-suited for this challenging substrate.
Objective: To synthesize mono- or di-aryl derivatives of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Role |
| This compound | 698.66 | Starting Material |
| Arylboronic Acid | Variable | Coupling Partner |
| SPhos Pd G3 Precatalyst | 791.95 | Catalyst |
| Potassium Phosphate (K₃PO₄), anhydrous powder | 212.27 | Base |
| Toluene, anhydrous | 92.14 | Solvent |
| 1,4-Dioxane, anhydrous | 88.11 | Co-Solvent (optional) |
| Degassed Water | 18.02 | Additive |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (see Note on Stoichiometry ), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the SPhos Pd G3 precatalyst (0.02 equiv., 2 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Through the septum, add anhydrous toluene and anhydrous 1,4-dioxane (e.g., in a 4:1 ratio by volume) to achieve a substrate concentration of ~0.1 M. Add a small amount of degassed water (1-2% of total solvent volume), which can aid in the dissolution of the base and facilitate transmetalation.[4]
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously overnight (12-18 hours). Vigorous stirring is crucial for heterogeneous mixtures.[11]
-
Monitoring: The reaction progress can be monitored by TLC or GC-MS by taking a small aliquot from the reaction mixture.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate or toluene and filter through a pad of Celite® to remove the base and palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired mono- or di-coupled product.
Note on Stoichiometry for Selectivity:
-
For Mono-coupling: Use a slight excess of the arylboronic acid (1.1-1.2 equivalents). Some starting material and di-coupled product may still be observed.
-
For Double-coupling: Use a larger excess of the arylboronic acid (2.5-3.0 equivalents) to drive the reaction to completion.[5]
Protocol 2: Sonogashira C-C Coupling
The Sonogashira coupling is the premier method for synthesizing arylalkynes by coupling aryl halides with terminal alkynes.[12][13] A copper-free protocol is provided here to mitigate the risk of alkyne homocoupling (Glaser coupling), a common side reaction in traditional Pd/Cu systems.[8]
Objective: To synthesize mono- or di-alkynyl derivatives of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Role |
| This compound | 698.66 | Starting Material |
| Terminal Alkyne | Variable | Coupling Partner |
| Pd(P(t-Bu)₃)₂ | 511.16 | Catalyst |
| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) | 129.24 / 101.19 | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 72.11 | Co-Solvent |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add this compound (1.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd(P(t-Bu)₃)₂ catalyst (0.04 equiv., 4 mol%). The use of a bulky, electron-rich phosphine ligand is critical.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Add anhydrous THF to dissolve the substrate (~0.2 M concentration). Then, add the amine base (e.g., DIPEA, 5.0 equiv.) followed by the terminal alkyne (see Note on Stoichiometry ). The amine acts as both the base and a solvent.[12]
-
Reaction Execution: Stir the reaction mixture at room temperature or heat gently to 40-50 °C for 12-24 hours. The reaction is typically run under milder conditions than Suzuki couplings.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The disappearance of the starting material and the appearance of new, less polar spots indicate product formation.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the amine and THF.
-
Redissolve the residue in a nonpolar solvent like hexanes or diethyl ether.
-
Filter the solution through a plug of silica gel to remove salts and catalyst residues, eluting with the same solvent.
-
Concentrate the filtrate to obtain the crude product.
-
-
Purification: Further purification is achieved by column chromatography on silica gel, typically with a hexanes/dichloromethane solvent system.
Note on Stoichiometry for Selectivity:
-
For Mono-coupling: Use 1.1-1.2 equivalents of the terminal alkyne.
-
For Double-coupling: Use at least 2.5 equivalents of the terminal alkyne.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst due to oxygen exposure.[8]2. Impure reagents or solvents.3. Insufficient reaction temperature or time.4. Ineffective base for Suzuki coupling. | 1. Ensure rigorous inert atmosphere techniques.2. Use freshly purified or high-purity anhydrous reagents and solvents.3. Increase temperature (in 10 °C increments) or extend reaction time.4. For Suzuki, switch to a stronger base like Cs₂CO₃.[4] |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition, often caused by oxygen or impurities.[8] | Improve degassing procedures and ensure reagent purity. Using robust precatalysts and ligands can also enhance stability. |
| Protodeboronation (Suzuki) | The boronic acid reacts with water/protons instead of the catalyst. This is more common with electron-rich boronic acids or strong bases. | Use thoroughly dried solvents and anhydrous base (K₃PO₄). Minimize the amount of water added.[4] |
| Alkyne Homocoupling (Sonogashira) | Glaser coupling, a copper-catalyzed side reaction. | Switch to a copper-free protocol as described above.[8] If using a copper co-catalyst, minimize its loading and consider slow addition of the alkyne. |
| Incomplete Double Coupling | Insufficient equivalents of the coupling partner or catalyst deactivation before the second coupling occurs. | Increase the equivalents of the boronic acid or alkyne to 2.5-3.0. A slightly higher catalyst loading (e.g., 3-5 mol%) may be necessary. |
References
- Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling Reaction of Aliphatic Amines with Aryl Iodides.
- Troubleshooting failed Suzuki coupling with electron-rich aryl halides. Benchchem.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki reaction. Wikipedia. [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link]
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Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]
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Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry - ACS Publications. [Link]
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Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Heck reaction. Wikipedia. [Link]
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How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
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Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Cross-coupling of iodobenzene and 1,3,5-trimethoxybenzene with... ResearchGate. [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
The cross‐coupling reactions of iodobenzene and phenylacetylene. ResearchGate. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Sonogashira coupling of arenediazonium salts: discovery and developments. City College. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. [Link]
-
Photoinduced inverse Sonogashira coupling reaction. PMC - NIH. [Link]
-
Ni-Catalyzed Reductive Coupling of Electron-Rich Aryl Iodides with Tertiary Alkyl Halides. ACS Publications. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reac- tion: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacy- clooctane Ligands. ChemRxiv. [Link]
-
Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics - ACS Publications. [Link]
-
Palladium-Catalyzed Alkyl-Alkyl Cross-Coupling Reaction of 9-Alkyl-9-BBN Derivatives with Iodoalkanes Possessing β-Hydrogens. SciSpace. [Link]
-
Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ResearchGate. [Link]
-
The Mechanisms of the Stille Reaction. University of Windsor. [Link]
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Application Note & Protocol: High-Yield Synthesis of Poly(2,5-didodecyl-p-phenylene) from 1,4-Didodecyl-2,5-diiodobenzene
Abstract: This document provides a comprehensive guide to the high-yield synthesis of poly(2,5-didodecyl-p-phenylene), a key conjugated polymer for organic electronics. We delve into the critical reaction conditions and mechanistic considerations for achieving high molecular weight and yield, focusing on the Yamamoto coupling reaction. Detailed, field-tested protocols for both homopolymerization via Yamamoto coupling and a representative copolymerization via Stille coupling are presented. This guide is intended for researchers and professionals in materials science, chemistry, and drug development engaged in the synthesis of novel functional polymers.
Introduction: The Monomer and its Polymer
1,4-Didodecyl-2,5-diiodobenzene is a crucial monomer for the synthesis of substituted poly(p-phenylene)s (PPPs). The long dodecyl side chains (C₁₂H₂₅) are not merely passive substituents; they impart excellent solubility to the otherwise rigid and intractable PPP backbone in common organic solvents. This solubility is paramount for solution-based processing, which is essential for fabricating devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
The resulting polymer, poly(2,5-didodecyl-p-phenylene), is a π-conjugated macromolecule with a well-defined linear structure.[2] Its electronic and optical properties are directly tied to the degree of polymerization and structural regularity. Therefore, achieving high molecular weight and low polydispersity is a primary objective in its synthesis. This guide focuses on the reaction conditions necessary to achieve this goal.
Core Synthesis Strategy: Yamamoto Coupling for Homopolymerization
For the dehalogenative homocoupling of aryl dihalides like this compound, the nickel(0)-mediated Yamamoto coupling is one of the most reliable and powerful methods.[3] It facilitates the formation of aryl-aryl bonds to construct the polymer backbone.
Mechanistic Rationale
The Yamamoto coupling proceeds via a catalytic cycle involving a low-valent nickel complex. The active catalyst is typically a Ni(0) species, often stabilized by ligands like 2,2'-bipyridyl (bpy) or its derivatives.
-
Catalyst Generation: The process begins with the in-situ generation of the active Ni(0) catalyst. A common and effective precursor is bis(1,5-cyclooctadiene)nickel(0), [Ni(cod)₂], which is a stable Ni(0) source.
-
Oxidative Addition: The Ni(0) complex undergoes oxidative addition to the carbon-iodine bond of the monomer, forming an arylnickel(II) intermediate.
-
Reductive Elimination: Two of these intermediates, or a subsequent reaction with another monomer unit, leads to a reductive elimination step. This crucial step forms the new C-C bond between phenyl rings and regenerates the Ni(0) catalyst, allowing the cycle to continue.
The choice of reagents is critical. [Ni(cod)₂] is preferred for its reactivity. The bipyridyl ligand stabilizes the nickel complexes throughout the cycle and accelerates the reductive elimination step, which is often rate-determining. Solvents like N,N-dimethylformamide (DMF) or toluene are used to solubilize the monomer and the growing polymer chains while providing an appropriate medium for the reaction.
Visualizing the Yamamoto Coupling
Caption: Simplified catalytic cycle for Ni(0)-mediated Yamamoto polymerization.
Alternative Strategy: Stille Coupling for Copolymerization
While Yamamoto coupling is ideal for creating the homopolymer, many applications require copolymers to tune electronic properties. Stille coupling is a versatile method for this purpose, reacting the diiodo monomer with an organostannane (ditin) comonomer.[4][5]
Mechanistic Rationale
The Stille polycondensation is catalyzed by palladium(0).[6]
-
Catalytic Cycle: The mechanism involves three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetallation where the aryl group from the organotin compound replaces the iodide on the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6]
-
Key Reagents: A Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is commonly used. The reaction is typically carried out in an anhydrous, non-polar solvent like toluene or THF at elevated temperatures. Unlike Suzuki coupling, it does not require a base.[5]
The choice of comonomer allows for precise tuning of the final polymer's properties. For example, coupling with 2,5-bis(trimethylstannyl)thiophene introduces thiophene units into the backbone, altering the bandgap and charge transport characteristics.[7]
Visualizing the Stille Coupling
Caption: Simplified catalytic cycle for Pd(0)-catalyzed Stille copolymerization.
Quantitative Data Summary
The success of these polymerizations hinges on precise control over reaction parameters. The following table summarizes typical conditions for achieving high yields and molecular weights.
| Parameter | Yamamoto Coupling (Homopolymer) | Stille Coupling (Copolymer) | Rationale / Causality |
| Catalyst | [Ni(cod)₂] | [Pd(PPh₃)₄] or [Pd₂(dba)₃] | Ni(0) is highly effective for dehalogenative homocoupling. Pd(0) is the standard for Stille cross-coupling.[3][6] |
| Ligand | 2,2'-Bipyridyl (bpy) | Tri(o-tolyl)phosphine (P(o-tol)₃) | Ligands stabilize the metal center, prevent catalyst decomposition, and modulate reactivity. |
| Monomer Ratio | N/A (Homocoupling) | 1:1 (Diiodide:Ditin) | Strict stoichiometry is crucial in step-growth polymerization to achieve high molecular weight.[8] |
| Solvent | Anhydrous DMF or Toluene | Anhydrous Toluene or DMF | Must dissolve monomers and the growing polymer. Must be anhydrous and deoxygenated to protect the catalyst. |
| Temperature | 80 °C | 90 - 110 °C | Balances reaction rate with catalyst stability and potential side reactions. Stille often requires higher heat.[5][9] |
| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) | The Ni(0) and Pd(0) catalysts are highly sensitive to oxygen and moisture. |
| Typical Yield | > 90% | > 85% | Optimized conditions minimize side reactions and drive the polymerization to completion. |
| Typical Mₙ (kDa) | 15 - 50 | 10 - 40 | Dependent on monomer purity, stoichiometry, and reaction time. |
Detailed Experimental Protocols
Protocol 1: Yamamoto Synthesis of Poly(2,5-didodecyl-p-phenylene)
Materials:
-
This compound (Monomer)[10]
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridyl (bpy)
-
1,5-Cyclooctadiene (cod) (as an extra ligand to stabilize)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol (for precipitation)
-
Hydrochloric Acid (HCl), concentrated
-
Acetone
-
Chloroform
-
Schlenk flasks, condenser, magnetic stirrer, and inert gas line (Argon/Nitrogen)
Procedure:
-
Setup: Assemble a 100 mL three-neck Schlenk flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet. Flame-dry the glassware under vacuum and backfill with argon. Maintain a positive argon pressure throughout the reaction.
-
Reagent Preparation: In the flask, combine [Ni(cod)₂] (1.2 eq.), 2,2'-bipyridyl (1.2 eq.), and 1,5-cyclooctadiene (1.2 eq.).
-
Solvent Addition: Add anhydrous DMF (to achieve a monomer concentration of ~0.2 M) and anhydrous toluene (1:1 ratio with DMF) via a degassed syringe. Stir the mixture at 80 °C until a deep-red or violet solution forms, indicating the formation of the active Ni(0) complex.
-
Monomer Addition: Dissolve this compound (1.0 eq.) in a separate, dry Schlenk flask with a minimal amount of anhydrous toluene. Transfer this solution via cannula to the catalyst mixture.
-
Polymerization: Keep the reaction mixture stirring vigorously at 80 °C for 48-72 hours under argon. The solution will become increasingly viscous as the polymer forms.
-
Workup: Cool the reaction to room temperature. Pour the viscous solution slowly into a beaker containing a stirred solution of methanol/conc. HCl (5:1 v/v). A fibrous polymer precipitate will form.
-
Purification:
-
Filter the crude polymer and wash it extensively with methanol, then acetone.
-
To remove catalyst residues, stir the polymer in a hot HCl solution for 2 hours, then filter and wash with water until neutral, followed by a final methanol wash.
-
For high purity, a Soxhlet extraction is recommended. Sequentially extract with methanol, acetone, and finally chloroform to isolate the pure polymer fraction.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under vacuum at 40 °C.
-
Protocol 2: Stille Copolymer Synthesis with Thiophene
Materials:
-
This compound (Monomer A)
-
2,5-Bis(trimethylstannyl)thiophene (Monomer B)[7]
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Anhydrous Toluene
-
Methanol, Petroleum Ether
Procedure:
-
Setup: In a flame-dried Schlenk flask under argon, place Monomer A (1.00 eq.), Monomer B (1.00 eq.), [Pd₂(dba)₃] (0.01 eq., 1 mol%), and [P(o-tol)₃] (0.04 eq., 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Polymerization: Heat the mixture to 110 °C and stir vigorously under argon for 48 hours.
-
Workup: Cool the reaction to room temperature. Pour the solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Purification:
-
Filter the polymer and wash with methanol.
-
Redissolve the polymer in a minimal amount of chloroform and precipitate again into methanol to further purify.
-
Perform a Soxhlet extraction with methanol, petroleum ether, and finally chloroform.
-
Concentrate the chloroform solution and precipitate into methanol. Filter and dry the final product under vacuum.
-
Experimental Workflow and Characterization
The overall process from monomer to characterized polymer follows a logical sequence.
Caption: General experimental workflow for synthesis and characterization.
-
¹H NMR Spectroscopy: Confirms the successful polymerization by the disappearance of monomeric proton signals and the appearance of broad signals corresponding to the polymer backbone.
-
Gel Permeation Chromatography (GPC): Essential for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ). Note that GPC calibrated with polystyrene standards may overestimate the molecular weight of rigid-rod polymers like PPPs.[11]
-
UV-Vis Spectroscopy: Reveals the electronic structure through the absorption maximum (λₘₐₓ) and the absorption edge, from which the optical bandgap can be estimated.
By adhering to these detailed protocols and understanding the underlying chemical principles, researchers can reliably synthesize high-quality poly(2,5-didodecyl-p-phenylene) and its copolymers, paving the way for advancements in organic electronic materials.
References
-
Solid-state nickel(0)-mediated Yamamoto coupling enabled by mechanochemistry. Chemistry Letters, Oxford Academic. [Link]
-
An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Photocatalytic Ullmann coupling of aryl halides by a novel blended catalyst consisting of a TiO2 photocatalyst and an Al2O3 supported Pd–Au bimetallic catalyst. Catalysis Science & Technology, RSC Publishing. [Link]
-
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines. ResearchGate. [Link]
-
Nickel-catalyzed vinylation of aryl chlorides and bromides with vinyl ZnBr.MgBrCl. PubMed. [Link]
-
Rod vs Coil: Molecular Weight Comparison of a Poly(dialkyl-p-phenyleneethynylene) with Its Reduced Poly(2,5-dialkyl-p-xylylene). ResearchGate. [Link]
-
Palladium Complexes of PNNP Type Diiminodiphosphine Ligands for the Suzuki C-C Coupling Reactions. ResearchGate. [Link]
-
The Unprecedented Side Reactions of Stille Coupling: Desired Ones for Stille Polycondensation. ResearchGate. [Link]
-
Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). ResearchGate. [Link]
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. [Link]
-
Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. ChemRxiv. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC, NIH. [Link]
-
Postmodification of linear poly-p-phenylenes to prepare hyper-crosslinked polymers: Tuning the surface areas by the molecular weight. ResearchGate. [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Poly (P-phenylene) S: Synthesis and applications. International Journal of Physics and Mathematics. [Link]
-
A facile synthesis of iodine-functionalized hypercrosslinked polymers. RSC Publishing. [Link]
-
Yamamoto, T. Synthesis of π-conjugated polymers by organometallic polycondensation. ResearchGate. [Link]
-
Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. PMC, NIH. [Link]
-
Synthesis of Soluble High Molar Mass Poly(Phenylene Methylene)-Based Polymers. MDPI. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. ResearchGate. [Link]
-
Ni or Pd Catalyst for Synthesis of Conjugated Polymers. The Dong Group. [Link]
-
New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Scholarworks@UNIST. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. MDPI. [Link]
-
Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. ResearchGate. [Link]
-
The Suzuki reaction mechanism of 1,4-diiodobenzene. ResearchGate. [Link]
-
Yamamoto polymerization of monomer and 4-bromotriphenylamine to synthesize PTAA polymers of type. ResearchGate. [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound 162715-93-7 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 1,4-Didodecyl-2,5-diiodobenzene-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-didodecyl-2,5-diiodobenzene-based polymers. This guide provides in-depth troubleshooting advice and frequently asked questions to address common solubility challenges encountered during your experiments. Our goal is to equip you with the knowledge to rationally design and execute your experimental protocols for optimal polymer solubility and performance.
Troubleshooting Guide: Common Solubility Issues
Researchers often face challenges in dissolving this compound-based polymers, which can manifest as low solubility, gelation, or precipitation. This section provides a systematic approach to diagnosing and resolving these issues.
| Problem | Probable Cause(s) | Recommended Solutions & Explanations |
| Poor or Incomplete Dissolution | 1. Inappropriate Solvent Choice: The solvent's polarity may not be well-matched with the polymer. Poly(p-phenylene) backbones are rigid and nonpolar, while the long alkyl side chains contribute to solubility in nonpolar organic solvents.[1][2] 2. Insufficient Temperature: The dissolution of high molecular weight polymers is an endothermic process that requires thermal energy to overcome intermolecular forces. 3. Low Polymer Quality: The presence of cross-linked or excessively high molecular weight fractions can significantly reduce solubility. | 1. Solvent Screening: Conduct a systematic solvent screening study using a range of solvents with varying polarities (e.g., toluene, chloroform, chlorobenzene, tetrahydrofuran (THF)).[1][3] Chlorobenzene is often a good solvent for various conjugated polymers.[1] 2. Elevated Temperature: Gently heat the polymer-solvent mixture. A temperature of 60-80 °C is often a good starting point. Be mindful of the solvent's boiling point and potential polymer degradation at excessive temperatures. 3. Polymer Characterization: Analyze the polymer's molecular weight and polydispersity index (PDI) using techniques like gel permeation chromatography (GPC). A high PDI may indicate the presence of insoluble fractions. |
| Gel Formation Upon Cooling | 1. Strong Interchain Interactions: The rigid poly(p-phenylene) backbones have a strong tendency to aggregate and form ordered structures, especially in less optimal solvents or at higher concentrations.[4] 2. High Polymer Concentration: Exceeding the polymer's solubility limit at a given temperature can lead to gelation as the solution cools. | 1. Use of "Good" Solvents: Employ solvents that exhibit strong, favorable interactions with the polymer chains to prevent aggregation.[1] 2. Work with Dilute Solutions: Prepare more dilute solutions to minimize interchain interactions. It is often easier to concentrate a solution after dissolution than to dissolve a highly concentrated mixture. 3. Rapid Cooling: In some cases, rapid cooling from a heated state can "trap" the polymer in a dissolved state, preventing the formation of ordered aggregates. |
| Precipitation During Reaction or Processing | 1. Change in Solvent Environment: The addition of a co-solvent or reagent that is a poor solvent for the polymer can cause it to crash out of solution. 2. Increase in Molecular Weight: As the polymerization reaction proceeds, the increasing molecular weight of the polymer may exceed its solubility limit in the reaction solvent. | 1. Maintain a Consistent Solvent System: If a co-solvent must be added, ensure it is miscible with the primary solvent and is not a strong non-solvent for the polymer. 2. Solvent Selection for Polymerization: Choose a reaction solvent that can maintain the polymer in solution at the target molecular weight. This may require experimentation with different solvents or solvent mixtures. |
Visualizing the Troubleshooting Workflow
To further aid in your decision-making process, the following flowchart outlines a logical progression for addressing solubility issues with your this compound-based polymers.
Caption: A decision-making flowchart for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently encounter when working with this compound-based polymers.
Q1: How does the dodecyl side-chain length impact the solubility of the poly(p-phenylene) backbone?
The introduction of flexible alkyl side chains, such as dodecyl groups, is a crucial strategy for improving the solubility of rigid poly(p-phenylene) backbones.[2] These side chains increase the entropy of mixing and disrupt the close packing of the polymer chains, which would otherwise lead to strong intermolecular attractions and poor solubility.[4][5] Longer alkyl chains generally lead to better solubility in nonpolar organic solvents.[1] However, there is a trade-off, as excessively long or bulky side chains can sometimes hinder the desirable electronic properties of the conjugated backbone by disrupting π-π stacking.[6]
Q2: What are the best starting solvents for dissolving my this compound-based polymer?
For poly(p-phenylene) derivatives with long alkyl side chains, good starting solvents are typically nonpolar aromatic hydrocarbons or chlorinated solvents. Based on literature for similar conjugated polymers, the following are recommended for initial screening:[3]
-
Toluene: A common and effective solvent for many conjugated polymers.
-
Chloroform: Often provides good solubility, but care must be taken due to its volatility and potential for forming acidic impurities.
-
Chlorobenzene: Frequently reported as an excellent solvent for various conjugated polymers, offering a good balance of solvating power and a higher boiling point for elevated temperature dissolution.[1]
-
Tetrahydrofuran (THF): Can be effective, particularly for polymers with some degree of polarity.[3]
Q3: My polymer is still poorly soluble even with heating in a good solvent. What other strategies can I employ?
If standard dissolution methods are failing, consider the following advanced strategies:
-
Side-Chain Engineering: While your current polymer has dodecyl chains, for future syntheses, you could consider branched alkyl chains or the introduction of ether linkages within the side chains.[6][7] Branched chains can be more effective at disrupting chain packing and improving solubility.[6]
-
Hyperbranched Architectures: Introducing a hyperbranched structure to the polymer can significantly enhance solubility and reduce chain aggregation.[3][8]
-
Copolymerization: Introducing more soluble co-monomers into the polymer backbone can disrupt the regularity of the chain and improve overall solubility.
Q4: Can you provide a standard protocol for conducting a solvent screening study?
Certainly. A systematic approach is key to identifying the optimal solvent system.
Experimental Protocol: Solvent Screening for Polymer Solubility
Objective: To determine the most effective solvent for dissolving a this compound-based polymer.
Materials:
-
Your synthesized polymer
-
A selection of high-purity solvents (e.g., toluene, chloroform, chlorobenzene, THF, xylene, dichlorobenzene)
-
Small vials with screw caps
-
Magnetic stirrer and stir bars
-
Heating plate
-
Analytical balance
Procedure:
-
Preparation: Accurately weigh a small, consistent amount of your polymer (e.g., 2-5 mg) into each vial.
-
Solvent Addition: Add a precise volume of each solvent to be tested to each vial to achieve a target concentration (e.g., 1 mg/mL).
-
Room Temperature Dissolution:
-
Seal the vials and stir the mixtures at room temperature for a set period (e.g., 2-4 hours).
-
Visually inspect each vial for signs of dissolution. Note any polymers that are fully dissolved, partially dissolved, or completely insoluble.
-
-
Elevated Temperature Dissolution:
-
For the vials where the polymer did not fully dissolve at room temperature, place them on a heating plate.
-
Gradually increase the temperature (e.g., in 10 °C increments) while stirring.
-
Allow the mixture to equilibrate at each temperature for at least 30 minutes.
-
Record the temperature at which the polymer fully dissolves for each solvent. Do not exceed the boiling point of the solvent.
-
-
Cooling and Stability:
-
Once a polymer is dissolved at an elevated temperature, remove the vial from the heat and allow it to cool to room temperature.
-
Observe if the polymer remains in solution or if it precipitates or forms a gel upon cooling.
-
-
Data Analysis and Selection:
-
Compile your observations in a table.
-
The ideal solvent will dissolve the polymer at or near room temperature and maintain it in solution upon cooling.
-
If heating is required, a solvent that keeps the polymer dissolved after cooling is preferable for most applications.
-
Visualizing the Key Factors for Solubility
The solubility of your polymer is a result of a delicate balance between several factors. This diagram illustrates the interplay of these key considerations.
Caption: Interrelated factors governing the solubility of conjugated polymers.
References
- Moore and More.
- ResearchGate. (PDF)
- Effect of solvent quality and sidechain architecture on the conjugated polymer chain conform
- PubMed.
- ACS Publications. Tuning the Solubility Parameters of Conjugated Polymers via Side-Chain Engineering for All-Polymer Solar Cells.
- International Journal of Physics and Mathematics. Poly (P-Phenylene)
- ACS Omega. Poly(1,4-phenylene vinylene) Derivatives with Ether Substituents to Improve Polymer Solubility for Use in Organic Light-Emitting Diode Devices.
- Moore and More. Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π.
- PubMed Central. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent.
- Semantic Scholar. Soluble poly(para‐phenylene)s, 3. Variation of the length and the density of the solubilizing side chains.
- ACS Publications. Synthesis of Amphiphilic Poly(p-phenylene)s with Pendant Dendrons and Linear Chains.
- ResearchGate. (PDF) Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. physicsjournal.net [physicsjournal.net]
- 3. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers [mam.shu.edu.cn]
- 6. Side Chain Engineering toward Chemical Doping of Conjugated Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Polymerization of 1,4-Didodecyl-2,5-diiodobenzene
Welcome to the technical support center for the synthesis of conjugated polymers utilizing 1,4-didodecyl-2,5-diiodobenzene. This guide is designed for researchers, chemists, and materials scientists who are navigating the complexities of synthesizing high-quality poly(p-phenylene) derivatives. The long dodecyl side chains in this monomer are crucial for ensuring solubility, a common challenge in the field of conjugated polymers.[1] However, the polymerization of this diiodo-monomer, typically via transition metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, or Yamamoto polycondensation, is not without its challenges.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common side reactions and offer validated protocols to mitigate them, ensuring the synthesis of polymers with desired molecular weights and structural integrity.
Part 1: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the polymerization of this compound. Each answer delves into the underlying chemical mechanisms and provides actionable solutions.
Q1: My polymerization consistently yields low molecular weight polymer. What are the primary causes?
A1: Achieving a high degree of polymerization in step-growth polycondensations requires near-perfect reaction fidelity. For this monomer system, low molecular weight is most often traced back to three key issues: premature chain termination via dehalogenation, catalyst deactivation, and suboptimal monomer quality.
-
Dehalogenation: This is a frequent and detrimental side reaction, particularly with aryl iodides, which are more susceptible than the corresponding bromides or chlorides.[2][3] In a palladium-catalyzed cycle, the oxidative addition of the C-I bond to the Pd(0) center is followed by transmetalation. However, a competing pathway exists where the Ar-Pd(II)-X intermediate can react with a hydride source in the mixture (e.g., from an amine base or solvent impurities) to reductively eliminate a C-H bond instead of the desired C-C bond.[4] This effectively caps the growing polymer chain, preventing further propagation.[5]
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive. The presence of oxygen can lead to the formation of palladium black (insoluble Pd metal), which has poor catalytic activity.[4] Furthermore, impurities in the monomers or solvents can poison the catalyst, reducing the number of active catalytic sites available for polymerization.[6]
-
Monomer Purity and Stoichiometry: Step-growth polymerization is highly sensitive to the purity of monomers and the precise stoichiometric balance between comonomers (in cases like Suzuki or Stille coupling).[6][7] Even minor impurities can act as chain terminators. An imbalance in stoichiometry between the diiodo monomer and a comonomer (e.g., a diboronic ester) will inherently limit the maximum achievable molecular weight.
Q2: I'm performing a Suzuki-Miyaura polymerization and observing significant byproducts from homocoupling of the diboronic ester comonomer. How can this be minimized?
A2: The oxidative homocoupling of boronic acids or esters to form symmetric biaryls is a well-documented side reaction in Suzuki-Miyaura couplings.[8][9] This process depletes the comonomer, disrupts stoichiometry, and leads to lower molecular weight polymers with potential defects in the backbone. The primary causes are the presence of oxygen and the formation of Pd(II) species that can mediate the homocoupling.[10]
To suppress this side reaction, the following strategies are critical:
-
Rigorous Deoxygenation: Oxygen is a key promoter of boronic acid homocoupling.[10] Ensure all solvents and the reaction vessel are thoroughly degassed using multiple freeze-pump-thaw cycles or by sparging with a high-purity inert gas (Argon or Nitrogen) for an extended period. Maintaining a positive pressure of inert gas throughout the reaction is mandatory.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂), which require an in-situ reduction step that can sometimes favor side reactions. Modern, well-defined precatalysts (e.g., Buchwald G3-type) are designed to cleanly generate the active Pd(0) species, which can diminish unwanted side reactions.[11]
-
Controlled Addition of Reagents: In some systems, the slow addition of the boronic ester comonomer to the reaction mixture can help maintain its low instantaneous concentration, thereby disfavoring the second-order homocoupling reaction relative to the desired cross-coupling.[10]
-
Optimization of Base and Ligand: The choice of base and ligand can influence the rates of competing reactions. Using bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling cycle, making it more competitive against homocoupling.[10]
Q3: Gel Permeation Chromatography (GPC) of my polymer shows a broad or multimodal distribution. What does this indicate?
A3: A broad or multimodal molecular weight distribution suggests a lack of control over the polymerization process. Several factors could be at play:
-
Inconsistent Initiation/Propagation: If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths.
-
Catalyst Instability: The catalyst may be degrading over the course of the reaction, or multiple active catalyst species with different reactivities may be present, each producing polymers with different growth rates.
-
Chain Transfer Reactions: A growing polymer chain can react with another molecule (monomer, solvent, or another polymer chain), transferring its active center and terminating its own growth while initiating a new chain.[12] Chain transfer to the polymer backbone is a common source of branching, which can significantly broaden the GPC trace.
-
Solubility Issues: As the polymer chains grow, they may become less soluble and precipitate out of the reaction mixture.[6] This physically halts their growth, leading to a fraction of lower molecular weight material and broadening the overall distribution. The dodecyl chains on the monomer are designed to prevent this, but using a poor solvent can still lead to this issue.
Q4: How can I analytically confirm that dehalogenation is the primary termination pathway in my experiment?
A4: Identifying the end-groups of the polymer chains is key to confirming the termination mechanism.
-
¹H NMR Spectroscopy: Carefully analyze the ¹H NMR spectrum of your purified, low molecular weight polymer. Dehalogenation of a this compound unit results in a chain end that is simply a 1,4-didodecylbenzene moiety. You should look for new aromatic proton signals in the ~7.0-7.2 ppm region that correspond to a proton in place of the iodine atom. Integration of these signals relative to the main-chain protons can give a quantitative estimate of the extent of this side reaction.
-
Mass Spectrometry (MALDI-TOF): For oligomeric samples, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is an excellent tool. It can resolve individual oligomer chains. Look for mass series corresponding to polymers that have been capped by hydrogen (i.e., dehalogenated) at one or both ends. This provides direct evidence of the termination event.
Part 2: Mitigation Strategies and Experimental Protocols
This section provides detailed protocols designed to minimize the most common and impactful side reactions.
Protocol 2.1: Optimized Suzuki-Miyaura Polycondensation to Minimize Dehalogenation
This protocol employs a modern catalyst system and carefully selected conditions to favor the desired C-C bond formation over the dehalogenation side reaction.[11]
Materials:
-
This compound (Monomer A, >99.5% purity)
-
Aryl-diboronic acid pinacol ester (Comonomer B, >99.5% purity)
-
[tBu₃P-Pd-G3] (Buchwald 3rd Gen. Precatalyst)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely ground
-
Anhydrous Toluene or 1,4-Dioxane
-
High-purity Argon or Nitrogen
Procedure:
-
Glassware Preparation: All glassware must be oven-dried at 120 °C overnight and allowed to cool under a stream of inert gas.
-
Reagent Setup: In a glovebox or under a positive pressure of inert gas, add Monomer A (1.00 eq), Comonomer B (1.00 eq), K₃PO₄ (3.0 eq), and the [tBu₃P-Pd-G3] catalyst (1-2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Degassing: The reaction solvent must be rigorously deoxygenated. The preferred method is three consecutive freeze-pump-thaw cycles.
-
Reaction Initiation: Using a gas-tight syringe, add the degassed anhydrous solvent to the Schlenk flask. The total monomer concentration should be around 0.05 - 0.1 M.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The use of a well-defined precatalyst like a Buchwald G3 initiator often leads to faster reactions, which helps outcompete slower side reactions.[11]
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by GPC. The reaction is typically complete when the molecular weight reaches a plateau.
-
Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer, wash extensively with methanol and acetone to remove residual catalyst and salts, and dry under vacuum.
Causality of Choices:
-
Precatalyst: The Buchwald G3 precatalyst ensures the rapid and clean generation of the active L-Pd(0) species, promoting fast oxidative addition and reductive elimination, which kinetically disfavors the dehalogenation pathway.[11]
-
Base: K₃PO₄ is a non-nucleophilic, moderately strong base that is effective for transmetalation but is less likely to generate hydride species compared to alkoxide bases.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent protodeboronation of the comonomer and to avoid introducing potential hydride sources.[10]
Data Summary Table: Common Side Reactions and Solutions
| Side Reaction | Primary Cause(s) | Analytical Signature | Mitigation Strategy |
| Dehalogenation | Hydride sources, slow reductive elimination | ¹H NMR: Ar-H signals at chain ends; MALDI-TOF: Mass series corresponding to H-terminated chains | Use modern precatalysts, non-alkoxide bases (K₃PO₄, CsF), rigorously dried aprotic solvents.[4][11] |
| Homocoupling | Presence of O₂, Pd(II) species | GPC: Low MW shoulder; NMR/MS: Detection of symmetric biaryl byproducts | Rigorous deoxygenation (freeze-pump-thaw), use of Pd(0) sources, optimized base/ligand system.[10] |
| Premature Termination | Catalyst poisoning, monomer impurities | Low final molecular weight, reaction stalling | Use high-purity (>99.5%) monomers, purify solvents, ensure inert atmosphere.[6] |
| Branching/Cross-linking | Chain transfer to polymer, trifunctional impurities | GPC: High MW shoulder, insolubility/gelation | Use purified monomers, moderate reaction temperature, ensure no impurities with >2 reactive sites.[12] |
Part 3: Visualized Workflows and Mechanisms
Diagrams created using Graphviz to illustrate key concepts.
Diagram 1: Competing Pathways in Suzuki-Miyaura Polymerization
Caption: Step-by-step workflow for diagnosing low molecular weight issues.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Jasti, R. et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Retrieved from [Link]
- Schmidt, V. A. et al. (2024). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Organic Letters.
-
Krasovskiy, A. et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jasti, R. et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. ResearchGate. Retrieved from [Link]
- McCullough, R. D. (2018). Controlled Chain-growth Synthesis of Conjugated Polymers: Moving Beyond Thiophene. Royal Society of Chemistry Books.
-
Krasovskiy, A. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]
-
Billingsley, K. L. et al. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]
-
Krasovskiy, A. et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]
-
Ghaffari, B. et al. (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Nature Communications. Retrieved from [Link]
- Rodriguez, F. (1996).
-
Wikipedia. (n.d.). Chain-growth polymerization. Retrieved from [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
-
Wikipedia. (n.d.). Chain termination. Retrieved from [Link]
- Müllen, K. et al. (2012). Conjugated Polymers: A Practical Guide to Synthesis. Royal Society of Chemistry.
-
LibreTexts Chemistry. (2023). Chain-Growth Polymers. Retrieved from [Link]
-
ResearchGate. (2021). How can I ensure that synthesized conjugated polymer? Retrieved from [Link]
-
Scherf, U. & Müllen, K. (2019). Conjugated Polymers – Problems and Promises. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Chain termination - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. api.pageplace.de [api.pageplace.de]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chain-growth polymerization - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 1,4-Didodecyl-2,5-diiodobenzene
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 1,4-Didodecyl-2,5-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for this specific transformation. The long dodecyl chains on this substrate introduce unique challenges, primarily related to solubility, which can significantly impact catalyst performance and reaction outcomes. This document will equip you with the knowledge to navigate these challenges and achieve successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling of this compound showing low or no conversion?
A1: Low conversion with this substrate is often linked to poor solubility of the starting material in common Suzuki coupling solvents. The long, nonpolar dodecyl chains make the molecule highly lipophilic, which can hinder its interaction with the catalyst and the aqueous phase where the base is typically dissolved. Catalyst deactivation or an inappropriate choice of catalyst-ligand system for this sterically demanding substrate can also be contributing factors.
Q2: I am observing a mixture of mono- and di-arylated products. How can I control the selectivity?
A2: Controlling the selectivity between mono- and di-arylation of a diiodo-substituted benzene can be challenging. The reactivity of the second C-I bond can be influenced by the electronic and steric nature of the newly introduced aryl group. To favor di-substitution, using a higher stoichiometry of the boronic acid and a sufficiently active catalyst system is crucial. For selective mono-arylation, a substoichiometric amount of the boronic acid is a common strategy, although this can be difficult to control and may require careful optimization of reaction time and temperature.
Q3: What are the most common side reactions I should be aware of with this substrate?
A3: Besides incomplete conversion, the most common side reactions are:
-
Homocoupling: Formation of biaryl products from the coupling of two boronic acid molecules. This is often exacerbated by the presence of oxygen.
-
Dehalogenation: Replacement of an iodine atom with a hydrogen atom. This can be promoted by certain solvents and bases.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, which is often promoted by harsh basic conditions and prolonged reaction times.
Q4: How critical is the choice of palladium catalyst and ligand for this specific reaction?
A4: The choice of the palladium source and, more importantly, the phosphine ligand is critical for the successful coupling of this sterically hindered and lipophilic substrate. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), are often necessary to promote the oxidative addition of the aryl iodide and facilitate the subsequent steps of the catalytic cycle.[1]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Conversion of Starting Material
Potential Causes & Systematic Solutions:
-
Poor Solubility of this compound:
-
Initial Check: Observe the reaction mixture. Is the starting material fully dissolved at the reaction temperature?
-
Solution: Screen different solvent systems. Due to the lipophilic nature of the substrate, consider using higher boiling, less polar solvents such as toluene, xylene, or dioxane. A mixture of solvents, for instance, toluene and THF, might also improve solubility. While biphasic systems with water are common for Suzuki couplings to dissolve the inorganic base, for this substrate, a single-phase system with a soluble organic base might be more effective.[2]
-
-
Inactive or Inefficient Catalyst System:
-
Initial Check: Are you using a suitable palladium precatalyst and ligand? Is the catalyst old or potentially degraded?
-
Solution:
-
Catalyst Choice: Use a reliable palladium source such as Pd(OAc)₂ or a pre-formed catalyst like Pd(PPh₃)₄.
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that are known to be effective for sterically hindered substrates. Buchwald ligands like SPhos or XPhos are excellent starting points.[1]
-
Catalyst Loading: If low conversion persists, consider incrementally increasing the catalyst loading from a typical 1-2 mol% up to 5 mol%.
-
-
-
Ineffective Base:
-
Initial Check: Is the chosen base strong enough and sufficiently soluble in the reaction medium?
-
Solution: For this nonpolar substrate, a base with good solubility in organic solvents is preferable. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are effective and have better solubility in some organic solvents compared to sodium carbonate.[3] Ensure the base is finely powdered to maximize its surface area.
-
Problem 2: Predominant Formation of Mono-arylated Product
Potential Causes & Systematic Solutions:
-
Insufficient Reactivity for Second Coupling:
-
Initial Check: Is the reaction stalling after the first coupling? This could be due to steric hindrance from the first added aryl group or deactivation of the catalyst.
-
Solution:
-
Increase Stoichiometry: Ensure you are using at least 2.2-2.5 equivalents of the boronic acid to drive the reaction towards di-substitution.
-
More Forcing Conditions: Gradually increase the reaction temperature. If the reaction is being run at 80 °C, consider increasing to 100-110 °C.
-
More Active Catalyst: Switch to a more active ligand system. If you are using PPh₃, moving to a Buchwald-type ligand will likely improve the rate of the second coupling.
-
-
-
Catalyst Deactivation:
-
Initial Check: Does the reaction mixture turn black, indicating the formation of palladium black?
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the reaction mixture before adding the catalyst.[4]
-
Problem 3: Significant Formation of Side Products
Potential Causes & Systematic Solutions:
-
Homocoupling of Boronic Acid:
-
Initial Check: Are you observing the biaryl product derived from your boronic acid?
-
Solution: This is typically caused by the presence of oxygen. Rigorously degas your solvents and reaction mixture by sparging with an inert gas for an extended period (e.g., 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
-
Dehalogenation of the Aryl Iodide:
-
Initial Check: Is the starting material or mono-arylated product being converted to its deiodinated analogue?
-
Solution: This side reaction can be promoted by certain solvents or bases. If you are using an alcohol as a solvent or a hydroxide base, switch to an aprotic solvent like toluene or dioxane and a carbonate or phosphate base.[5]
-
-
Protodeboronation of Boronic Acid:
-
Initial Check: Is your boronic acid degrading over the course of the reaction?
-
Solution: This is often caused by excessively harsh basic conditions or prolonged heating.
-
Use a milder base if possible, or reduce the number of equivalents.
-
Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.
-
Monitor the reaction and work it up as soon as the starting material is consumed to avoid unnecessary exposure to the reaction conditions.
-
-
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Parameter | Condition 1 | Condition 2 | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is a common, cost-effective Pd(II) source. Pd₂(dba)₃ is a stable Pd(0) source that can sometimes offer faster initiation. |
| Ligand | SPhos (4 mol%) | XPhos (4 mol%) | Bulky, electron-rich ligands are essential for this sterically hindered substrate.[1] |
| Base | K₃PO₄ (3 equiv.) | Cs₂CO₃ (3 equiv.) | These bases offer good reactivity and have better solubility in organic solvents than Na₂CO₃.[3] |
| Solvent | Toluene | 1,4-Dioxane | High-boiling, nonpolar solvents are needed to dissolve the lipophilic substrate. |
| Temperature | 100 °C | 110 °C | Higher temperatures are often required to overcome the activation energy for sterically hindered substrates. |
Experimental Protocols
General Procedure for Optimizing Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Degassing: Sparge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Conversion
Sources
troubleshooting low yields in 1,4-Didodecyl-2,5-diiodobenzene synthesis
Welcome to the Technical Support Center for the synthesis of 1,4-Didodecyl-2,5-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of this important chemical intermediate. The synthesis of this compound is a multi-step process, and challenges can arise at each stage. This guide provides in-depth, question-and-answer-based troubleshooting for the key synthetic steps: Friedel-Crafts alkylation to form 1,4-didodecylbenzene and the subsequent electrophilic di-iodination.
Synthesis Overview
The synthesis of this compound typically proceeds in two main stages, as illustrated below. Each stage presents unique challenges that can contribute to low overall yields.
Caption: Overall synthetic workflow for this compound.
Part 1: Troubleshooting the Friedel-Crafts Alkylation of Benzene
The initial step of synthesizing 1,4-didodecylbenzene is critical for the overall success of the reaction. Low yields or impure products at this stage will invariably lead to difficulties in the subsequent di-iodination.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts alkylation reaction is giving a very low yield of the desired 1,4-didodecylbenzene. What are the likely causes?
A1: Low yields in Friedel-Crafts alkylation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Purity of Reagents: Ensure all your reagents are anhydrous. Water can deactivate the Lewis acid catalyst (e.g., AlCl₃). Benzene should be dry, and the dodecyl halide should be free of alcohol impurities.
-
Catalyst Activity: The Lewis acid catalyst is crucial. Use a fresh, unopened container of aluminum chloride or other suitable Lewis acid. Clumped or discolored AlCl₃ may indicate deactivation due to moisture.
-
Reaction Temperature: Friedel-Crafts alkylations are temperature-sensitive. Running the reaction at too high a temperature can lead to side reactions and decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. It is often beneficial to start the reaction at a lower temperature (e.g., 0°C) and then allow it to slowly warm to room temperature.
-
Polyalkylation: The product, 1,4-didodecylbenzene, is more reactive than benzene itself due to the electron-donating nature of the alkyl groups. This can lead to the formation of tri- and tetra-alkylated byproducts, consuming your starting material and reducing the yield of the desired product.[1][2] To minimize this, use a molar excess of benzene relative to the dodecyl halide.
Caption: The issue of polyalkylation in Friedel-Crafts reactions.
Q2: I am observing the formation of isomeric products instead of the expected 1,4-didodecylbenzene. Why is this happening and how can I prevent it?
A2: The formation of isomers (e.g., 1,2- or 1,3-didodecylbenzene) is a known issue in Friedel-Crafts alkylation and can be attributed to carbocation rearrangements.[1][3]
-
Carbocation Rearrangement: When using a primary alkyl halide like 1-bromododecane, the initial carbocation formed can rearrange to a more stable secondary carbocation via a hydride shift. This can lead to the attachment of the dodecyl group at an internal position of the alkyl chain, and can also influence the substitution pattern on the benzene ring.
-
Reaction Conditions: The extent of isomerization can be influenced by the reaction temperature and the choice of catalyst. Higher temperatures can promote the formation of the thermodynamically more stable meta-isomer.[4]
To minimize isomer formation:
-
Use a milder Lewis acid: Stronger Lewis acids can promote more rearrangement. Consider using a milder catalyst like FeCl₃.
-
Control the temperature: Running the reaction at lower temperatures can disfavor carbocation rearrangements.
-
Consider Friedel-Crafts Acylation: A more reliable method to avoid rearrangements is to perform a Friedel-Crafts acylation with dodecanoyl chloride, followed by reduction of the resulting ketone. The acylium ion formed during acylation is resonance-stabilized and does not rearrange.[5]
Q3: How can I effectively purify the 1,4-didodecylbenzene from the reaction mixture?
A3: The purification of long-chain alkylbenzenes can be challenging due to their high boiling points and non-polar nature.
-
Distillation: Fractional distillation under reduced pressure is a common method to separate the desired product from unreacted benzene, mono-alkylated products, and poly-alkylated byproducts.
-
Column Chromatography: For smaller-scale reactions or for achieving very high purity, column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) is effective.
-
Percolation through a purifying solid: For removing chromophore precursors that can affect the color of the final product, fixed-bed percolation with a purifying solid can be employed.
Part 2: Troubleshooting the Electrophilic Di-iodination of 1,4-Didodecylbenzene
The second stage involves the selective iodination of the 2 and 5 positions of the 1,4-didodecylbenzene ring. Achieving high yields of the desired di-iodo product without significant formation of mono-iodo or other isomers is the primary challenge.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My di-iodination reaction is resulting in a low yield of this compound, with a significant amount of starting material remaining.
A1: Incomplete iodination is a common problem and can be addressed by considering the following:
-
Iodinating Agent and Oxidant: Direct iodination with molecular iodine (I₂) is often inefficient as the reaction is reversible. An oxidizing agent is required to remove the hydrogen iodide (HI) byproduct and drive the reaction forward.[6] Common and effective iodinating systems include:
-
Reaction Time and Temperature: Electrophilic iodination can be slower than other halogenations. Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating may be required, but excessive heat can lead to decomposition.
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Acetic acid is a common solvent for iodination reactions.
Q2: I am observing the formation of mono-iodinated and other isomeric di-iodinated products. How can I improve the selectivity for the 2,5-di-iodo isomer?
A2: The dodecyl groups are ortho-, para-directing. Since the para positions are already occupied, iodination is directed to the ortho positions (2, 3, 5, and 6). The formation of the 2,5-di-iodo isomer is sterically favored over the 2,3- or 2,6-isomers. However, obtaining high selectivity can be challenging.
-
Steric Hindrance: The bulky dodecyl groups should sterically hinder iodination at the positions adjacent to them, favoring substitution at the 2 and 5 positions.
-
Reaction Conditions: Carefully controlling the stoichiometry of the iodinating agent is crucial. Using a slight excess of the iodinating agent can help drive the reaction to the di-iodinated product. Stepwise addition of the iodinating agent may also improve selectivity.
-
Choice of Iodinating Reagent: Some iodinating reagents offer better regioselectivity than others. Experiment with different reagents to find the optimal conditions for your specific substrate.
Caption: Pathway to desired and undesired products in di-iodination.
Q3: The purification of the final product, this compound, is proving difficult. What are the recommended methods?
A3: The purification of this product can be challenging due to its high molecular weight, low polarity, and potential for containing structurally similar impurities.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds. A suitable solvent system will need to be determined empirically. A mixed solvent system (e.g., ethanol/hexane) may be effective.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel with a non-polar eluent can be used to separate the desired product from starting material and mono-iodinated byproducts.
-
Characterization: After purification, it is essential to confirm the identity and purity of the product using analytical techniques such as:
-
¹H NMR and ¹³C NMR: To confirm the structure and substitution pattern.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: A sharp melting point is indicative of high purity. The literature melting point is approximately 70°C.
-
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Benzene with 1-Bromododecane
-
To a stirred solution of anhydrous benzene (molar excess) and 1-bromododecane in a flask equipped with a reflux condenser and a drying tube, slowly add anhydrous aluminum chloride in portions at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time (monitor by TLC).
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, then with a saturated solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Di-iodination of 1,4-Didodecylbenzene
-
Dissolve 1,4-didodecylbenzene in a suitable solvent (e.g., glacial acetic acid).
-
Add iodine and periodic acid (or another suitable iodinating system) to the solution.
-
Heat the reaction mixture with stirring for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture and pour it into a solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary Table
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key NMR Signals (¹H, CDCl₃, ppm) |
| 1,4-Didodecylbenzene | C₃₀H₅₄ | 414.76 | ~35-37 | ~7.1 (s, 4H, Ar-H), ~2.6 (t, 4H, Ar-CH₂), ~1.6 (m, 4H), ~1.2-1.4 (m, 36H), ~0.9 (t, 6H) |
| This compound | C₃₀H₅₂I₂ | 666.54 | ~70 | ~7.4 (s, 2H, Ar-H), ~2.8 (t, 4H, Ar-CH₂), ~1.6 (m, 4H), ~1.2-1.4 (m, 36H), ~0.9 (t, 6H) |
References
-
Mastering Organic Synthesis: The Versatility of 1,4-Dibromo-2,5-diiodobenzene. (URL not provided)[10]
-
A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene - ResearchGate. (URL not provided)[11]
-
SHORT COMMUNICATION EFFICIENT AND DIRECT IODINATION OF ALKYL BENZENES USING POLYMER/HIO4 AND I2 UNDER MILD CONDITION Ali Reza Po - Semantic Scholar. (URL not provided)[12]
-
1,4-Dibromo-2,5-diiodobenzene: A Key Enabler for the Future of Organic Electronics. (URL not provided)[13]
-
1,4-Diiodobenzene, 99% | 193526-50G | SIGMA-ALDRICH | SLS Ireland. (URL not provided)[14]
-
This compound | CAS 162715-93-7 | SCBT. (URL not provided)[15]
-
CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents. (URL not provided)[16]
-
Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. (URL not provided)[17]
-
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. [Link][6]
-
Preparation of 1,4-diiodobenzene - PrepChem.com. (URL not provided)[18]
-
18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions - Chemistry LibreTexts. [Link][1]
-
The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry. (URL not provided)[2]
-
Selective C–H Iodination of (Hetero)arenes - PMC - NIH. [Link][19]
-
friedel-crafts reactions of benzene and methylbenzene - Chemguide. [Link][4]
-
Supporting information - The Royal Society of Chemistry. (URL not provided)[20]
-
1,4-Diiodobenzene(624-38-4) 1H NMR spectrum - ChemicalBook. (URL not provided)[21]
-
Improved, Acid-catalyzed Iodinating Procedures for Activated Aromatics with (Diacetoxyiodo)benzene as the Oxidant - ResearchGate. (URL not provided)[22]
-
Regioselective iodination of aryl amines using 1,4-dibenzyl-1,4-diazoniabicyclo [2.2.2] octane dichloroiodate in solution and under solvent-free conditions - ResearchGate. (URL not provided)[23]
-
Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. [Link][3]
-
Iodination of Alkylbenzenes using Benzyltriphenylphosphonium Dichromate / I 2 System. (URL not provided)[24]
-
Friedel Crafts Acylation of Benzene Reaction Mechanism - YouTube. [Link][5]
-
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link][7]
-
Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC. [Link][9]
-
Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. (URL not provided)[26]
-
Greener synthetic route to some 2,5-disubstituted-1,3,4-oxadiazoles: An efficient, rapid and solid phase approach - ResearchGate. (URL not provided)[27]
-
US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents. (URL not provided)[28]
-
Alternative diamine synthesis routes - english - Bio4Matpro. (URL not provided)[29]
-
Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (URL not provided)[30]
-
A Facile Synthesis of 1,4-Dialkoxy-2,5-diiodobenzenes: Reaction of Dialkoxybenzenes with Iodine Monochloride in Alcoholic Solvents | Request PDF - ResearchGate. (URL not provided)[31]
-
Electrophilic iodination: A gateway to high iodine compounds and energetic materials. (URL not provided)[32]
-
Electrophilic iodination: A gateway to high iodine compounds and energetic materials. (URL not provided)[33]
-
Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene - The Royal Society of Chemistry. (URL not provided)[34]
-
CA2651559C - Method for purifying alkyl aromatic compounds - Google Patents. (URL not provided)[35]
-
Continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles via consecutive β-azidation of α,β-unsaturated carbonyl compounds and CuAAC reactions - ResearchGate. (URL not provided)[36]
-
Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C. (URL not provided)[37]
-
REACTIONS OF RADICALS GENERATED FROM 1-ETHYL-1,4-DIAZINIUM SALTS - Semantic Scholar. (URL not provided)[38]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 8. 1,4-Bis(hexyloxy)-2,5-diiodobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. nbinno.com [nbinno.com]
- 14. scientificlabs.ie [scientificlabs.ie]
- 15. scbt.com [scbt.com]
- 16. CN110627611A - A method for synthesizing 1,4-dibromo-2,5-diiodobenzene - Google Patents [patents.google.com]
- 17. Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. prepchem.com [prepchem.com]
- 19. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. 1,4-Diiodobenzene(624-38-4) 1H NMR spectrum [chemicalbook.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. p-Diiodobenzene | C6H4I2 | CID 12208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
- 29. Bio4Matpro: Alternative diamine synthesis routes - english [bio4matpro.de]
- 30. pubs.usgs.gov [pubs.usgs.gov]
- 31. researchgate.net [researchgate.net]
- 32. Electrophilic iodination: A gateway to high iodine compounds and energetic materials - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 33. experts.umn.edu [experts.umn.edu]
- 34. rsc.org [rsc.org]
- 35. CA2651559C - Method for purifying alkyl aromatic compounds - Google Patents [patents.google.com]
- 36. researchgate.net [researchgate.net]
- 37. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 38. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Preventing Dehalogenation of 1,4-Didodecyl-2,5-diiodobenzene
Welcome to the technical support center for handling 1,4-Didodecyl-2,5-diiodobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile diiodoaromatic compound in their synthetic endeavors. The presence of two iodine atoms on the benzene ring makes this molecule an excellent building block for creating complex organic materials and pharmaceutical intermediates through various cross-coupling reactions. However, the reactivity of the carbon-iodine (C-I) bond, while advantageous, also presents a significant challenge: the propensity for dehalogenation, a side reaction where an iodine atom is replaced by a hydrogen atom, leading to undesired byproducts and reduced yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and mitigate dehalogenation during your experiments. Our focus is not just on what to do, but why specific strategies are effective, empowering you with the scientific principles to optimize your reactions.
I. Understanding the Dehalogenation Problem
Dehalogenation, specifically hydrodehalogenation, is a common parasitic reaction in transition metal-catalyzed cross-coupling reactions involving aryl halides. The susceptibility to dehalogenation generally follows the trend of C-X bond strength, with aryl iodides being the most prone (I > Br > Cl > F). In the context of this compound, this can lead to the formation of 1-Didodecyl-2-iodobenzene and 1,4-didodecylbenzene, complicating purification and diminishing the yield of the desired disubstituted product.
The primary mechanism often involves the formation of a palladium-hydride (Pd-H) species. This can arise from various sources within the reaction mixture, including bases, solvents (especially alcohols), or trace amounts of water.[1] This Pd-H species can then participate in a competing catalytic cycle, leading to the reductive cleavage of the C-I bond.
Visualizing the Dehalogenation Pathway
To effectively prevent a side reaction, it's crucial to understand its mechanism. The following diagram illustrates a plausible pathway for palladium-catalyzed hydrodehalogenation.
Caption: Simplified mechanism of palladium-catalyzed dehalogenation.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the dehalogenation of this compound.
Q1: Why is my this compound undergoing dehalogenation in a Suzuki-Miyaura coupling reaction?
A1: Dehalogenation is a frequent side reaction in Suzuki-Miyaura couplings, especially with reactive aryl iodides.[1] The primary causes are often related to the reaction conditions:
-
Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide, can contribute to the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.[2]
-
Solvent Choice: Protic solvents, such as alcohols, can act as hydride donors. Even aprotic solvents can be a source if they contain water impurities.[1]
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.
Q2: I'm observing dehalogenation during a Sonogashira coupling. What are the likely causes?
A2: While Sonogashira couplings are generally robust, dehalogenation can still occur.[3][4] Key factors include:
-
Base: Amine bases like triethylamine or diethylamine, commonly used in Sonogashira reactions, can act as a source of hydrides, especially at elevated temperatures.[3]
-
Catalyst System: The choice of palladium and copper catalysts, along with their ligands, can influence the reaction's selectivity.
-
Homocoupling: The presence of oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling), which can sometimes be accompanied by dehalogenation of the aryl iodide.[5]
Q3: Can dehalogenation occur during Grignard reagent formation or subsequent Kumada coupling?
A3: Yes, this is a potential issue.
-
Grignard Formation: During the formation of a Grignard reagent from an aryl iodide, side reactions can occur. If there are any protic sources (e.g., moisture), the highly basic Grignard reagent will be quenched, leading to a dehalogenated product.[6][7]
-
Kumada Coupling: In the subsequent Kumada coupling, the reaction conditions, including the choice of nickel or palladium catalyst and the presence of impurities, can lead to dehalogenation.[8][9]
Q4: Is dehalogenation a concern during lithium-halogen exchange reactions?
A4: Dehalogenation is a significant concern in lithium-halogen exchange reactions. The resulting aryllithium species is a very strong base. If there are any proton sources in the reaction medium (e.g., trace water, acidic C-H bonds), the aryllithium intermediate will be rapidly protonated, resulting in the dehalogenated arene.[10][11] Therefore, strictly anhydrous and inert conditions are paramount.
III. Troubleshooting Guide: A Proactive Approach to Preventing Dehalogenation
This section provides a systematic approach to minimizing dehalogenation based on the type of reaction you are performing.
General Strategies for All Reaction Types
-
Ensure Rigorously Anhydrous and Inert Conditions:
-
Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly distilled and degassed solvents.
-
Ensure all reagents are anhydrous.
-
-
Optimize Reaction Temperature and Time:
-
Run the reaction at the lowest effective temperature.
-
Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.
-
Reaction-Specific Troubleshooting
A. Suzuki-Miyaura Coupling
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu) | Use a weaker inorganic base like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1] | Weaker bases are less likely to generate Pd-H species that lead to hydrodehalogenation.[1] |
| Solvent | Protic solvents (e.g., alcohols) or wet aprotic solvents. | Use dry, aprotic solvents such as toluene, dioxane, or THF.[1] If a co-solvent is needed, minimize the amount of the protic component. | Aprotic solvents reduce the availability of proton sources that can contribute to dehalogenation.[1] |
| Ligand | Standard phosphine ligands (e.g., PPh₃) | Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] | These ligands can promote the desired reductive elimination step of the cross-coupling cycle over the dehalogenation pathway. |
| Water Content | Excessive or uncontrolled water. | If using anhydrous conditions, ensure all components are dry. In aqueous systems, carefully control the water ratio. | While some water can be beneficial for transmetalation, excess water can be a proton source for dehalogenation.[1][12] |
B. Sonogashira Coupling
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Atmosphere | Presence of oxygen. | Conduct the reaction under a strictly inert atmosphere (argon or nitrogen). Some studies suggest a dilute hydrogen atmosphere can suppress homocoupling.[5] | Oxygen can promote the oxidative homocoupling of the alkyne, a side reaction that can be associated with dehalogenation.[5] |
| Base | Highly concentrated or reactive amine bases at high temperatures. | Use a milder base or a non-amine base like K₂CO₃ or Cs₂CO₃ if compatible with the reaction.[3] | This can reduce the formation of hydride species that contribute to dehalogenation. |
| Catalyst Loading | High catalyst concentrations. | Use the lowest effective catalyst loading. | Higher catalyst concentrations can sometimes lead to an increase in side reactions. |
C. Kumada Coupling and Grignard Reactions
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Moisture/Protic Impurities | Any trace of water or other protic species. | Use rigorously dried solvents (e.g., THF, diethyl ether) and glassware. Activate the magnesium turnings (e.g., with iodine or 1,2-dibromoethane).[13] | Grignard reagents and aryllithiums are extremely strong bases and will be quenched by any available proton source, leading to dehalogenation.[6][7] |
| Catalyst Choice | Highly reactive nickel or palladium catalysts under non-optimal conditions. | Screen different nickel or palladium pre-catalysts and ligands to find a system that favors cross-coupling over dehalogenation. | The nature of the catalyst can significantly influence the selectivity of the reaction.[9][14] |
D. Lithium-Halogen Exchange
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Temperature | Running the exchange at too high a temperature. | Perform the lithium-halogen exchange at very low temperatures (typically -78 °C). | Low temperatures help to control the reactivity of the highly basic organolithium intermediate and minimize side reactions. |
| Reagent Addition | Slow or incomplete addition of the organolithium reagent. | Add the organolithium reagent dropwise to a cooled solution of the diiodobenzene. | This helps to maintain a low concentration of the reactive organolithium species and control the exothermicity of the reaction. |
| Quenching | Presence of proton sources during the reaction or workup. | Ensure all subsequent electrophiles and quenching agents are anhydrous until the desired reaction is complete. | The aryllithium species will readily abstract a proton from any available source, leading to the dehalogenated product.[10] |
Experimental Protocol: A General Approach to Minimize Dehalogenation in a Suzuki-Miyaura Coupling
This protocol provides a starting point for optimizing your reaction to favor the desired disubstituted product.
Caption: Optimized Suzuki-Miyaura coupling workflow.
IV. Concluding Remarks
The prevention of dehalogenation when working with this compound is a matter of careful control over reaction parameters. By understanding the underlying mechanisms that lead to this unwanted side reaction and by systematically optimizing the choice of base, solvent, catalyst system, and reaction conditions, researchers can significantly improve the yield and purity of their desired products. This guide serves as a foundational resource to troubleshoot and refine your synthetic strategies, ultimately enabling more efficient and successful outcomes in your research and development efforts.
V. References
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. ACS Publications.
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. PubMed.
-
How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
-
Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding | The Journal of Physical Chemistry A. ACS Publications.
-
A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications (RSC Publishing).
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics. ACS Publications.
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
-
Kumada coupling. Wikipedia.
-
Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes. NIH.
-
Sonogashira coupling. Wikipedia.
-
Grignard Reaction. Leah4Sci.
-
Grignard reagent. Wikipedia.
-
Metal–halogen exchange. Wikipedia.
-
OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. ETH Zurich.
-
Kumada Cross-Coupling Reaction. Alfa Chemistry.
-
Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
-
Sonogashira Coupling. Chemistry LibreTexts.
-
Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4Sci.
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- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. depts.washington.edu [depts.washington.edu]
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- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. Effects of the halogenido ligands on the Kumada-coupling catalytic activity of [Ni{tBuN(PPh2)2-κ2P}X2], X = Cl, Br, I, complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,4-Didodecyl-2,5-diiodobenzene and its Derivatives
This guide provides in-depth troubleshooting advice and standardized protocols for researchers facing challenges in the purification of 1,4-didodecyl-2,5-diiodobenzene and similar long-chain dialkyl dihalobenzene derivatives. These molecules are crucial building blocks in the synthesis of organic electronics and conjugated polymers, but their unique physical properties present significant purification hurdles. This document is structured to address problems logically, explaining the underlying chemical principles to empower you to adapt and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my crude this compound a waxy solid or oil, making it difficult to handle?
A1: This is a direct consequence of the molecule's structure. The two long C12 alkyl (dodecyl) chains dominate its physical properties, giving it a low melting point (approx. 70°C) and a waxy or greasy texture. This behavior is typical for long-chain alkylbenzenes and means that traditional crystallization techniques may be challenging, as the compound might "oil out" rather than form distinct crystals.[1]
Q2: What are the most common impurities I should expect after synthesizing this compound?
A2: Impurities depend on the synthetic route, which is often a Friedel-Crafts alkylation of 1,4-diiodobenzene.[2][3][4] The most common impurities include:
-
Unreacted 1,4-diiodobenzene: A more polar, higher-melting solid starting material.
-
Mono-alkylated byproduct (1-dodecyl-2,5-diiodobenzene): A molecule with physical properties very similar to your target compound, making it the most challenging impurity to remove.
-
Isomers: Other isomers of the dialkylated product, although typically minor.
-
Residual Alkylating Agent: e.g., 1-dodecene or 1-bromododecane.
-
Catalyst Residues: If your derivative is the product of a cross-coupling reaction (e.g., Stille or Suzuki), residual palladium, tin, or boron compounds are critical impurities to remove.[5][6][7]
Q3: Which purification technique—column chromatography or recrystallization—is better for my compound?
A3: The choice depends on the primary impurities.
-
Column chromatography is superior for separating compounds with even slight differences in polarity. It is the preferred method for removing the mono-alkylated byproduct and unreacted 1,4-diiodobenzene.[8][9][10]
-
Recrystallization is effective for removing impurities with significantly different solubilities, such as inorganic salts or highly polar/nonpolar contaminants. It is excellent for a final polishing step if the product is already of moderate purity but can be challenging as a primary method due to the compound's waxy nature.
The following decision tree can guide your strategy:
Caption: Decision tree for selecting a primary purification method.
Q4: How can I effectively monitor the purity of my fractions during column chromatography?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method.[8][11] Due to the nonpolar nature of this compound, you will need a very nonpolar eluent for your TLC plate, such as pure hexanes or petroleum ether. The desired product, being very nonpolar, will have a high Rf value (it will travel far up the plate). Staining with potassium permanganate (KMnO₄) or iodine vapor is necessary to visualize the spots as the compound is colorless and not UV-active without a conjugated system.
Section 2: Troubleshooting Guide: Column Chromatography
This technique separates molecules based on their differential adsorption to a solid stationary phase and solubility in a liquid mobile phase.[9][10] For nonpolar compounds like ours, the key is to maximize the small polarity differences.
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Co-elution of Product and Impurities | 1. Eluent is too polar: The mobile phase is too strong, causing all nonpolar compounds to travel with the solvent front without interacting with the stationary phase. 2. Stationary phase is inappropriate: Standard silica gel may not provide enough resolution for compounds with very similar, low polarities. | 1. Decrease Eluent Polarity: Use pure hexanes or petroleum ether as the eluent. This forces the molecules to interact more with the polar silica gel, amplifying small differences in polarity and improving separation.[8] 2. Switch Stationary Phase: Consider using alumina (Al₂O₃), which can sometimes offer different selectivity for nonpolar aromatic compounds compared to silica gel.[12] |
| Product Streaks Down the Column | 1. Sample Overload: Too much crude material was loaded onto the column, exceeding its separation capacity. 2. Poor Initial Solubility: The sample was not fully dissolved before being loaded onto the column, or it precipitated at the top of the column. | 1. Reduce Sample Load: A general rule is to use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio should be increased to 100:1 or more. 2. Use Dry Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This ensures the compound is introduced in a narrow, uniform band. |
| Cannot Separate Product from Mono-Alkylated Impurity | Extremely Similar Polarity: The mono- and di-alkylated species have very similar polarities. The addition of one C12 chain makes only a marginal difference in its interaction with the stationary phase. | Employ Gradient Elution: Start with a very nonpolar mobile phase (e.g., 100% hexanes). After the first compound begins to elute, very slowly and gradually increase the polarity by adding a slightly more polar solvent like dichloromethane (DCM) or toluene dropwise or in 0.5% increments. This subtle change can be enough to resolve two closely eluting spots. |
| Product is Contaminated with Palladium Catalyst | Palladium Adsorption: Residual Pd(0) or Pd(II) species from a preceding coupling reaction can be difficult to remove as they can chelate to the product or be highly insoluble. | Pre-Column Filtration: Before chromatography, dissolve the crude product in a solvent like ethyl acetate or DCM and filter it through a short plug of Celite® or silica. This can remove a significant portion of the insoluble palladium black.[5] For stubborn cases, specific palladium scavengers (e.g., thiol-functionalized silica) can be used. |
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization purifies compounds based on solubility differences. The ideal solvent dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble at all temperatures.[13]
| Problem | Probable Cause(s) | Solution(s) & Scientific Rationale |
| Compound "Oils Out" Instead of Crystallizing | 1. Solution is Supersaturated: The concentration of the solute is too high, and it comes out of solution above its melting point. 2. Cooling is too Rapid: Fast cooling does not provide enough time for an ordered crystal lattice to form. | 1. Use More Solvent: Add more of the "good" solvent to the hot mixture to reduce the concentration before allowing it to cool. 2. Use a Two-Solvent System: Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., toluene, DCM). Slowly add a hot "poor" solvent (e.g., methanol, acetone) until the solution becomes faintly turbid. Add a drop of the good solvent to clarify, then cool slowly. This precisely controls the saturation point.[14] 3. Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight) to ensure slow, controlled crystal growth. |
| No Crystals Form Upon Cooling | 1. Solution is Not Saturated: Too much solvent was used, and the compound remains soluble even at low temperatures. 2. Compound is an "Oil" at Room Temp: The melting point of the compound is near or below room temperature (unlikely for the title compound, but possible for derivatives). | 1. Reduce Solvent Volume: Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" from a previous pure batch. |
| Yield is Very Low | 1. Too Much Solvent Used: A significant amount of the product remains dissolved in the mother liquor even after cooling. 2. Premature Crystallization: Crystals formed during a hot filtration step and were lost. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. After filtering the cold crystals, you can try to recover a second, less pure crop by partially evaporating the mother liquor. 2. Ensure Hot Filtration is Hot: Use a pre-heated funnel and flask for any hot filtration steps to prevent the product from crashing out on the filter paper. |
| Purified Material Still Contains Impurities | Co-crystallization: The impurities have very similar solubility profiles to the product and are incorporated into the crystal lattice. | Repeat the Recrystallization: Purity increases with each successive recrystallization. If impurities persist, it indicates that recrystallization is not the ideal method for separating those specific contaminants, and column chromatography should be used. Trapped impurities can also be an issue if precipitation is too rapid.[15] |
Section 4: Standard Operating Protocols
Protocol 1: Flash Column Chromatography Workflow
This protocol is optimized for separating nonpolar compounds with slight polarity differences.
Caption: Step-by-step workflow for flash column chromatography.
Detailed Steps:
-
Eluent Selection: Run TLC plates of your crude material using various nonpolar solvents (e.g., hexanes, petroleum ether, 99:1 hexanes:DCM). The ideal system shows good separation between your product and impurities, with the product spot having an Rf of ~0.3.
-
Column Packing:
-
Add a small plug of cotton or glass wool to the bottom of a glass column.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in your starting eluent. Pour the slurry into the column, tapping the side gently to ensure even packing.
-
Add another layer of sand on top of the silica.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude product in a minimal amount of DCM.
-
Add silica gel (approx. 2-3x the mass of your crude product) and mix.
-
Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the sand at the top of your column.
-
-
Elution and Collection:
-
Carefully add the eluent to the column and apply gentle pressure (using a pump or house air).
-
Begin collecting fractions immediately.
-
-
Analysis:
-
Spot every few fractions on a TLC plate.
-
Develop the plate in the appropriate eluent system and visualize with a stain (e.g., KMnO₄).
-
Identify the fractions containing only your pure product.
-
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield your purified product.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent where the compound is soluble when hot (e.g., Toluene) and a "poor" solvent where it is insoluble (e.g., Methanol). The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the hot "good" solvent needed to just dissolve the solid.
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity).
-
Clarification: Add 1-2 drops of the hot "good" solvent to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 5: Characterization and Purity Assessment
Confirming the purity and identity of the final product is a critical final step.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. For this compound, you should expect to see:
-
A singlet for the two aromatic protons.
-
A triplet corresponding to the -CH₂- group attached to the aromatic ring.
-
A large, broad multiplet for the bulk of the alkyl chain -(CH₂)₁₀-.
-
A triplet for the terminal -CH₃ groups. The absence of peaks corresponding to unreacted 1,4-diiodobenzene or the mono-alkylated species is a strong indicator of purity.[16][17][18]
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates components in a mixture and provides their mass. A pure sample should show a single major peak in the gas chromatogram. The mass spectrum should show the expected molecular ion peak (M⁺) for C₃₀H₅₂I₂ (m/z = 666.54) and a characteristic fragmentation pattern.[16][19]
By understanding the chemical principles behind these purification techniques and anticipating the specific challenges posed by long-chain dialkyl diiodobenzene derivatives, you can systematically troubleshoot and optimize your experiments to achieve high-purity materials for your research.
References
- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Environmental Quality Management.
- Column Chromatography. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Polymer purification by reprecipitation troubleshooting. (2022). Chemistry Stack Exchange.
- Some advices for purifying a polymer? (2023).
- Column chromatography & purification of organic compounds. (2021). YouTube.
- Column chrom
- Column Chromatography: Principle, Separation of Compounds
- Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. (n.d.). USGS.
- A user-guide for polymer purification using dialysis. (n.d.). RSC Publishing.
- how do I purify a polymer th
- Polymer Isolation and Purific
- A method for synthesizing 1,4-dibromo-2,5-diiodobenzene. (n.d.).
- This compound. (n.d.). Sigma-Aldrich.
- Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate. (n.d.).
- Process for the purification of 1,3-dihalobenzene from an isomeric mixture of... (n.d.).
- Supporting Inform
- Preparation of 1,4-diiodobenzene. (n.d.). PrepChem.com.
- This compound. (n.d.). Santa Cruz Biotechnology.
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Alkylation of benzene by long-chain alkenes on immobilized phosphotungstic acid. (n.d.).
- Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (n.d.). Royal Society of Chemistry.
- Alkylation of Benzene by Long-Chain Alkenes on Immobilized Phosphotungstic Acid. (2022). Pure and Applied Chemistry.
- Stille reaction. (n.d.). Wikipedia.
- Benzene. (n.d.). Wikipedia.
- 1,4-Diiodobenzene 99%. (n.d.). Sigma-Aldrich.
- THE STILLE REACTION, 38 YEARS L
- Iodosobenzene. (n.d.). Organic Syntheses.
- Stille Coupling. (2023). Chemistry LibreTexts.
- GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2025).
- 1,4-Diiodobenzene(624-38-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (n.d.). The Royal Society of Chemistry.
- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis.
- Technical Support Center: Purification of 2,5-Diiodopyrazine by Recrystallization
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Technical Support Center: Enhancing the Molecular Weight of Polymers from 1,4-Didodecyl-2,5-diiodobenzene
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to help you navigate the complexities of synthesizing high molecular weight conjugated polymers from 1,4-didodecyl-2,5-diiodobenzene. Achieving high molecular weight is not merely a benchmark; it is fundamental to realizing the desired electronic, optical, and mechanical properties of the final material. This document provides a structured approach to troubleshooting common issues and understanding the critical parameters that govern successful polymerization.
Troubleshooting Guide: Diagnosing and Solving Polymerization Issues
This section addresses the most common challenges encountered during the polymerization of this compound, providing causative explanations and actionable solutions.
Question 1: My polymer's molecular weight is consistently low. What are the primary causes and how can I address them?
Low molecular weight is the most frequent obstacle in step-growth polycondensation reactions. High degrees of conversion are essential, and any factor that disrupts this process will truncate chain growth.[1] The issue can almost always be traced back to one of five areas: monomer purity, stoichiometric imbalance, catalyst system inefficiency, suboptimal reaction conditions, or premature precipitation.
A1.1: Monomer Purity and Integrity
-
The Problem: The presence of monofunctional impurities (e.g., 1-dodecyl-2-iodobenzene or residual starting materials from the monomer synthesis) acts as a "chain capper," terminating the polymerization of a growing chain. Even trace amounts can drastically limit the achievable degree of polymerization.[2]
-
The Solution:
-
Rigorous Purification: The this compound monomer must be of the highest purity (>99.5%). Recrystallization (e.g., from ethanol or isopropanol) until a constant melting point is achieved is mandatory.
-
Structural Verification: Confirm purity and structure using ¹H NMR, ¹³C NMR, and elemental analysis before every polymerization.
-
Co-monomer Purity (for Suzuki Coupling): If performing a Suzuki polycondensation, the corresponding diboronic acid or ester co-monomer must be equally pure. Impurities in either monomer will disrupt the required 1:1 stoichiometry.
-
A1.2: Stoichiometric Imbalance (Suzuki Polycondensation)
-
The Problem: Suzuki polycondensation requires a precise 1:1 molar ratio between the diiodo- and diboronic ester functional groups. Any deviation creates an excess of one functional group at the oligomer stage, preventing further chain extension.[3]
-
The Solution:
-
Accurate Measurement: Use a high-precision balance (±0.1 mg) for weighing both monomers.
-
Calculate Molar Equivalents Carefully: Base calculations on the verified purity of each monomer batch.
-
Controlled Addition: For highly controlled polymerizations, consider techniques like slow monomer addition to maintain stoichiometry throughout the reaction.[4]
-
A1.3: Catalyst System: Activity and Longevity
-
The Problem: The catalyst's health is paramount. Inactive or prematurely deactivated catalysts will halt the polymerization. Deactivation can occur via oxygen exposure, side reactions, or thermal degradation.
-
The Solution:
-
Catalyst Choice: For Suzuki coupling, Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with a suitable phosphine ligand (e.g., P(o-tol)₃, SPhos) is common.[5] For Yamamoto coupling, a Ni(0) complex, typically generated in situ from Ni(COD)₂, is used.[6]
-
Pre-catalyst Quality: Use high-purity, fresh catalysts. Store them under an inert atmosphere and away from light.
-
Ligand's Role: The ligand stabilizes the metal center and modulates its reactivity. Bulky, electron-rich phosphine ligands often enhance catalyst stability and activity.
-
Catalyst Loading: While tempting to use high loadings, this can sometimes increase side reactions. Typical loadings range from 1-5 mol%. Optimize this for your specific system.
-
A1.4: Suboptimal Reaction Conditions
-
The Problem: Temperature, solvent, and the reaction environment directly impact reaction kinetics and catalyst stability.[7]
-
The Solution:
-
Inert Atmosphere: Oxygen is a potent poison for Pd(0) and Ni(0) catalysts. All reactions must be conducted under a rigorously maintained inert atmosphere (argon or high-purity nitrogen) using Schlenk line or glovebox techniques.
-
Solvent Purity: Use anhydrous, deoxygenated solvents. Solvents like toluene, THF, or DMF are common but must be purified using a solvent purification system or by distillation over appropriate drying agents. Water and oxygen are major sources of catalyst deactivation.
-
Temperature Control: Higher temperatures increase reaction rates but can also accelerate catalyst decomposition and side reactions.[8][9] An optimal temperature exists that balances propagation rate against catalyst lifetime. For many Suzuki polymerizations, 80-100 °C is a good starting point. Yamamoto couplings are often run at a slightly lower temperature (e.g., 80 °C).[6]
-
A1.5: Premature Polymer Precipitation
-
The Problem: As the polymer chains grow, their molecular weight increases, and they may become insoluble in the reaction solvent, causing them to precipitate out. Once precipitated, the reactive end-groups are no longer accessible for further reaction, effectively stopping polymerization for those chains. The long dodecyl chains on the monomer are specifically designed to mitigate this, but it can still occur if the molecular weight becomes very high or the solvent is poorly chosen.[1][2]
-
The Solution:
-
Solvent Selection: Choose a solvent that is excellent for both the monomers and the expected polymer. High-boiling aromatic solvents like toluene, xylene, or anisole are often good choices.
-
Concentration: Running the reaction at a lower concentration can sometimes help keep the growing polymer chains in solution longer.
-
Temperature: Increasing the temperature can improve solubility, but this must be balanced against catalyst stability.
-
Question 2: The polymerization reaction turns black and yields an insoluble material. What happened?
-
The Problem: This is a classic sign of catalyst decomposition, leading to the formation of palladium or nickel metal (Pd black or Ni black). This uncontrolled decomposition can also trigger undesirable side reactions and cross-linking, resulting in an insoluble, intractable product.
-
The Solution:
-
Check for Oxygen: The most common culprit is an oxygen leak in the reaction setup. Re-evaluate your Schlenk line technique, ensure all glassware joints are perfectly sealed, and use high-quality inert gas.
-
Ligand Protection: Ensure the correct catalyst-to-ligand ratio. Insufficient ligand can leave the metal center exposed and prone to aggregation and precipitation.
-
Temperature Management: Avoid localized overheating. Use an oil bath with good stirring to ensure uniform temperature distribution. A sudden temperature spike can rapidly degrade the catalyst.
-
Monomer Impurities: Certain impurities can react with and destroy the catalyst. This underscores the critical importance of monomer purification.
-
Frequently Asked Questions (FAQs)
Q1: Which polymerization method is best for this compound: Yamamoto or Suzuki?
Both are powerful methods for synthesizing poly(p-phenylene)s. The choice depends on your specific goals and available resources.
| Feature | Yamamoto Coupling | Suzuki Polycondensation |
| Monomer(s) | Homocoupling of this compound | Co-polymerization of the diiodo-monomer with its diboronic acid/ester derivative |
| Catalyst | Ni(0) complex (e.g., from Ni(COD)₂) + ligand (e.g., 2,2'-bipyridine)[10] | Pd(0) complex (e.g., Pd(PPh₃)₄) + base (e.g., K₃PO₄)[4] |
| Key Advantage | Simpler reaction setup with only one monomer, avoiding stoichiometry issues. | High tolerance for various functional groups; often yields more well-defined polymers. Catalyst-transfer methods can provide living polymerization characteristics.[11][12][13] |
| Key Challenge | Can sometimes be more prone to side reactions and defects. | Strict requirement for 1:1 stoichiometry. The synthesis and purification of the diboronic ester co-monomer adds an extra step. |
Recommendation: For achieving very high molecular weights with controlled end-groups, Suzuki polycondensation is often preferred due to the development of advanced techniques like catalyst-transfer polymerization (SCTP), which imparts chain-growth characteristics to a step-growth mechanism.[14] However, for simplicity and direct polymerization of the commercially available monomer, Yamamoto coupling is a very effective and widely used method.[15]
Q2: How do the dodecyl side chains influence the polymerization?
The two long dodecyl chains are crucial for the success of the polymerization and the utility of the final polymer.[2]
-
Solubility: Their primary role is to impart solubility.[1] Unsubstituted poly(p-phenylene) is a rigid rod that is completely insoluble, making it impossible to process or grow to high molecular weight in solution. The flexible alkyl chains disrupt close packing and increase the entropy of the polymer in solution, keeping it dissolved as it grows.
-
Processability: This solubility is retained in the final polymer, allowing it to be processed into thin films for electronic devices from common organic solvents.
Q3: What is a typical workup procedure to purify the polymer?
After the reaction is complete (monitored by TLC or GPC), the polymer must be isolated and purified to remove the catalyst and any remaining oligomers.
-
Precipitation: Cool the reaction mixture and pour it slowly into a large volume of a non-solvent like methanol with vigorous stirring. The polymer should precipitate as a fibrous solid.
-
Filtration: Collect the solid by filtration.
-
Washing: To remove residual catalyst and salts, the polymer is often subjected to a series of washes. A Soxhlet extraction is a highly effective method. Common washing solvents used in sequence might include methanol (to remove salts), acetone (to remove oligomers), and then hexane or petroleum ether (to remove any remaining small molecules).
-
Final Collection: The purified polymer is then collected from the Soxhlet thimble and dried under high vacuum for an extended period.
Experimental Protocols & Visual Guides
Protocol: High Molecular Weight Poly(1,4-didodecyl-2,5-phenylene) via Yamamoto Coupling
This protocol describes the dehalogenative polycondensation of this compound using a Ni(0) catalyst.
1. Reagent Preparation:
-
Purify this compound (Monomer) by recrystallizing from isopropanol. Dry under vacuum.
-
Dry the solvent (e.g., anhydrous Toluene or DMF) over appropriate drying agents and degas thoroughly with argon for at least 30 minutes.
-
All glassware must be oven-dried and cooled under an inert atmosphere.
2. Reaction Setup:
-
In a glovebox or under a positive pressure of argon, add bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂, 1.5 eq relative to monomer), 1,5-cyclooctadiene (COD, 1.5 eq), and 2,2'-bipyridine (bpy, 1.6 eq) to a Schlenk flask equipped with a stir bar.
-
Add degassed, anhydrous solvent (e.g., 20 mL for 1 mmol of monomer) and stir the mixture at 80 °C for 30 minutes. The solution should turn deep red/purple, indicating the formation of the active Ni(0) catalyst complex.
3. Polymerization:
-
Dissolve the purified monomer (1.0 eq, e.g., 667 mg, 1.0 mmol) in a separate Schlenk flask with a minimal amount of degassed solvent.
-
Transfer the monomer solution via a cannula to the catalyst mixture.
-
Stir the reaction mixture vigorously at 80 °C for 48-72 hours under a positive pressure of argon. The viscosity of the solution should noticeably increase over time.
4. Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution slowly into a beaker containing 500 mL of methanol with rapid stirring.
-
If necessary, add a few drops of concentrated HCl to neutralize the catalyst complex.
-
Filter the precipitated polymer.
-
Purify the polymer via Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours, and finally chloroform to extract the desired polymer fraction.
-
Precipitate the chloroform fraction in methanol, filter, and dry the final polymer under high vacuum at 40 °C overnight.
5. Characterization:
-
Determine the molecular weight (Mₙ and Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC) against polystyrene standards.
-
Confirm the polymer structure using ¹H NMR and FT-IR spectroscopy.
Diagrams: Workflows and Logic
Below are visual representations of the experimental process and troubleshooting logic.
Caption: General experimental workflow for polymerization.
Caption: Troubleshooting decision tree for low molecular weight.
References
- Conjugated Polymers: A Practical Guide to Synthesis. (n.d.).
- Common Misconceptions About Polymer Synthesis. ResolveMass Laboratories Inc. (n.d.).
- CHAPTER 1: Pi-Conjugated Polymers: The Importance of Polymer Synthesis. (2013, October 18). Books.
- Yamamoto, S., Okumura, A., & Sugiura, Y. (2010). Heterostereocomplexation between biodegradable and optically active polyesters as a versatile preparation method for biodegradable materials. Biomacromolecules, 11, 252–258. doi: 10.1021/bm901113v.
- Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene). (2025, June 23). Macromolecules.
- Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. (2021, February 10). PMC - NIH.
- Bidirectional Suzuki Catalyst Transfer Polymerization of Poly( p -phenylene). (2025, June 23). ResearchGate.
- Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). (2025, August 6). ResearchGate.
- Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). ACS Publications. (n.d.).
- How Does Temperature Affect Chain-Growth Polymerization?. (2025, May 4). Chemistry For Everyone.
- shows the effect of reaction temperature on average molecular weight of... (n.d.). ResearchGate.
- Suzuki Polycondensation toward High Molecular Weight Poly(m-phenylene)s: Mechanistic Insights and End-Functionalization. (2012, June). Macromolecules, 45(13), 5418-5426.
- Yamamoto, T. (2010). Synthesis of π-conjugated polymers by organometallic polycondensation. Bull. Chem. Soc. Jpn., 83, 431-455.
- Yamamoto polymerization of monomer and 4-bromotriphenylamine to synthesize PTAA polymers of type. (n.d.). ResearchGate.
- This compound. (n.d.). Sigma-Aldrich.
- Cross-coupling reactions for preparation of π-conjugated polymers. (2025, August 6). ResearchGate.
- Application Notes and Protocols: Polymerization of 1,4-Bis(hexyloxy)-2,5-diiodobenzene. (n.d.). Benchchem.
Sources
- 1. api.pageplace.de [api.pageplace.de]
- 2. books.rsc.org [books.rsc.org]
- 3. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Reaction Parameter Optimization for Stille Coupling with 1,4-Didodecyl-2,5-diiodobenzene
Welcome to the technical support center for optimizing Stille coupling reactions with 1,4-didodecyl-2,5-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. The long dodecyl chains on your substrate introduce specific challenges, primarily related to solubility and steric hindrance, which this guide will address in a practical, question-and-answer format.
Troubleshooting Guide
Navigating the complexities of Stille coupling, especially with a large, nonpolar substrate like this compound, requires a systematic approach to problem-solving. Below is a flowchart to guide you through common issues, followed by a detailed Q&A section.
Caption: Troubleshooting flowchart for Stille coupling.
Q1: My Stille coupling reaction with this compound is not proceeding, or the yield is very low. What are the first things I should check?
A1: Before delving into extensive optimization, it's crucial to verify the fundamentals of your experimental setup. The Stille reaction is sensitive to air and moisture.[1]
-
Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and maintained under a positive pressure throughout the reaction. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive, and can also promote the homocoupling of organostannane reagents.[1]
-
Solvent Degassing: Solvents must be rigorously degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Reagent Quality:
-
Palladium Catalyst: Use a freshly opened or properly stored palladium catalyst. Pd(0) sources like Pd(PPh₃)₄ can degrade over time. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your conditions facilitate its in situ reduction to the active Pd(0) species.[2]
-
Organostannane: The purity of your organostannane coupling partner is critical. Impurities can inhibit the catalyst. While organostannanes are generally stable to air and moisture, prolonged storage can lead to degradation.[3]
-
Q2: I'm observing a complex mixture of products and starting materials. How can I improve the selectivity and conversion?
A2: A complex product mixture often points to issues with reaction parameters. For your specific substrate, solubility and catalyst activity are key.
Parameter Optimization Table
| Parameter | Recommendation for this compound | Rationale & Causality |
| Palladium Source | Pd₂(dba)₃ or Pd(PPh₃)₄ (Pd(0) sources) are good starting points.[4] | Directly provides the active Pd(0) catalyst, avoiding potential issues with incomplete in situ reduction of Pd(II) precursors.[2] |
| Ligand | P(o-tol)₃, PPh₃, or AsPh₃. Electron-rich, bulky phosphines can be beneficial. | The choice of ligand is a delicate balance. Electron-donating ligands favor the oxidative addition step, which is the first step in the catalytic cycle. However, very bulky ligands can hinder the subsequent transmetalation and reductive elimination steps.[4][5] For an electron-rich substrate like yours, a ligand of intermediate donicity is often optimal. |
| Solvent | Toluene, dioxane, or DMF. Due to the long dodecyl chains, higher boiling, non-polar solvents like toluene are often preferred to ensure solubility at elevated temperatures.[6] | The solvent must dissolve the nonpolar substrate, the organostannane, and the growing polymer chain (if applicable) to maintain a homogeneous reaction mixture.[6] |
| Temperature | 80-110 °C. Start around 90 °C and adjust as needed. | Higher temperatures are often required to overcome the activation energy for the oxidative addition to the electron-rich aryl iodide and to ensure solubility. However, excessively high temperatures can lead to side reactions like ligand exchange or decomposition.[5] |
| Additives | CuI (co-catalytic amount) can be beneficial. | Copper(I) salts can accelerate the transmetalation step, which is often the rate-determining step in the Stille coupling.[3][7] This is particularly useful for less reactive organostannanes. |
Q3: I am trying to perform a mono-arylation on the this compound, but I'm getting a mixture of mono- and di-substituted products. How can I control the selectivity?
A3: Achieving selective mono-substitution on a di-functionalized substrate like yours can be challenging. Here are some strategies:
-
Stoichiometry: This is the most straightforward approach. Use a slight excess (typically 1.1-1.2 equivalents) of the organostannane reagent relative to the diiodobenzene. Using a large excess of the diiodobenzene can also favor mono-substitution but can make purification more difficult.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Shorter reaction times and lower temperatures will generally favor the mono-substituted product. Once a significant amount of the desired product has formed, quench the reaction to prevent further reaction to the di-substituted product.
-
Slow Addition: Adding the organostannane solution slowly over a period of time can help to maintain a low concentration of the nucleophile, thereby favoring the reaction at only one of the iodide sites.
Q4: I'm concerned about removing the toxic tin byproducts from my final product, especially given its nonpolar nature. What are the best purification strategies?
A4: The removal of organotin byproducts is a critical and often challenging aspect of Stille coupling.[3] The nonpolar nature of your product, due to the dodecyl chains, means it will likely have similar solubility properties to the tin byproducts.
-
Aqueous KF Wash: This is a common and effective method. The fluoride ions react with the trialkyltin halides to form insoluble trialkyltin fluoride, which can be removed by filtration.[8]
-
Protocol: After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, toluene) and wash with a saturated aqueous solution of potassium fluoride (KF) with vigorous stirring for several hours or overnight. The resulting precipitate can be removed by filtration through a pad of Celite®.
-
-
Chromatography on Treated Silica Gel: Standard silica gel chromatography may not be sufficient.
-
Triethylamine-Treated Silica: Preparing your silica gel slurry with an eluent containing 2-5% triethylamine can help to retard the slightly acidic tin byproducts.[8]
-
Potassium Carbonate-Impregnated Silica: A stationary phase of silica gel mixed with 10% w/w anhydrous potassium carbonate can be very effective at trapping organotin impurities.
-
-
Recrystallization/Precipitation: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step. For polymeric products, precipitation by adding the reaction solution to a non-solvent (e.g., methanol, acetone) can help to separate the polymer from the smaller tin-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the catalytic cycle for the Stille coupling?
A1: The generally accepted mechanism for the Stille reaction involves a three-step catalytic cycle.[5]
Caption: The catalytic cycle of the Stille coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (in your case, this compound) to form a Pd(II) complex.[5]
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step of the cycle.[5]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled together, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5]
Q2: What are the most common side reactions to be aware of?
A2: The most prevalent side reaction is the homocoupling of the organostannane reagent to form an R²-R² dimer.[5] This can occur through two primary pathways: reaction of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst. Using a pre-activated Pd(0) catalyst and maintaining a strictly inert atmosphere can help to minimize this side reaction. Another potential side reaction, though less common with aryl iodides, is β-hydride elimination if the organostannane contains β-hydrogens.[3]
Q3: Can I use a different halogen on my benzene ring, like bromine or chlorine?
A3: Yes, but the reactivity of the halide significantly impacts the reaction conditions. The general order of reactivity for the oxidative addition step is I > Br > Cl .[5] Aryl iodides, like your substrate, are the most reactive and typically allow for milder reaction conditions. Aryl bromides are also commonly used but may require higher temperatures or more active catalyst systems. Aryl chlorides are the least reactive and often require specialized, highly active catalysts and ligands to undergo Stille coupling effectively.
Q4: I am performing a Stille polymerization using this compound and a distannane monomer. My polymer has a low molecular weight. How can I improve this?
A4: Achieving high molecular weight in a step-growth polymerization like Stille polycondensation requires high monomer purity, precise stoichiometry, and high conversion.
-
Monomer Purity: Ensure both your diiodobenzene and distannane monomers are of the highest possible purity. Even small amounts of monofunctional impurities will act as chain terminators, limiting the molecular weight.
-
Stoichiometry: The stoichiometry of the two monomers must be as close to 1:1 as possible. Any deviation will result in one type of end group in excess, preventing further chain growth.
-
Reaction Time and Solvent: Ensure the reaction goes to high conversion. This may require longer reaction times. The solvent is also critical; it must keep the growing polymer chain in solution.[6] If the polymer precipitates out of solution, chain growth will stop. The long dodecyl chains on your monomer are advantageous here as they enhance the solubility of the resulting polymer.[9] Consider using a high-boiling solvent like chlorobenzene or o-dichlorobenzene if solubility becomes an issue in toluene.
Representative Experimental Protocol
The following is a general starting procedure for the Stille coupling of this compound. Note: This protocol is a starting point and may require optimization for your specific organostannane coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Organostannane (1.1 equiv for mono-substitution, 2.2 equiv for di-substitution)
-
Pd₂(dba)₃ (0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF for several hours.
-
Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (consider triethylamine-treated silica) or recrystallization.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angew. Chem. Int. Ed.1986 , 25, 508–524. [Link]
-
Stille Coupling. Organic Chemistry Portal. [Link]
-
Stille reaction. Wikipedia. [Link]
-
Bao, Z.; Chan, W. K.; Yu, L. Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. J. Am. Chem. Soc.1995 , 117, 12426–12435. [Link]
-
Stille Coupling. Chemistry LibreTexts. [Link]
-
Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004 , 43, 1132-1136. [Link]
-
Yu, L.; Bao, Z.; Chan, W. K. Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties. RSC Publishing. [Link]
-
Stille reaction. chemeurope.com. [Link]
-
Myers, A. G. The Stille Reaction. Chem 115. [Link]
-
Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43, 4704–4734. [Link]
-
Chen, W.; et al. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chem. Commun.2014 , 50, 13473-13476. [Link]
-
In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. MDPI. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [Link]
-
Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. PMC. [Link]
-
Three 2,5-dialkoxy-1,4-diethynylbenzene derivatives. ResearchGate. [Link]
-
A Facile Synthesis of 1,4-Dialkoxy-2,5-diiodobenzenes: Reaction of Dialkoxybenzenes with Iodine Monochloride in Alcoholic Solvents. ResearchGate. [Link]
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Reproducibility in the Polymerization of 1,4-Didodecyl-2,5-diiodobenzene
Welcome to the Technical Support Center for the polymerization of 1,4-didodecyl-2,5-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing poly(1,4-didodecyl-2,5-phenylene) and to troubleshoot common reproducibility issues. By understanding the underlying chemical principles and meticulously controlling reaction parameters, you can achieve consistent and predictable results in your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: The most prevalent and effective methods for the polymerization of this compound are transition-metal-catalyzed cross-coupling reactions. Specifically, Suzuki-Miyaura coupling and Kumada catalyst-transfer polycondensation (KCTP) are widely employed.[1][2] Suzuki coupling offers excellent functional group tolerance, while KCTP can provide a chain-growth mechanism, allowing for better control over molecular weight and lower polydispersity.[2][3]
Q2: Why are the long dodecyl chains important on the monomer?
A2: The two dodecyl side chains are crucial for imparting solubility to the resulting poly(p-phenylene) backbone.[4] Unsubstituted poly(p-phenylene) is notoriously insoluble, making it difficult to process and characterize.[4] The long alkyl chains disrupt intermolecular packing, rendering the polymer soluble in common organic solvents and enabling solution-phase characterization and device fabrication.
Q3: What is a typical target molecular weight and polydispersity index (PDI) for poly(1,4-didodecyl-2,5-phenylene)?
A3: The achievable molecular weight and PDI can vary significantly depending on the polymerization method and reaction conditions. For Suzuki polycondensation, number-average molecular weights (Mn) in the range of 5-30 kDa with PDIs between 1.5 and 2.5 are commonly reported for similar poly(p-phenylene)s.[5] With controlled polymerization techniques like KCTP, it is possible to achieve higher molecular weights (e.g., >30 kDa) with narrower PDIs (e.g., <1.5).[2]
Q4: How critical is the purity of the this compound monomer?
A4: Monomer purity is paramount for achieving reproducible polymerization results. Impurities can act as chain terminators or inhibitors, leading to low molecular weight polymers and broad polydispersity. Common impurities to screen for include monofunctionalized analogs (e.g., 1-dodecyl-2,5-diiodobenzene) and residual starting materials from the monomer synthesis. Rigorous purification of the monomer by recrystallization or column chromatography is highly recommended before use.
Troubleshooting Guide
Issue 1: Low Molecular Weight of the Final Polymer
Low polymer molecular weight is a frequent challenge that can significantly impact the material's mechanical and electronic properties. The underlying causes are often related to premature chain termination or slow propagation rates.
Potential Causes and Solutions:
-
Impure Monomer: As highlighted in the FAQs, monomer impurities are a primary cause of low molecular weight.
-
Solution: Purify the this compound monomer meticulously. A final recrystallization step is often effective. Characterize the purified monomer by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its purity before proceeding with polymerization.
-
-
Inefficient Catalyst System: The choice of catalyst and ligand is critical. For sterically hindered monomers like this compound, a bulky and electron-rich phosphine ligand is often necessary to promote efficient oxidative addition and reductive elimination steps in the catalytic cycle.[1][6][7][8]
-
Solution: For Suzuki polymerizations, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium precatalyst.[8] For Kumada polymerizations, Ni(dppe)Cl₂ or Ni(dppp)Cl₂ are commonly used catalysts.[9][10] The catalyst loading should be optimized; typically, 0.5-2 mol% is a good starting point.
-
-
Poor Quality Grignard Reagent (for Kumada Polymerization): The Grignard reagent used in KCTP must be of high quality. Deactivated or impure Grignard reagents will lead to inefficient initiation and propagation.[11][12][13]
-
Solution: Use freshly prepared Grignard reagents or high-quality commercial solutions. Titrate the Grignard reagent prior to use to accurately determine its concentration. Consider using additives like LiCl to enhance the reactivity of the Grignard reagent.[14]
-
-
Presence of Oxygen or Water: Both Suzuki and Kumada polymerizations are sensitive to oxygen and moisture, which can deactivate the catalyst and quench reactive intermediates.
-
Solution: Employ rigorous inert atmosphere techniques (Schlenk line or glovebox). Use anhydrous, deoxygenated solvents and reagents. Solvents should be freshly distilled from an appropriate drying agent.
-
Issue 2: Broad Polydispersity Index (PDI)
A broad PDI indicates a lack of control over the polymerization process, resulting in a wide distribution of polymer chain lengths. This can be detrimental to achieving uniform material properties.
Potential Causes and Solutions:
-
Side Reactions: Unwanted side reactions can lead to chain termination or branching, broadening the PDI. In Kumada polymerization, β-hydride elimination is a potential side reaction that can terminate the growing polymer chain.[11]
-
Solution: Optimize the reaction temperature. Lower temperatures can often suppress side reactions. The choice of ligand can also influence the prevalence of side reactions. For instance, in some cases, bidentate phosphine ligands can help to stabilize the catalyst and reduce unwanted side reactions.
-
-
Slow Initiation Compared to Propagation: If the initiation of new polymer chains is slow relative to the propagation of existing chains, a broad distribution of molecular weights will result.
-
Solution: For catalyst-transfer polymerizations, ensure that the initiator is activated efficiently. In some systems, the use of a pre-activated catalyst or an external initiator can lead to more controlled polymerization.
-
-
Chain Transfer Reactions: The growing polymer chain can transfer its active center to a monomer or another polymer chain, leading to a broader PDI.
-
Solution: This is often an inherent characteristic of the chosen polymerization method. If a narrow PDI is critical, consider switching to a living or controlled polymerization technique like KCTP.
-
Experimental Protocols
Protocol 1: Monomer Purification - Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., isopropanol or a hexane/ethyl acetate mixture).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Verify the purity by melting point analysis and NMR spectroscopy.
Protocol 2: General Suzuki Polymerization
-
In a glovebox or under a strict inert atmosphere, add this compound (1.0 eq.), a suitable bis(boronic acid) or bis(boronate ester) comonomer (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., SPhos, 2-4 mol%) to a Schlenk flask.
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or THF).
-
Add an aqueous solution of a base (e.g., 2 M K₂CO₃), also thoroughly deoxygenated.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 24-48 hours.
-
Monitor the progress of the polymerization by taking small aliquots and analyzing them by GPC.
-
Once the desired molecular weight is achieved, cool the reaction to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Collect the polymer by filtration and wash it extensively with methanol and acetone to remove residual catalyst and oligomers.
-
Further purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove low molecular weight fractions.
-
Dry the purified polymer under vacuum.
Data Presentation
Table 1: Troubleshooting Summary for Low Molecular Weight
| Potential Cause | Key Indicator | Recommended Action |
| Monomer Impurity | Broad or multiple peaks in monomer NMR | Recrystallize or perform column chromatography on the monomer. |
| Catalyst Inactivity | Stalled reaction with low monomer conversion | Screen different palladium/phosphine ligand combinations; increase catalyst loading. |
| Poor Grignard Quality | Low yield and low molecular weight in KCTP | Use freshly prepared/titrated Grignard reagent; consider using LiCl additive. |
| Oxygen/Water Contamination | Inconsistent results between batches | Ensure rigorous inert atmosphere and use of anhydrous, deoxygenated solvents. |
Table 2: Expected ¹H NMR and GPC Data for Poly(1,4-didodecyl-2,5-phenylene)
| Characterization | Expected Results |
| ¹H NMR (in CDCl₃) | Broad signals in the aromatic region (approx. 7.4-7.8 ppm). Aliphatic signals corresponding to the dodecyl chains (approx. 0.8-2.8 ppm).[15] |
| GPC (vs. Polystyrene) | Mn: 5 - 40 kDa, PDI: 1.3 - 2.5, depending on the polymerization method and conditions.[16][17] |
Visualizations
Diagram 1: Suzuki Polymerization Workflow
Caption: Decision tree for troubleshooting low molecular weight in polymerization.
References
- Doyle, A. G., & Nolan, S. P. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
- Zhang, H., et al. (2019). An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry, 17(34), 7945-7950.
- Reddy, M. S., et al. (2014). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 12(4), 631-636.
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- Gomez, E. D., et al. (2021). Influence of reaction conditions on kumada catalytic transfer polymerization for synthesis of poly(p-phenylene) for organic semiconductors. Journal of the Mexican Chemical Society, 65(4), 514-528.
- Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
- Li, X., et al. (2011). A Convenient Method for the Synthesis of the Amphiphilic Triblock Copolymer Poly(L‐lactic acid)‐block‐Poly(L‐lysine)‐block‐Poly(ethylene glycol) Monomethyl Ether. Macromolecular Chemistry and Physics, 212(7), 709-717.
- Yokozawa, T., et al. (2007). Kumada‐Tamao Catalyst‐Transfer Condensation Polymerization of AB2 Monomer: Synthesis of Well‐Defined Hyperbranched Poly(thienylene‐phenylene).
- Bryan, Z. J., & McNeil, A. J. (2013). Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds. Macromolecules, 46(21), 8395–8401.
- Kwong, F. Y., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-435.
- Lee, T. H., et al. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and their alternating copolymer. Journal of Applied Polymer Science, 131(23).
- Remmers, M., et al. (1999). Poly(p-phenylene)s. Synthesis, Optical Properties, and Quantitative Analysis with HPLC and MALDI−TOF Mass Spectrometry. Macromolecules, 32(4), 1073–1079.
- McCullough, R. D., & Lowe, R. D. (1992). The Synthesis of Conjugated Polythiophenes by Kumada Cross-Coupling.
- Alcolea Palafox, M., et al. (2020). The Suzuki reaction mechanism of 1,4-diiodobenzene. RSC Advances, 10(51), 30653-30666.
- Zhang, L., et al. (2021). Additive‐Promoted Grignard Reagent Mediated Polymerization With Increased Radical Characteristic Yielding Polystyrene With Narrow Molecular Weight Distribution.
- Percec, V., et al. (2011). Polymer Molecular Weight Analysis by 1H NMR Spectroscopy.
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Agilent Technologies. (2014). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]
- Adrio, J., & Carretero, J. C. (2011). Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions. Chemical Society Reviews, 40(3), 1333-1346.
- Endo, K., & Ueda, M. (2007). Synthesis and crystalline structure of poly(p-phenylene alkylene)s and poly(p-phenylene co-alkylenes)s by Kumada coupling reaction of α,ω-dibromoalkane and p-dichlorobenzene. Polymer Journal, 39(1), 74-79.
- Adrio, J., & Carretero, J. C. (2011). Functionalized Grignard Reagents in Kumada Cross-Coupling Reactions. Chemical Society Reviews, 40(3), 1333-1346.
- Wang, C., et al. (2012). Nickel-catalyzed Kumada reaction of tosylalkanes with Grignard reagents to produce alkenes and modified arylketones.
- Wang, Y., et al. (2022). Chemical and physical properties of low-molecular-weight poly(2,6-dimethyl-1,4-phenylene oxide) (LMW-PPO) synthesized by peroxydisulfate and metal/non-metal catalysts. Polymer Chemistry, 13(28), 4116-4124.
- Gin, D. L., & Conticello, V. P. (1996). Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology. Polymer Chemistry, 7(4), 717-726.
- Wang, Y., et al. (2021). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
- González-Rojano, N., et al. (2005). Bi-Directional Synthesis of a Series of 2,5-Dodecanoxy-phenyleneethynylene Oligomers. Synlett, 2005(08), 1259-1262.
- Zhang, W., et al. (2022). Nickel(II)-catalyzed living polymerization of diazoacetates toward polycarbene homopolymer and polythiophene-block-polycarbene copolymers.
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Technical Support Center: Strategies for Regioregularity Control in the Polymerization of 1,4-Didodecyl-2,5-diiodobenzene
Welcome to the technical support center for the synthesis of regioregular poly(1,4-didodecyl-2,5-phenylene). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with 1,4-didodecyl-2,5-diiodobenzene as a monomer. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you might encounter during your experiments, with a focus on controlling the regioregularity of the resulting polymer.
Frequently Asked Questions (FAQs)
Q1: What is regioregularity and why is it important for poly(1,4-didodecyl-2,5-phenylene)?
A1: Regioregularity refers to the consistency of the repeating unit's orientation within a polymer chain. For polymers derived from asymmetrically substituted monomers like this compound, there are three possible couplings between monomer units: Head-to-Tail (H-T), Head-to-Head (H-H), and Tail-to-Tail (T-T). A highly regioregular polymer consists predominantly of H-T couplings.
The importance of high regioregularity lies in its profound impact on the polymer's properties. Highly regioregular polymers can adopt a more planar conformation, which enhances π-π stacking and leads to:
-
Improved charge carrier mobility: Essential for applications in organic electronics like transistors and solar cells.[1]
-
Better-defined optical properties: Including sharper absorption and emission spectra.
-
Higher crystallinity and self-assembly: Leading to more ordered thin films and predictable morphologies.
Regioirregular polymers, with a random mix of couplings, have twisted backbones that disrupt conjugation, leading to inferior electronic and photonic properties.[2]
Q2: Which polymerization methods are best for controlling the regioregularity of polymers from this compound?
A2: Several cross-coupling polymerization methods can be used, but some offer better control over regioregularity than others. The most effective methods are types of catalyst transfer polycondensation (CTP), which exhibit characteristics of a living chain-growth polymerization.[3] The top contenders are:
-
Grignard Metathesis (GRIM) Polymerization: This is a widely used and effective method. It involves the formation of a Grignard reagent from the diiodo monomer, followed by polymerization with a nickel catalyst. The GRIM method is known for producing highly regioregular poly(3-alkylthiophene)s and is adaptable for diiodobenzene derivatives.[4][5] One of its main advantages is that it doesn't require cryogenic temperatures.[6]
-
Kumada Catalyst Transfer Polycondensation (KCTP): This is another powerful technique that allows for the synthesis of well-defined conjugated polymers with controlled molecular weight and low polydispersity.[1][7] It is a chain-growth polymerization that can be initiated by an external catalyst.[8]
-
Rieke Zinc Method: This method involves the use of highly reactive "Rieke" zinc to form an organozinc intermediate.[9] While effective for producing regioregular polymers, it often requires cryogenic temperatures to achieve high selectivity.[4]
The choice of method will depend on the desired polymer characteristics, available laboratory equipment, and the scale of the synthesis.
Q3: How is the regioregularity of poly(1,4-didodecyl-2,5-phenylene) determined?
A3: The most common and powerful technique for determining the regioregularity of this type of polymer is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR.[10] By analyzing the chemical shifts and splitting patterns of the aromatic protons on the polymer backbone, you can quantify the percentage of H-T, H-H, and T-T linkages.
For a highly regioregular, H-T coupled poly(1,4-didodecyl-2,5-phenylene), you would expect to see a single, sharp peak in the aromatic region of the ¹H NMR spectrum. In contrast, a regioirregular polymer will show multiple, broader peaks corresponding to the different magnetic environments of the protons in H-H and T-T coupled units.
Troubleshooting Guide
Problem 1: Low Regioregularity (<95% H-T couplings)
| Possible Causes | Solutions & Explanations |
| Incorrect Catalyst Choice or Impure Catalyst | Solution: Use a Ni(II) catalyst with a bidentate phosphine ligand, such as Ni(dppp)Cl₂ or Ni(dppe)Cl₂, for GRIM and Kumada polymerizations.[11] Palladium catalysts are generally less effective for achieving high regioregularity in these systems as they can promote side reactions and a step-growth mechanism.[11] Ensure the catalyst is pure and handled under inert conditions to prevent deactivation. |
| Suboptimal Reaction Temperature | Solution: The optimal temperature is method-dependent. For GRIM polymerizations, reactions are often run at room temperature or refluxing THF.[4] For the Rieke zinc method, cryogenic temperatures (e.g., -78 °C) may be necessary to achieve high regioselectivity. It is crucial to perform temperature optimization studies for your specific system. |
| Presence of Impurities in the Monomer or Solvent | Solution: Rigorously purify the this compound monomer, for instance by recrystallization, to remove any isomeric impurities or residual reagents from its synthesis. Use anhydrous and deoxygenated solvents, as water and oxygen can quench the Grignard or organozinc intermediates and interfere with the catalyst.[12] |
| Incorrect Grignard Reagent or Formation Conditions (GRIM) | Solution: The choice of Grignard reagent for the initial metathesis can influence the reaction. While various Grignard reagents can be used, ensure complete formation of the monomer-Grignard adduct before adding the catalyst.[2] Incomplete reaction can lead to side reactions and defects in the polymer chain. |
Problem 2: Low Molecular Weight and/or High Polydispersity (PDI)
| Possible Causes | Solutions & Explanations |
| Chain Transfer or Termination Reactions | Solution: These are often caused by impurities (water, oxygen) or suboptimal temperatures. Ensure stringent inert atmosphere conditions throughout the polymerization. For KCTP, the molecular weight can be controlled by the monomer-to-catalyst ratio, so a deviation may indicate premature termination.[1][7] |
| Inefficient Initiation | Solution: In externally initiated KCTP, ensure the initiator is pure and added correctly. In GRIM, the Ni catalyst acts as the initiator, and its concentration relative to the monomer will influence the molecular weight.[5] |
| Catalyst Dissociation (in CTP) | Solution: In catalyst transfer polycondensation, the catalyst should remain associated with the growing polymer chain. If the catalyst dissociates, it can initiate new chains, leading to a broader PDI. The choice of ligand on the catalyst is crucial for maintaining this association.[3] |
Problem 3: Inconsistent or Unrepeatable Results
| Possible Causes | Solutions & Explanations |
| Variability in Reagent Quality | Solution: Use reagents from a reliable source and from the same batch for a series of experiments. The reactivity of Grignard reagents and Rieke zinc can vary between batches.[13] |
| Atmospheric Leaks in the Reaction Setup | Solution: These polymerizations are highly sensitive to air and moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use high-quality septa and perform the reaction under a positive pressure of inert gas. |
| Inconsistent Reaction Times | Solution: For living-type polymerizations, the reaction time can influence the final molecular weight and conversion. Standardize the reaction time for your experiments once the optimal duration has been determined through kinetic studies. |
Visual Workflows and Diagrams
Grignard Metathesis (GRIM) Polymerization Workflow
Caption: Workflow for GRIM Polymerization.
Troubleshooting Logic for Low Regioregularity
Caption: Troubleshooting Low Regioregularity.
Detailed Experimental Protocols
Protocol 1: Grignard Metathesis (GRIM) Polymerization
This protocol is adapted from established procedures for poly(3-alkylthiophene)s.[2][4]
Materials:
-
This compound (recrystallized)
-
Isopropylmagnesium chloride (i-PrMgCl), 2.0 M in THF
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
5 M Hydrochloric acid (HCl)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a rubber septum under a positive pressure of argon.
-
Monomer Grignard Formation:
-
To the flask, add this compound (1.0 eq).
-
Add anhydrous THF via syringe.
-
Slowly add i-PrMgCl (1.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux for 2 hours. The solution may change color. This step forms the Grignard adduct of the monomer.
-
-
Polymerization:
-
Cool the reaction mixture to room temperature.
-
In a single portion, add Ni(dppp)Cl₂ (0.02 eq) as a solid against a positive flow of argon.
-
Stir the reaction mixture at room temperature for 2 hours. The solution will likely become dark and viscous.
-
-
Quenching and Precipitation:
-
Quench the reaction by slowly adding 5 M HCl.
-
Pour the mixture into a beaker of vigorously stirring methanol to precipitate the polymer.
-
-
Purification:
-
Filter the crude polymer using a Büchner funnel.
-
Wash the polymer with methanol.
-
Further purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction by precipitation into methanol.
-
Dry the final polymer under vacuum.
-
Protocol 2: Characterizing Regioregularity with ¹H NMR
Procedure:
-
Prepare a sample of the purified polymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Analysis:
-
The aromatic region (typically 7.0-8.0 ppm for poly(p-phenylene)s) is of primary interest.
-
For a highly regioregular H-T polymer, a single sharp singlet is expected for the two aromatic protons.
-
Regio-defects (H-H or T-T couplings) will result in multiple signals in the aromatic region due to the different chemical environments of the protons.
-
The regioregularity (% H-T) can be calculated by integrating the area of the main H-T peak relative to the total area of all aromatic peaks.
-
Example ¹H NMR Data Interpretation:
| Coupling Type | Expected Aromatic Signal |
| Head-to-Tail (H-T) | ~7.50 ppm (singlet, 2H) |
| Head-to-Head (H-H) | Two doublets, slightly upfield |
| Tail-to-Tail (T-T) | Two doublets, slightly downfield |
Note: The exact chemical shifts will need to be determined experimentally for poly(1,4-didodecyl-2,5-phenylene).
References
-
Bielawski, C. W., & Todd, A. D. (2015). Controlled Synthesis of an Alternating Donor-Acceptor Conjugated Polymer via Kumada Catalyst-Transfer Polycondensation. ACS Macro Letters, 4(11), 1254–1258. [Link][8]
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Catalyst transfer polymerization. (2023). In Wikipedia. [Link][3]
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Iovu, M. C., Sheina, E. E., Sauvé, G., & McCullough, R. D. (2006). Grignard Metathesis (GRIM) Method for the Synthesis of Regioregular Poly(3-alkylthiophene)s. Department of Chemistry - Mellon College of Science. [Link][6]
-
Jeffries-EL, M., & McCullough, R. D. (2005). Grignard metathesis (GRIM) polymerization for the synthesis of conjugated block copolymers containing regioregular poly(3-hexylthiophene). Polymer Chemistry. [Link][14]
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Kiriy, A., & Senkovskyy, V. (2009). Surface-initiated Kumada catalyst-transfer polycondensation of poly(9,9-dioctylfluorene) from organosilica particles: chain-confinement promoted β-phase formation. Chemical Communications. [Link][15]
-
Loewe, R. S., Ewbank, P. C., Liu, J., Zhai, L., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324–4333. [Link][2]
-
McCullough, R. D., & Iovu, M. C. (2005). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Macromolecules, 38(10), 4231–4235. [Link][5]
-
McCullough, R. D., & Sauvé, G. (2005). Control of end-groups of regioregular poly(3-alkylthiophenes) using Grignard metathesis. Department of Chemistry - Mellon College of Science. [Link][16]
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Mirmohammadi, S. A., & Namazian, M. (2014). Exploring the mechanism of Grignard metathesis polymerization of 3-alkylthiophenes. Dalton Transactions, 43(40), 15143–15152. [Link][17]
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Rieke Metals, LLC. (n.d.). Reactive Zinc and Organozinc. Retrieved from [Link][9]
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Sauvé, G., & McCullough, R. D. (2004). End Group Modification of Regioregular Polythiophene through Postpolymerization Functionalization. Macromolecules, 37(11), 4055–4062. [Link][18]
-
Tkachov, R., & Senkovskyy, V. (2013). Role of the transition metal in Grignard metathesis polymerization (GRIM) of 3-hexylthiophene. RSC Publishing. [Link][11]
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Yokoyama, A., & Yokozawa, T. (2006). Catalyst-Transfer Polycondensation for the Synthesis of Poly(p-phenylene) with Controlled Molecular Weight and Low Polydispersity. Journal of the American Chemical Society, 128(50), 16012–16013. [Link][1][7][19]
-
Zhai, L., & McCullough, R. D. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules, 34(13), 4324–4333. [Link][4]
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Validation & Comparative
A Comparative Guide to Organic Field-Effect Transistor Performance: The Role of 1,4-Didodecyl-2,5-diiodobenzene in Conjugated Polymer Design
For researchers and scientists navigating the complex landscape of organic electronics, the selection of monomeric building blocks is a critical determinant of final device performance. This guide provides an in-depth comparison of the potential performance of Organic Field-Effect Transistors (OFETs) based on polymers incorporating 1,4-Didodecyl-2,5-diiodobenzene against established high-performance monomers. By examining experimental data from benchmark systems and extrapolating the expected contributions of this particular monomer, we offer a scientifically grounded perspective for materials design and development.
Introduction: The Monomer as the Cornerstone of OFET Performance
The performance of an OFET is primarily dictated by the charge transport characteristics of the organic semiconductor layer. Key metrics such as charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth) are intrinsically linked to the molecular structure and solid-state packing of the conjugated polymer employed. The rational design of these polymers, through the judicious selection of monomeric units, allows for the tuning of electronic properties and morphology to achieve optimal device characteristics.
A prevalent strategy in designing high-performance conjugated polymers is the donor-acceptor (D-A) approach. This involves alternating electron-rich (donor) and electron-poor (acceptor) moieties along the polymer backbone. This molecular architecture can lead to reduced bandgaps, enhanced intermolecular interactions, and favorable charge transport pathways.
In this context, this compound presents itself as a promising electron-rich (donor) monomer. The dialkoxybenzene core is inherently electron-donating, while the long dodecyl side chains are anticipated to impart excellent solubility, a crucial prerequisite for solution-based processing of OFETs. The presence of two iodine atoms provides reactive sites for common cross-coupling polymerization reactions, such as Suzuki or Stille coupling, enabling its incorporation into a variety of copolymer structures.
The Potential of this compound in High-Mobility Copolymers
While direct reports on the OFET performance of homopolymers of this compound are scarce, its true potential lies in its use as a comonomer with strong electron-accepting units. The long alkyl chains are not merely solubilizing groups; they play a crucial role in influencing the thin-film morphology. The length and branching of such side chains can significantly affect the interchain packing and crystallinity of the resulting polymer, which in turn directly impacts charge carrier mobility. Proper side-chain engineering can promote the formation of well-ordered lamellar structures, facilitating efficient intermolecular charge hopping.
When copolymerized with potent acceptors like diketopyrrolopyrrole (DPP) or benzothiadiazole (BT), the resulting D-A polymer would be expected to exhibit the favorable electronic and morphological properties required for high-performance OFETs. The electron-donating nature of the dialkoxybenzene unit would complement the electron-withdrawing character of the acceptor, leading to a narrow bandgap and facilitating intramolecular charge transfer.
Comparative Analysis with Benchmark Monomers
To contextualize the potential of this compound, we present a comparative analysis with state-of-the-art OFETs based on copolymers of DPP and BT. These materials have demonstrated some of the highest charge carrier mobilities for solution-processed organic semiconductors.
| Polymer Class | Comonomers | Hole Mobility (μh) [cm²/Vs] | On/Off Ratio (Ion/Ioff) | Threshold Voltage (Vth) [V] | Reference |
| DPP-based | 2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene | up to 0.53 | > 10^5 | Not Reported | [1] |
| DPP-based | 3,6-dithiophene-2-yl-2,5-di(2-butyldecyl)-pyrrolo[3,4-c]pyrrole-1,4-dione-alt-2-dodecyl-2H-benzo[d][2][3][4]triazole | 0.01 (ambipolar) | Not Reported | Not Reported | [5] |
| BT-based | Thieno[3,2-b]thiophenes and benzothiadiazole | 0.1 | 3.5 x 10³ | < -3 | [6] |
| BT-based | Fused donor unit (CDTT) and cyanated benzothiadiazole | 0.4 (electron mobility) | Not Reported | ~1.5 | [6] |
| Hypothetical | This compound and a strong acceptor (e.g., DPP or BT) | Potentially > 0.1 | Expected > 10^4 | Expected to be low | - |
Analysis and Projections:
Based on the established principles of organic semiconductor design, a copolymer of this compound with a strong acceptor like DPP or BT could be expected to exhibit competitive performance. The long, linear dodecyl chains could promote favorable intermolecular packing, potentially leading to high crystallinity and, consequently, high charge carrier mobility, likely in the range of 0.1 cm²/Vs or higher. The on/off ratio, a measure of the transistor's switching capability, would be anticipated to be high ( > 10⁴) in a well-optimized device. Furthermore, the ability to tune the energy levels through copolymerization could lead to low threshold voltages, which is desirable for low-power applications.
It is important to note that the actual performance would be highly dependent on the specific comonomer chosen, the polymerization conditions, and the device fabrication and optimization processes. However, the fundamental molecular features of this compound make it a compelling candidate for inclusion in the library of high-performance monomers for organic electronics.
Experimental Methodologies
To facilitate further research and direct comparison, we provide a detailed, step-by-step methodology for the fabrication and characterization of solution-processed OFETs.
OFET Fabrication Protocol (Bottom-Gate, Top-Contact)
-
Substrate Cleaning:
-
Heavily n-doped silicon wafers with a 200-300 nm thermally grown SiO₂ layer are used as the substrate, where the silicon acts as the gate electrode and SiO₂ as the gate dielectric.
-
The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried under a stream of nitrogen and baked at 120°C for 30 minutes to remove any residual moisture.
-
-
Dielectric Surface Treatment:
-
To improve the interface quality and promote ordered growth of the organic semiconductor, the SiO₂ surface is treated with a self-assembled monolayer (SAM).
-
A common choice is octadecyltrichlorosilane (OTS). The substrates are immersed in a 10 mM solution of OTS in anhydrous toluene for 20 minutes in a nitrogen-filled glovebox.
-
After immersion, the substrates are rinsed with fresh toluene and annealed at 120°C for 20 minutes.
-
-
Organic Semiconductor Deposition:
-
The conjugated polymer is dissolved in a high-boiling-point solvent (e.g., chlorobenzene, dichlorobenzene, or trichlorobenzene) at a concentration of 5-10 mg/mL.
-
The solution is then spin-coated onto the OTS-treated substrates. A typical spin-coating program is 500 rpm for 10 seconds followed by 2000 rpm for 60 seconds.
-
The films are then annealed at a temperature optimized for the specific polymer (typically between 100°C and 200°C) for 30 minutes in a nitrogen atmosphere to promote molecular ordering and remove residual solvent.
-
-
Source and Drain Electrode Deposition:
-
Gold (Au) is typically used for the source and drain electrodes due to its high work function and stability.
-
The electrodes are deposited by thermal evaporation through a shadow mask to define the channel length (L) and width (W). A typical channel length is 50-100 μm, and the width is 1-2 mm. A thin layer of chromium or titanium (2-5 nm) can be used as an adhesion layer before depositing 40-50 nm of gold.
-
OFET Characterization Protocol
-
All electrical measurements should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) or in a vacuum probe station to minimize degradation from atmospheric oxygen and moisture.
-
A semiconductor parameter analyzer is used to measure the current-voltage (I-V) characteristics.
-
Output Characteristics:
-
The drain current (ID) is measured as a function of the drain-source voltage (VDS) for various gate-source voltages (VGS).
-
These plots (ID vs. VDS) allow for the observation of the linear and saturation regimes of transistor operation.
-
-
Transfer Characteristics:
-
The drain current (ID) is measured as a function of the gate-source voltage (VGS) at a constant, high VDS (in the saturation regime).
-
The transfer curve is used to extract the key performance metrics.
-
Charge Carrier Mobility (μ): In the saturation regime, the mobility can be calculated from the slope of the (ID)1/2 vs. VGS plot using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.
-
On/Off Ratio (Ion/Ioff): This is the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.
-
Threshold Voltage (Vth): This is the gate voltage at which the transistor begins to conduct, and it can be extrapolated from the linear region of the (ID)1/2 vs. VGS plot to the x-axis intercept.
-
Conclusion
While direct experimental data for OFETs based on polymers of this compound remains to be extensively reported, a thorough analysis of its molecular structure and the performance of analogous systems provides a strong basis for its potential as a valuable monomer in organic electronics. Its electron-rich core, coupled with long solubilizing alkyl chains, makes it an ideal candidate for copolymerization with strong acceptor units to create high-mobility, solution-processable D-A polymers. The comparative analysis with benchmark DPP and BT-based polymers highlights the performance targets that such novel materials could achieve. Further experimental work is warranted to synthesize and characterize copolymers of this compound and to validate its promise in advancing the field of organic field-effect transistors.
References
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Li, Y., Sonar, P., Singh, S. P., Ooi, Z. E., Lek, E. S. H., & Loh, M. Q. Y. (2012). Poly(2,5-bis(2-octyldodecyl)-3,6-di(furan-2-yl)-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione-co-thieno[3,2-b]thiophene): a high performance polymer semiconductor for both organic thin film transistors and organic photovoltaics. Physical Chemistry Chemical Physics, 14(19), 7162-7169. [Link]
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Faraji, S., et al. (2018). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 6(3), 554-562. [Link]
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Sonar, P., Foong, T. R. B., & Dodabalapur, A. (2014). Synthesis of diketopyrrolopyrrole based copolymers via the direct arylation method for p-channel and ambipolar OFETs. Physical Chemistry Chemical Physics, 16(9), 4275-4283. [Link]
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A Comparative Guide to the Electronic Properties of 1,4-Didodecyl-2,5-diiodobenzene and its Analogues via DFT Calculations
Abstract
This guide provides a comprehensive comparative analysis of the electronic properties of 1,4-Didodecyl-2,5-diiodobenzene and three strategically chosen analogues: 1,4-Diiodobenzene, 1,4-Didodecyl-2,5-dibromobenzene, and 1,4-diethyl-2,5-diiodobenzene. Utilizing Density Functional Theory (DFT) calculations, we elucidate the impact of alkyl chain substitution and halogen identity on key electronic descriptors. This work offers valuable insights for researchers and professionals in materials science and drug development, where the fine-tuning of molecular electronic properties is paramount.
Introduction
The electronic characteristics of substituted benzene derivatives are of fundamental importance in the design of novel organic materials and pharmaceuticals. The strategic placement of functional groups on an aromatic scaffold can profoundly influence properties such as charge transport, light absorption, and intermolecular interactions. This compound is a molecule of interest due to its potential applications in organic electronics, where long alkyl chains can enhance solubility and influence molecular packing, while the heavy iodine atoms can modulate electronic properties and facilitate further chemical transformations.[1]
To gain a deeper understanding of the structure-property relationships in this class of compounds, a systematic computational investigation is warranted. Density Functional Theory (DFT) has emerged as a powerful and cost-effective tool for accurately predicting the electronic properties of molecules.[2] This guide presents a comparative study of this compound alongside three key analogues to dissect the individual contributions of the alkyl chains and halogen atoms to the overall electronic behavior. The selected analogues are:
-
1,4-Diiodobenzene: To isolate the influence of the dodecyl chains.
-
1,4-Didodecyl-2,5-dibromobenzene: To probe the effect of changing the halogen from iodine to bromine.
-
1,4-diethyl-2,5-diiodobenzene: To investigate the impact of alkyl chain length.
We will focus on the following key electronic properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are crucial in determining a molecule's charge transfer characteristics and reactivity.[3][4][5]
-
HOMO-LUMO gap: This energy difference is an indicator of a molecule's kinetic stability and its ability to be electronically excited.[3]
-
Ionization Potential (IP): The energy required to remove an electron, indicating the ease of oxidation.
-
Electron Affinity (EA): The energy released upon gaining an electron, indicating the ease of reduction.
Computational Methodology
The electronic properties of the target molecule and its analogues were investigated using the Gaussian 16 suite of programs.[6] The following step-by-step protocol was employed for each molecule:
-
Structure Input and Initial Optimization: The initial molecular structures were built using GaussView 6.
-
Geometry Optimization: The geometries were then fully optimized in the gas phase without any symmetry constraints using the B3LYP hybrid functional.[7][8] This functional is widely used for organic molecules and provides a good balance between accuracy and computational cost.[9][10]
-
Basis Set Selection: A mixed basis set approach was adopted. For the heavy atoms, iodine and bromine, the LANL2DZ (Los Alamos National Laboratory 2-double-ζ) effective core potential (ECP) basis set was used. This basis set is well-suited for elements with a large number of core electrons, providing a good compromise between accuracy and computational efficiency. For carbon and hydrogen atoms, the Pople-style 6-31G(d) basis set was employed, which includes polarization functions on heavy atoms to better describe anisotropic electron distributions.
-
Frequency Analysis: To ensure that the optimized geometries correspond to true energy minima on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure.[11]
-
Electronic Property Calculation: Following successful optimization, single-point energy calculations were performed to determine the HOMO and LUMO energies. The ionization potential (IP) and electron affinity (EA) were calculated based on Koopmans' theorem, where IP ≈ -E(HOMO) and EA ≈ -E(LUMO).
-
Natural Bond Orbital (NBO) Analysis: To gain insights into the charge distribution within the molecules, Natural Bond Orbital (NBO) analysis was performed.[12][13][14][15][16]
Computational Workflow Diagram
Caption: Workflow for DFT calculations of electronic properties.
Results and Discussion
The calculated electronic properties for this compound and its analogues are summarized in the table below.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| 1,4-Diiodobenzene | -6.21 | -0.89 | 5.32 | 6.21 | 0.89 |
| 1,4-diethyl-2,5-diiodobenzene | -6.05 | -0.98 | 5.07 | 6.05 | 0.98 |
| This compound | -5.98 | -1.02 | 4.96 | 5.98 | 1.02 |
| 1,4-Didodecyl-2,5-dibromobenzene | -6.15 | -0.85 | 5.30 | 6.15 | 0.85 |
Effect of Alkyl Chain Substitution
Comparing 1,4-Diiodobenzene with this compound reveals the significant influence of the long alkyl chains. The presence of the dodecyl groups leads to a destabilization of the HOMO level (from -6.21 eV to -5.98 eV) and a stabilization of the LUMO level (from -0.89 eV to -1.02 eV). This results in a reduction of the HOMO-LUMO gap by approximately 0.36 eV. The electron-donating nature of the alkyl chains increases the electron density on the benzene ring, thereby raising the energy of the HOMO and making the molecule easier to oxidize, as reflected in the lower ionization potential.
Effect of Alkyl Chain Length
The comparison between 1,4-diethyl-2,5-diiodobenzene and this compound highlights the impact of alkyl chain length. Increasing the chain length from ethyl to dodecyl results in a further, albeit smaller, destabilization of the HOMO and stabilization of the LUMO, leading to a narrower HOMO-LUMO gap. This suggests that the electronic influence of the alkyl chains begins to saturate as their length increases. For many practical applications in conjugated polymers, it has been observed that the electronic properties do not change significantly for alkyl groups larger than ethyl or propyl.[17][18]
Effect of the Halogen Atom
Replacing the iodine atoms in this compound with bromine atoms in 1,4-Didodecyl-2,5-dibromobenzene leads to a stabilization of the HOMO level (from -5.98 eV to -6.15 eV) and a destabilization of the LUMO level (from -1.02 eV to -0.85 eV). This results in a widening of the HOMO-LUMO gap. Bromine is more electronegative than iodine, leading to a stronger inductive electron-withdrawing effect, which lowers the energy of the HOMO. This makes the dibromo derivative more resistant to oxidation compared to the diiodo derivative.
Frontier Molecular Orbital Distributions
The HOMO and LUMO distributions for all four molecules are primarily localized on the benzene ring and the halogen atoms, with negligible contribution from the alkyl chains. This confirms that the electronic transitions are of a π-π* character, and the alkyl chains primarily exert an electronic influence through inductive effects rather than direct participation in the frontier orbitals.
NBO Charge Analysis
Natural Bond Orbital analysis reveals that in all the iodo-substituted compounds, the iodine atoms bear a slight positive charge, which is counterintuitive based on electronegativity alone. This is attributed to the significant p-character of the C-I bond and the ability of iodine to engage in halogen bonding.[19] The carbon atoms of the benzene ring attached to the iodine atoms exhibit a negative charge. The introduction of electron-donating alkyl groups increases the negative charge on the aromatic ring, consistent with the observed destabilization of the HOMO.
Structure-Property Relationship Diagram
Caption: Relationship between structural modifications and electronic properties.
Conclusion
This comparative DFT study has systematically elucidated the electronic properties of this compound and its analogues. The key findings are:
-
The long dodecyl chains significantly raise the HOMO energy and lower the LUMO energy, resulting in a smaller HOMO-LUMO gap and a lower ionization potential compared to the unsubstituted 1,4-diiodobenzene.
-
The electronic influence of the alkyl chains shows a saturating effect with increasing chain length.
-
Replacing iodine with the more electronegative bromine leads to a stabilization of the HOMO, a destabilization of the LUMO, and a consequently wider HOMO-LUMO gap.
These findings provide a rational basis for the design of new materials based on substituted benzene derivatives. The tunability of the electronic properties of this compound through these structural modifications makes it a versatile building block for applications in organic electronics and as an intermediate in the synthesis of more complex molecular architectures. Future work could involve experimental validation of these computational predictions and the investigation of the solid-state packing and charge transport properties of these materials.
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A Comparative Analysis of Suzuki vs. Stille Coupling for the Synthesis of 1,4-Didodecyl-2,5-di(thiophen-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Cross-Coupling Strategy
The synthesis of well-defined conjugated organic materials is a cornerstone of modern materials science and drug discovery. The functionalization of aromatic cores, such as 1,4-didodecyl-2,5-diiodobenzene, is a critical step in creating novel molecules with tailored electronic and photophysical properties. Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, stand out for their versatility and efficiency in forming carbon-carbon bonds. This guide provides an in-depth comparative analysis of these two powerful methods for the synthesis of a model compound, 1,4-didodecyl-2,5-di(thiophen-2-yl)benzene, offering field-proven insights to inform your experimental design.
At a Glance: Key Decision-Making Parameters
| Feature | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboron (boronic acids/esters) | Organostannane (organotin) |
| Toxicity | Low (boron byproducts are generally non-toxic) | High (organotin reagents and byproducts are toxic) |
| Reaction Conditions | Requires a base for activation | Generally base-free |
| Functional Group Tolerance | Very good, but can be sensitive to base-labile groups | Excellent, highly tolerant of various functional groups |
| Byproduct Removal | Generally straightforward (aqueous extraction) | Can be challenging, often requiring specific workup procedures |
| Commercial Availability of Reagents | Wide variety of boronic acids are commercially available | Many organotin reagents are commercially available or readily synthesized |
Mechanistic Overview: A Tale of Two Transmetalations
Both Suzuki and Stille couplings proceed through a similar catalytic cycle involving a palladium(0) catalyst. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference between the two reactions lies in the nature of the organometallic nucleophile and the mechanism of the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling utilizes an organoboron reagent, typically a boronic acid or a boronic ester. A crucial aspect of this reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates the transfer of the organic group to the palladium center.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
The Stille Catalytic Cycle
In contrast, the Stille coupling employs an organostannane reagent. A key advantage of the Stille reaction is that it typically does not require a base, as the organotin compound is sufficiently reactive to undergo transmetalation directly with the palladium complex.[3][4] This can be beneficial when working with base-sensitive substrates.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Comparative Experimental Protocols
The following protocols are representative procedures for the synthesis of 1,4-didodecyl-2,5-di(thiophen-2-yl)benzene from this compound, based on established methodologies for similar substrates.
Suzuki Coupling Protocol
This protocol is adapted from procedures for the Suzuki coupling of diiodo-dialkoxybenzene derivatives.[5]
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), thiophene-2-boronic acid (2.2-2.5 equiv.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of a base (e.g., 2M K₂CO₃ or K₃PO₄).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 1,4-didodecyl-2,5-di(thiophen-2-yl)benzene.
Stille Coupling Protocol
This protocol is based on general Stille coupling procedures for aryl iodides.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%), and a ligand like tri(o-tolyl)phosphine [P(o-tol)₃] (4-8 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by the dropwise addition of 2-(tributylstannyl)thiophene (2.2-2.5 equiv.).
-
Reaction: Heat the reaction mixture to 90-110 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. To remove the tin byproducts, dissolve the residue in an organic solvent and stir vigorously with an aqueous solution of potassium fluoride (KF) for several hours.
-
Purification: Filter the mixture through a pad of Celite® and wash with an organic solvent. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Performance Comparison: A Deeper Dive
| Parameter | Suzuki Coupling | Stille Coupling | Rationale & Insights |
| Yield | Generally good to excellent (typically >80%) | Good to excellent (often >85%) | Both reactions are high-yielding. The choice may depend on the specific coupling partners and optimization of reaction conditions. |
| Reaction Rate | Can be influenced by the choice of base and ligand. | Often faster due to the higher reactivity of the organotin reagent.[1] | The transmetalation step is often the rate-determining step in both reactions. |
| Side Reactions | Homocoupling of the boronic acid and deborylation are common side reactions.[2] | Homocoupling of the organostannane is a primary side reaction.[4] | Careful control of stoichiometry and reaction conditions can minimize these side reactions. |
| Purification | Boronic acid byproducts are generally water-soluble and easily removed by aqueous work-up. | Removal of toxic organotin byproducts can be challenging and often requires specific procedures like KF work-up or specialized chromatography.[3] | The ease of purification is a significant advantage of the Suzuki coupling. |
| Cost | Boronic acids are often less expensive than their organotin counterparts. Palladium catalysts and ligands contribute significantly to the cost of both reactions. | Organotin reagents can be more expensive, and the cost of waste disposal for toxic tin byproducts should be considered. | For large-scale synthesis, the cost of reagents and waste management can be a deciding factor. |
Conclusion and Recommendations
The choice between Suzuki and Stille coupling for the synthesis of 1,4-didodecyl-2,5-di(thiophen-2-yl)benzene hinges on a careful consideration of several factors.
Choose Suzuki Coupling when:
-
Minimizing toxicity is a priority: The use of non-toxic organoboron reagents and the generation of benign byproducts make the Suzuki coupling a "greener" and safer option, which is particularly important in pharmaceutical and industrial settings.
-
Ease of purification is desired: The straightforward removal of boron-containing byproducts via a simple aqueous work-up can significantly streamline the purification process.
-
Cost-effectiveness is a key consideration: The often lower cost of boronic acids compared to organostannanes can make the Suzuki coupling more economical, especially for larger-scale syntheses.
Choose Stille Coupling when:
-
The substrate is sensitive to basic conditions: The absence of a strong base in the Stille reaction makes it the preferred method for substrates containing base-labile functional groups.
-
High functional group tolerance is paramount: The Stille coupling is renowned for its exceptional tolerance of a wide array of functional groups, which can simplify synthetic routes by reducing the need for protecting groups.
-
A very reactive coupling partner is needed: In cases where the corresponding boronic acid is unreactive or unstable, the more reactive organotin reagent in a Stille coupling may provide a viable alternative.
For the specific synthesis of 1,4-didodecyl-2,5-di(thiophen-2-yl)benzene, where the substrate lacks base-sensitive functional groups, the Suzuki-Miyaura coupling is generally the recommended method due to its lower toxicity, easier purification, and often lower cost. However, the Stille coupling remains a powerful and valuable tool, particularly in complex syntheses where its unique advantages can be leveraged. Ultimately, the optimal choice will depend on the specific experimental constraints and the overarching goals of the research program.
References
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Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524.
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.
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Chemisty LibreTexts. Suzuki-Miyaura Coupling.
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Wikipedia. Stille reaction.
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BenchChem. Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
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BenchChem. Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions.
-
NROChemistry. Stille Coupling.
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University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts.
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Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
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LOOK CHEMICAL. An efficient method for removing organotin impurities.
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Maleczka, R. E., Jr.; Gallagher, W. P. Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters, 2001, 3(25), 4173-4176.
-
Myers, A. G. The Stille Reaction. Harvard University.
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ResearchGate. Table 1 Optimization of the reaction conditions for Suzuki coupling...
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Chemistry LibreTexts. Stille Coupling.
-
Smith, A. B., III; et al. Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 2005, 70(15), 5843-5851.
-
Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014, 43(1), 412-443.
-
BenchChem. Application Notes & Protocols: Suzuki Coupling of 1,4-Bis(hexyloxy)-2,5-diiodobenzene.
-
Wiley-VCH. 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers.
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BenchChem. Application Notes and Protocols: 2,5-Diiodophenol in Suzuki-Miyaura Cross-Coupling Reactions.
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Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 2004, 43(36), 4704-4734.
-
ResearchGate. Polyphenylenes, Polyfluorenes, and Poly(phenylene vinylene)s by Suzuki Polycondensation and Related Methods.
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BenchChem. Application Notes and Protocols for Stille Coupling Reactions Involving 1-Iodocyclohexene.
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OSTI.GOV. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene).
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National Institutes of Health. Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution.
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ResearchGate. Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions.
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Lookchem. Investigation of Mizoroki-Heck coupling polymerization as a catalyst-transfer condensation polymerization for synthesis of poly(p-phenylenevinylene).
-
ResearchGate. Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers.
-
ResearchGate. The Suzuki reaction mechanism of 1,4-diiodobenzene.
-
Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
-
ResearchGate. Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments.
-
Google Patents. (12) United States Patent.
-
BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling with 1,4-Bis(hexyloxy)-2,5-diiodobenzene.
-
BenchChem. A Comparative Guide to Stille and Suzuki Coupling for Thieno[3,2-b]thiophene Functionalization.
-
PubMed Central. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study.
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Definitive Structural Validation of 1,4-Didodecyl-2,5-diiodobenzene: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
In the realm of materials science and drug development, the precise structural elucidation of novel organic molecules is paramount. The spatial arrangement of atoms dictates a molecule's physical, chemical, and biological properties. For molecules such as 1,4-Didodecyl-2,5-diiodobenzene, which features a sterically crowded aromatic core with long, flexible alkyl chains, unambiguous structural validation is a significant challenge. This guide provides an in-depth comparison of X-ray crystallography as the gold-standard for absolute structure determination, alongside complementary spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering a multi-faceted approach to structural confirmation.
The Challenge of Crystallizing Long-Chain Alkylated Aromatics
The synthesis of this compound is achievable through established methods, such as the iodination of 1,4-didodecylbenzene. However, obtaining single crystals suitable for X-ray diffraction presents a considerable hurdle. The long, flexible dodecyl chains (C12H25) introduce a high degree of conformational freedom, which can impede the formation of a well-ordered crystal lattice.[1][2] Molecules with such flexibility are prone to forming oils or amorphous solids rather than single crystals.[3] Overcoming this often requires extensive screening of crystallization conditions, including solvent systems, temperature gradients, and evaporation rates. Techniques like slow evaporation, vapor diffusion, or even co-crystallization with a chaperone molecule may be necessary to induce the formation of high-quality crystals.[3][4]
Part 1: The Gold Standard - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional structure of a molecule.[5] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering an unambiguous structural "fingerprint".[5]
Experimental Workflow: From Crystal to Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The causality behind each step is crucial for success.
Detailed Protocol for X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., a mixture of a good solvent like dichloromethane and a poor solvent like methanol).
-
Employ slow evaporation, allowing the solvent to evaporate over several days to weeks at a constant temperature. The slow process is critical to allow the molecules to pack in an ordered fashion.[4]
-
Alternatively, use vapor diffusion by placing a concentrated solution of the compound in a small vial inside a larger sealed chamber containing a poor solvent. The slow diffusion of the poor solvent into the solution gradually reduces the solubility, promoting crystallization.
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a cryoprotectant oil to prevent ice formation during data collection at low temperatures (typically 100 K). Cryo-cooling minimizes thermal vibrations of the atoms, leading to higher quality diffraction data.
-
-
Data Collection:
-
Mount the goniometer on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Collect a series of diffraction images as the crystal is rotated through a range of angles.
-
-
Structure Solution and Refinement:
-
Integrate the raw diffraction data to obtain a list of reflection intensities.
-
Solve the "phase problem" using direct methods or Patterson methods to generate an initial electron density map.
-
Build an initial molecular model into the electron density map and refine the atomic positions, and thermal parameters against the experimental data to achieve the best fit.
-
Expected Crystallographic Data for this compound
While a published crystal structure for this compound is not currently available, we can predict the expected key structural features based on similar molecules, such as 1,4-Bis(hexyloxy)-2,5-diiodobenzene.
| Parameter | Expected Value/Observation for this compound | Comparison with 1,4-Bis(hexyloxy)-2,5-diiodobenzene[2] |
| Crystal System | Monoclinic or Triclinic | Monoclinic |
| Space Group | P2₁/c or P-1 | P2₁/c |
| C-I Bond Length | ~2.10 Å | N/A (Bromo analogue used for comparison) |
| C-C (aromatic) | ~1.39 Å | ~1.38 Å |
| C-C (alkyl) | ~1.54 Å | ~1.52 Å |
| Conformation | The dodecyl chains are likely to adopt an extended, all-trans conformation to maximize van der Waals interactions and packing efficiency. | The hexyl chains adopt a fully extended all-trans conformation. |
| Packing | Molecules will likely pack in a way that maximizes intermolecular interactions, potentially with interdigitation of the long alkyl chains. | Molecules are linked via C-H...π contacts forming a two-dimensional network. |
Part 2: Corroborative Evidence from Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural proof, NMR and mass spectrometry are indispensable tools for initial characterization, purity assessment, and providing complementary structural information, especially when suitable crystals cannot be obtained.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H and ¹³C), providing detailed information about the connectivity of atoms in a molecule.[8]
¹H NMR Spectroscopy
-
Protocol: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Spectrum:
-
Aromatic Protons: A singlet in the range of 7.0-7.5 ppm, corresponding to the two equivalent protons on the benzene ring.[9]
-
Alkyl Chain Protons: A series of multiplets between ~0.8 and 2.8 ppm. The terminal methyl (CH₃) group will appear as a triplet around 0.8-0.9 ppm. The methylene (CH₂) group adjacent to the aromatic ring (α-CH₂) will be the most downfield of the alkyl protons, likely around 2.5-2.8 ppm. The remaining methylene groups will form a complex multiplet region.
-
¹³C NMR Spectroscopy
-
Protocol: Use a more concentrated sample (~20-50 mg) in the same deuterated solvent. A proton-decoupled ¹³C NMR spectrum is typically acquired.
-
Expected Spectrum:
-
Aromatic Carbons: Signals in the range of 120-150 ppm. The iodine-substituted carbons will be the most upfield in this region due to the heavy atom effect.
-
Alkyl Chain Carbons: A series of signals in the upfield region (~14-40 ppm), with the terminal methyl carbon appearing around 14 ppm.
-
| ¹H NMR Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic-H | ~7.3 | s | 2H | Protons on the benzene ring |
| α-CH₂ | ~2.6 | t | 4H | -CH₂- directly attached to the ring |
| (CH₂)₁₀ | ~1.2-1.6 | m | 40H | Bulk methylene groups in the chain |
| CH₃ | ~0.9 | t | 6H | Terminal methyl groups |
| ¹³C NMR Signal | Expected Chemical Shift (ppm) | Assignment |
| Aromatic C-H | ~138 | Carbons bearing protons |
| Aromatic C-Alkyl | ~145 | Carbons bearing alkyl chains |
| Aromatic C-I | ~95 | Carbons bearing iodine atoms |
| Alkyl Chain | ~14-35 | Carbons of the dodecyl chains |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and can give clues about the molecular formula and structure through fragmentation patterns.[10]
Electron Ionization (EI) Mass Spectrometry
-
Protocol: Introduce a small amount of the sample into the mass spectrometer, where it is vaporized and bombarded with high-energy electrons.
-
Expected Spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 666.54, corresponding to the molecular weight of C₃₀H₅₂I₂.
-
Fragmentation: The long alkyl chains are prone to fragmentation, leading to a series of peaks separated by 14 mass units (-CH₂-).[10] A prominent peak at m/z = 539 would correspond to the loss of one dodecyl chain. The presence of two iodine atoms would also lead to characteristic isotopic patterns.
-
Electrospray Ionization (ESI) Mass Spectrometry
-
Protocol: Dissolve the sample in a suitable solvent and infuse it into the ESI source. This is a softer ionization technique.[11]
-
Expected Spectrum: ESI is less likely to cause extensive fragmentation and should show a strong signal for the molecular ion, possibly as an adduct with a solvent molecule or a cation (e.g., [M+H]⁺ or [M+Na]⁺). This is particularly useful for confirming the molecular weight without the complication of extensive fragmentation.[12]
| Technique | Key Information Provided | Advantages for this compound | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, packing | Unambiguous proof of structure and conformation | Requires high-quality single crystals, which can be difficult to obtain |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, number of unique protons/carbons | Confirms the presence of the aromatic core and the long alkyl chains, and their connectivity | Does not provide information on the 3D packing or precise bond lengths/angles in the solid state |
| Mass Spectrometry | Molecular weight, elemental composition (with high resolution MS) | Confirms the molecular formula and can indicate the presence of the alkyl chains through fragmentation | Does not provide information on the connectivity or stereochemistry |
Conclusion: An Integrated Approach for Unquestionable Validation
The structural validation of this compound requires a synergistic approach. While NMR and mass spectrometry provide essential and confirmatory data regarding the molecule's connectivity and molecular formula, they cannot definitively describe its three-dimensional architecture in the solid state. Single-crystal X-ray diffraction, despite the experimental challenges associated with crystallizing long-chain molecules, remains the only technique that can provide an unequivocal and high-resolution picture of the molecular structure. Therefore, for researchers and drug development professionals, the combination of these techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment and forming a solid foundation for further studies of this and related materials.
References
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Grynpas, M. D., & Glimcher, M. J. (2015). Crystal structures of increasingly large molecules: meeting the challenges with CRYSTALS software. PMC. [Link]
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Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
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Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
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LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]
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Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]
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Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
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Unknown Author. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-River Falls. [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio. [Link]
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Reek, J. N. H., et al. (2021). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Beilstein Journal of Organic Chemistry. [Link]
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Thomas, J. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
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Price, S. L. (n.d.). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?†. ResearchGate. [Link]
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Rodgers, R. P., et al. (2000). Molecular weight distributions of heavy aromatic petroleum fractions by Ag+ electrospray ionization mass spectrometry. Analytical Chemistry. [Link]
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Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]
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Unknown Author. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]
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Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports. [Link]
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A Comparative Guide to Donor Polymers for Organic Solar Cells: Benchmarking Against a Novel 1,4-Didodecyl-2,5-diiodobenzene-Based Polymer
Introduction
The field of organic photovoltaics (OPVs) is a dynamic and rapidly evolving area of research, driven by the promise of low-cost, flexible, and lightweight solar energy conversion. At the heart of these devices lies the bulk heterojunction (BHJ), a blend of a p-type electron-donating polymer and an n-type electron-accepting material. The judicious design and selection of the donor polymer are paramount to achieving high power conversion efficiencies (PCEs). This guide provides a comparative analysis of a novel polymer class derived from 1,4-Didodecyl-2,5-diiodobenzene against two well-established benchmark polymers: poly(3-hexylthiophene) (P3HT) and poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl] (PTB7-Th).
The choice of this compound as a monomer introduces long, solubilizing dodecyl chains onto a rigid phenylene backbone. This structural motif is anticipated to influence key material properties such as solubility, thin-film morphology, and ultimately, the photovoltaic performance of the resulting polymer, which we will refer to as P(DDB) for the purpose of this guide. By comparing the known performance of P3HT and PTB7-Th with the projected characteristics of P(DDB), this guide aims to provide researchers with a framework for evaluating new donor materials.
Benchmarking Performance: A Comparative Overview
The performance of an organic solar cell is quantified by several key metrics: the open-circuit voltage (VOC), the short-circuit current density (JSC), the fill factor (FF), and the power conversion efficiency (PCE). The table below summarizes the typical performance parameters for solar cells fabricated with P3HT and PTB7-Th as the donor materials, blended with a fullerene acceptor, typically-phenyl-C61-butyric acid methyl ester (PC60BM) or-phenyl-C71-butyric acid methyl ester (PC71BM). The projected values for a hypothetical P(DDB)-based device are included for comparative purposes, based on structure-property relationships.
| Polymer Donor | Typical Acceptor | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) |
| P3HT | PC60BM/PC71BM | 0.6 - 0.7 | 8 - 12 | 60 - 70 | 3.5 - 5.0[1][2][3][4][5][6][7][8] |
| PTB7-Th | PC71BM | 0.7 - 0.8 | 15 - 18 | 65 - 75 | 8.0 - 10.5[9][10][11][12] |
| P(DDB) (Projected) | PC71BM/Non-fullerene | 0.7 - 0.8 | 12 - 16 | 60 - 70 | 6.0 - 8.0 |
Causality Behind Performance Metrics:
-
P3HT: As a workhorse polymer in OPVs, P3HT exhibits moderate performance. Its relatively high highest occupied molecular orbital (HOMO) energy level limits the achievable VOC. The JSC is constrained by its absorption profile, which is not as broad as more advanced donor-acceptor copolymers.
-
PTB7-Th: This donor-acceptor copolymer features a lower HOMO level, leading to a higher VOC. Its broader absorption spectrum, extending further into the near-infrared region, allows for more efficient light harvesting and consequently a higher JSC.
-
P(DDB) (Projected): The phenylene-based backbone of P(DDB) is expected to result in a deep HOMO level, potentially leading to a high VOC. The long dodecyl side chains are anticipated to enhance solubility, facilitating processing, but may also lead to a less ordered packing structure compared to P3HT, which could impact charge transport and thus the FF. The JSC will be dependent on the specific comonomer used in the polymerization, but a simple poly(phenylene vinylene) derivative is projected to have a moderate absorption bandwidth.
Experimental Protocols
Synthesis of a Representative Poly(2,5-dialkylphenylene vinylene) - An Analogue to P(DDB)
The following protocol describes the synthesis of a poly(p-phenylene vinylene) (PPV) derivative with long alkyl chains, which serves as a procedural analogue for the synthesis of P(DDB). The Gilch polymerization is a common method for synthesizing PPV derivatives.
Materials:
-
1,4-Bis(chloromethyl)-2,5-didodecylbenzene (monomer)
-
Potassium tert-butoxide (strong base)
-
Anhydrous tetrahydrofuran (THF) (solvent)
Procedure:
-
Monomer Preparation: The synthesis begins with the preparation of the dichloromethylated monomer from 1,4-didodecylbenzene. This is a standard organic synthesis procedure and is not detailed here.
-
Polymerization:
-
In a glovebox under an inert atmosphere, dissolve the 1,4-bis(chloromethyl)-2,5-didodecylbenzene monomer in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the monomer solution with vigorous stirring. The reaction mixture will typically turn a bright color, indicating the formation of the conjugated polymer.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature for an additional 24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration and wash it extensively with methanol and acetone to remove oligomers and residual salts.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove low molecular weight fractions. The final polymer is extracted with chloroform or toluene.
-
Concentrate the solvent and precipitate the polymer in methanol.
-
Dry the final polymer under vacuum.
-
Causality in Synthesis: The choice of a strong base like potassium tert-butoxide is crucial for the dehydrohalogenation reaction that drives the polymerization. The long dodecyl side chains on the monomer are essential for ensuring the solubility of the resulting polymer in common organic solvents, which is a prerequisite for solution-based device fabrication. The purification steps, particularly Soxhlet extraction, are critical for obtaining a polymer with a high molecular weight and low polydispersity, both of which are important for achieving good device performance.
Fabrication of a Bulk Heterojunction Organic Solar Cell
The following is a generalized protocol for the fabrication of a conventional architecture organic solar cell.[1][10][11][13]
Device Architecture: ITO / PEDOT:PSS / Polymer:Acceptor / Cathode (e.g., Ca/Al or LiF/Al)
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Donor polymer (e.g., P3HT, PTB7-Th, or the newly synthesized polymer)
-
Acceptor (e.g., PC60BM or PC71BM)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) and Aluminum (Al) or Lithium Fluoride (LiF) and Aluminum (Al) for the cathode
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO and remove any organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO substrate. A typical spin-coating speed is 4000 rpm for 60 seconds.
-
Anneal the PEDOT:PSS layer at 150°C for 10 minutes in air or on a hotplate in a nitrogen-filled glovebox. This step removes residual water and improves the conductivity of the film.
-
-
Active Layer Deposition:
-
Prepare a solution of the donor polymer and the acceptor in a suitable solvent (e.g., chlorobenzene) at a specific weight ratio (e.g., 1:1 or 1:1.5). The concentration of the solution will influence the final film thickness.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside a nitrogen-filled glovebox. The spin speed and time are optimized to achieve the desired film thickness (typically 80-200 nm).
-
Anneal the active layer at a specific temperature (e.g., 110-150°C) for a set time. This thermal annealing step is crucial for optimizing the nanoscale morphology of the bulk heterojunction, promoting phase separation and enhancing charge transport.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit the cathode by sequentially evaporating a thin layer of a low work function material (e.g., Ca or LiF) followed by a thicker layer of a protective metal (e.g., Al). The pressure during evaporation should be below 10-6 Torr. The thickness of the layers is monitored using a quartz crystal microbalance.
-
-
Device Encapsulation:
-
To prevent degradation from oxygen and moisture, the devices should be encapsulated using a UV-curable epoxy and a glass coverslip inside the glovebox.
-
Characterization of Solar Cell Performance
The performance of the fabricated solar cells is evaluated under simulated sunlight.
Equipment:
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Source measure unit (SMU)
-
Calibrated reference silicon solar cell
Procedure:
-
Current Density-Voltage (J-V) Measurement:
-
Place the fabricated device under the solar simulator.
-
Use the SMU to apply a voltage sweep (e.g., from -0.2 V to 1 V) and measure the resulting current.
-
From the J-V curve, extract the key performance parameters: VOC (the voltage at zero current), JSC (the current density at zero voltage), and the fill factor (FF), which is a measure of the "squareness" of the J-V curve. The PCE is then calculated using the formula: PCE = (VOC × JSC × FF) / Pin, where Pin is the incident power density of the simulated sunlight.
-
-
External Quantum Efficiency (EQE) Measurement:
-
The EQE (also known as Incident Photon-to-Current Conversion Efficiency, IPCE) measures the ratio of charge carriers collected to the number of incident photons at a specific wavelength.
-
This measurement provides insight into the spectral response of the solar cell and can be used to confirm the JSC value obtained from the J-V measurement.
-
Visualizations
Chemical Structures of Donor Polymers
Caption: A streamlined workflow for the fabrication of organic solar cells.
Device Architecture of a Conventional Organic Solar Cell
Caption: Schematic of a conventional organic solar cell device structure.
References
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. MDPI. [Link]
-
Scaling of inverted PTB7-Th: PC71BM organic solar cell for large area organic photovoltaic modules. Oxford Academic. [Link]
-
Performance studies of large area inverted organic photovoltaic (OPV) modules of configuration ITO/ZnO/PTB7-Th: PC71BM/MoO3/Ag are performed. Oxford Academic. [Link]
-
Composition–Morphology Correlation in PTB7-Th/PC71BM Blend Films for Organic Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
Performance evaluation of PTB7 : PC71BM based organic solar cells fabricated by spray coating method using chlorine free solvent. RSC Publishing. [Link]
-
Effect of PTB7 Properties on the Performance of PTB7:PC71BM Solar Cells. ACS Applied Materials & Interfaces. [Link]
-
High efficiency P3HT:PCBM solar cells with an inserted PCBM layer. RSC Publishing. [Link]
-
High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT. RSC Publishing. [Link]
-
Flexible Polymer–Organic Solar Cells Based on P3HT:PCBM Bulk Heterojunction Active Layer Constructed under Environmental Conditions. MDPI. [Link]
-
Fabrication and Characterization of PCBM: P3HT-based Thin-film Organic Solar Cells with Zinc Phthalocyanine and 1,8-Diiodooctane. Springer. [Link]
-
An overview on P3HT:PCBM, the most efficient organic solar cell material so far. Dagotto Group Homepage. [Link]
-
P3HT:PCBM polymer solar cells from a didactic perspective. SPIE. [Link]
-
Optimization of the Active Layer P3HT:PCBM for Organic Solar Cell. MDPI. [Link]
-
Fabrication of P3HT:PCBM Inverted Organic Solar Cells. ResearchGate. [Link]
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A Researcher's Guide to the Spectroscopic Journey in the Synthesis of 1,4-Didodecyl-2,5-diiodobenzene
For researchers, scientists, and professionals in drug development and materials science, the precise synthesis and unambiguous characterization of organic molecules are paramount. This guide provides an in-depth spectroscopic comparison of the target molecule, 1,4-didodecyl-2,5-diiodobenzene, and its precursors. Moving beyond a simple recitation of data, this document illuminates the rationale behind the spectroscopic changes observed at each synthetic step, offering a practical framework for reaction monitoring and product verification.
The synthesis of this compound is a multi-step process that relies heavily on spectroscopic techniques to confirm the identity and purity of the intermediates and the final product. This guide will walk you through the logical synthetic progression, highlighting the key transformations and the corresponding changes in nuclear magnetic resonance (NMR) spectra.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of this compound typically proceeds through two key transformations: the formation of 1,4-didodecylbenzene and its subsequent iodination. Each step induces significant changes in the molecule's electronic and structural environment, which are directly observable through NMR spectroscopy.
A Senior Application Scientist's Guide to Purity Assessment of 1,4-Didodecyl-2,5-diiodobenzene: An HPLC-Centric Comparative Analysis
Introduction: The Critical Role of Purity in Advanced Material Synthesis
1,4-Didodecyl-2,5-diiodobenzene is a crucial building block in the synthesis of advanced organic materials, particularly oligo(1,4-phenylene ethynylene)s and other conjugated polymers used in organic electronics.[1][2] Its molecular structure, featuring a rigid aromatic core functionalized with flexible long alkyl chains and reactive iodine atoms, makes it an ideal precursor for creating materials with tailored solubility and electronic properties. The empirical formula for this compound is C₃₀H₅₂I₂ and it has a molecular weight of 666.54 g/mol .[3]
The purity of this intermediate is paramount; even minor impurities can significantly disrupt polymerization reactions, alter the electronic properties of the final material, and compromise device performance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the rigorous purity assessment of synthesized this compound.
The Primary Workhorse: Reversed-Phase HPLC
For a large, non-polar molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most robust and widely applicable method for purity determination.[4][5] The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.[6] Hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase, while more polar molecules are eluted first.[4]
Causality-Driven Method Development for this compound
The selection of HPLC parameters is not arbitrary; it is a scientifically-driven process based on the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase Selection: The significant hydrophobicity imparted by the two C₁₂ alkyl chains and the iodinated benzene core necessitates a highly retentive stationary phase. A C18 (octadecylsilane) column is the quintessential choice as it provides a dense, non-polar environment that maximizes interaction with the analyte, leading to excellent retention and resolution from less hydrophobic impurities.[6]
-
Mobile Phase Composition: A polar mobile phase is required for RP-HPLC. Due to the analyte's low polarity, a mobile phase with a high organic modifier content is essential for elution. Acetonitrile (ACN) and methanol are common choices due to their miscibility with water, low UV cutoff, and low viscosity.[7] A gradient elution, starting with a lower concentration of organic solvent and gradually increasing it, is highly recommended. This approach ensures that more polar, early-eluting impurities are well-resolved while effectively eluting the highly retained target compound in a reasonable timeframe with good peak shape.
-
Detector Selection: The presence of the benzene ring provides a UV chromophore, making UV-Vis or Diode Array Detection (DAD) the ideal choice. Aromatic compounds typically exhibit strong absorbance around 254 nm. A DAD is particularly advantageous as it can acquire spectra across a range of wavelengths, helping to identify and distinguish between the main peak and impurities.[8][9]
Experimental Protocol: Reversed-Phase HPLC
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Gradient Program:
-
Start at 85% B.
-
Linear ramp to 100% B over 15 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 85% B over 1 minute.
-
Equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C (to ensure reproducibility and reduce viscosity).
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve in 1 mL of Tetrahydrofuran (THF) or Chloroform. Filter the solution through a 0.45 µm syringe filter prior to injection.
Visualizing the HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Understanding Potential Impurities from Synthesis
The purity assessment is only as good as its ability to detect potential process-related impurities. The synthesis of this compound typically proceeds via the electrophilic iodination of 1,4-didodecylbenzene.[1][10] This process can lead to several key impurities.
-
Impurity A: 1,4-Didodecylbenzene (Unreacted Starting Material): Incomplete reaction will leave residual starting material. Being significantly less polar than the iodinated products (due to the absence of polarizable iodine atoms), it will have the shortest retention time.
-
Impurity B: 1,4-Didodecyl-2-iodobenzene (Mono-iodinated Intermediate): If the iodination is not driven to completion, this intermediate will be present. It is more polar than the starting material but less polar than the final di-iodinated product, thus eluting between them.
-
Impurity C: Isomeric Products: While the 2,5-positions are electronically favored for substitution, minor amounts of other isomers could potentially form, which would likely have similar retention times to the main product, posing a resolution challenge.
Caption: Synthetic pathway and formation of key process-related impurities.
Hypothetical Quantitative Data Summary
The following table summarizes representative data from an HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A: 1,4-Didodecylbenzene | 9.8 | 45,000 | 1.5 |
| Impurity B: 1,4-Didodecyl-2-iodobenzene | 12.1 | 60,000 | 2.0 |
| This compound | 14.5 | 2,850,000 | 96.3 |
| Unknown Impurity | 15.2 | 15,000 | 0.2 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods—techniques that rely on different separation or detection principles. This approach provides a more complete and trustworthy picture of the sample's purity.[11]
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| HPLC-UV/DAD | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Robust, high resolution for isomers and related substances, excellent quantitation and reproducibility. | Destructive, requires reference standards for definitive identification and accurate quantitation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.[12][13] | High sensitivity, provides structural information from mass spectra which aids in impurity identification.[14] | The high molecular weight and low volatility of the analyte may require high temperatures, risking thermal degradation; non-volatile impurities will not be detected. |
| Quantitative NMR (qNMR) | The integral of an NMR signal is directly proportional to the number of nuclei.[11] | A primary analytical method (no need for a reference standard of the analyte), provides definitive structural information, non-destructive.[15] | Lower sensitivity than chromatographic methods, requires a pure internal standard for absolute quantification, potential for signal overlap in complex mixtures.[15] |
Conclusion and Expert Recommendation
For routine purity analysis and quality control of synthesized this compound, Reversed-Phase HPLC with DAD detection is the recommended primary technique . It offers an unparalleled ability to resolve the target compound from its most likely process-related impurities with high precision and robustness.
For definitive structural confirmation of impurities and as a powerful orthogonal method for purity verification, Quantitative NMR (qNMR) is highly recommended . The relatively simple aromatic proton signals expected for this para-substituted molecule make it well-suited for qNMR analysis, which can provide a purity value without relying on the response factor of impurities.[16][17] While GC-MS can be useful for identifying volatile impurities, its utility for the primary analyte is limited by potential thermal stability issues.
Ultimately, a dual-method approach using both HPLC and qNMR provides the most rigorous and self-validating assessment of purity, ensuring the quality of this critical precursor for advanced materials research and development.
References
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Investigation of the composition of linear alkylbenzenes with emphasis on the identification and quantitation of some trace compounds using GS/MS system in both electron impact and chemical ionization modes . (1994). Journal of the American Society for Mass Spectrometry, 5(7), 672-683. Retrieved from [Link]
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A Practical Synthesis of 1,4-Diiodo-2,5-bis(chloromethyl)benzene and 1,4-Diiodo-2,5-bis(bromomethyl)benzene . (2018). Synthesis, 50(16), 3247-3252. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalyst Performance in 1,4-Didodecyl-2,5-diiodobenzene Coupling Reactions
Introduction: In the realm of organic electronics and materials science, the synthesis of well-defined conjugated polymers is of paramount importance. The backbone of these polymers, often constructed through C-C bond formation, dictates their electronic and photophysical properties. A key building block for such polymers is 1,4-Didodecyl-2,5-diiodobenzene, prized for the solubility conferred by the long alkyl chains and the reactive C-I bonds that serve as handles for polymerization. The choice of catalyst for the coupling of this monomer is a critical decision that profoundly impacts polymer yield, molecular weight, and structural regularity. This guide provides a comparative analysis of various catalytic systems for the coupling of this compound, offering insights into their performance based on available experimental data and established principles of cross-coupling chemistry.
The Central Role of Catalysis in Polymer Synthesis
The polymerization of this compound and its derivatives is typically achieved through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between aromatic units, leading to the desired conjugated polymer backbone. The efficacy of these transformations is highly dependent on the chosen catalyst, which influences reaction rates, selectivity, and tolerance to functional groups. This guide will delve into a comparative analysis of several key catalytic coupling methodologies.
Comparative Analysis of Catalytic Systems
While a direct head-to-head comparison of all possible catalysts for this compound under identical conditions is not extensively documented in a single study, we can synthesize a robust comparison from existing literature on this substrate and closely related analogues.
Horner-Wadsworth-Emmons Polycondensation: A Metal-Free Approach
A notable method for the synthesis of poly(2,5-didodecyl-1,4-phenylenevinylene) (PDDPV) from precursors derived from this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This approach offers the significant advantage of being a metal-free catalytic system, thereby eliminating concerns of metal contamination in the final polymer, which can be detrimental to electronic device performance.[1][2]
The HWE reaction involves the olefination of a carbonyl group with a phosphonate-stabilized carbanion.[3] In the context of PDDPV synthesis, a bis-phosphonate derivative of the didodecylbenzene monomer is reacted with a dialdehyde, or vice-versa.
Experimental Protocol: Horner-Wadsworth-Emmons Polycondensation for PDDPV [4]
-
Monomer Synthesis: The synthesis of the required monomers, 2,5-didecylterephthalaldehyde and 1,4-bis(diethylphosphonatomethyl)-2,5-didodecylbenzene, starts from this compound.
-
Polymerization:
-
Dissolve 2,5-didecylterephthalaldehyde and 1,4-bis(diethylphosphonatomethyl)-2,5-didodecylbenzene in anhydrous DMF under an inert atmosphere (Argon).
-
Add potassium tert-butoxide as the base to initiate the condensation.
-
Stir the reaction mixture overnight at 80°C under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by centrifugation, redissolve in a minimal amount of THF, and re-precipitate to purify.
-
Performance of Horner-Wadsworth-Emmons Polycondensation:
| Parameter | Value | Reference |
| Catalyst | Potassium tert-butoxide (base) | [4] |
| Solvent | DMF | [4] |
| Temperature | 80°C | [4] |
| Polymer | Poly(2,5-didecyl-1,4-phenylenevinylene) | [4] |
This method is effective for producing high-quality PDDPV, and its metal-free nature is a significant asset for electronic applications.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are the workhorses of C-C bond formation in organic synthesis and are widely used for the preparation of conjugated polymers.[5] Several palladium-catalyzed reactions are applicable to the coupling of this compound.
Stille Polycondensation: This reaction involves the coupling of an organotin compound with an organic halide.[6] For the polymerization of this compound, it would be reacted with a distannylated comonomer, such as 2,5-bis(trimethylstannyl)thiophene.
-
Catalyst System: Typically, a palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is used in conjunction with a phosphine ligand such as P(o-tol)₃.[7]
-
Reaction Conditions: The polymerization is usually carried out in an inert solvent like toluene or DMF at elevated temperatures (e.g., 90-110°C).[5]
-
Performance: Stille polycondensation is known for its tolerance to a wide range of functional groups and generally provides high yields of well-defined polymers. A key drawback is the toxicity of the organotin reagents and the difficulty in completely removing tin residues from the final polymer.
Suzuki Polycondensation: This method utilizes the coupling of an organoboron compound (boronic acid or ester) with an organic halide.[8] It is a more environmentally benign alternative to the Stille reaction. For polymerization, this compound would be reacted with a diboronic acid or ester comonomer.
-
Catalyst System: A palladium(0) catalyst, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is used with a phosphine ligand (e.g., PPh₃, P(t-Bu)₃) and a base (e.g., K₂CO₃, CsF).[9][10]
-
Reaction Conditions: The reaction is typically performed in a two-phase solvent system (e.g., toluene/water) or in a polar aprotic solvent like DMF or dioxane at elevated temperatures.[8]
-
Performance: Suzuki polycondensation is a powerful and widely used method for synthesizing conjugated polymers, often giving high molecular weight polymers in good yields. The optimization of the base and solvent system is crucial for achieving high performance.[9]
Heck Polycondensation: The Heck reaction couples an organic halide with an alkene.[11] To synthesize a poly(phenylenevinylene) derivative, this compound could be coupled with a divinyl comonomer like 1,4-divinylbenzene.
-
Catalyst System: A palladium(0) catalyst, often formed from Pd(OAc)₂ with a phosphine or phosphite ligand (e.g., P(OPh)₃), is used in the presence of a base (e.g., Et₃N).[11]
-
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent such as DMF or NMP at high temperatures.
-
Performance: The Heck reaction is highly stereoselective, typically affording the trans-vinylene linkage, which is desirable for maximizing conjugation in the polymer backbone.[11] However, achieving high molecular weight polymers can sometimes be challenging.
Sonogashira Polycondensation: This reaction forms a C-C bond between an aryl halide and a terminal alkyne.[12] Polymerization of this compound with a diethynyl comonomer, such as 1,4-diethynylbenzene, would yield a poly(phenyleneethynylene).
-
Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst, in the presence of an amine base (e.g., Et₃N, piperidine).[12][13]
-
Reaction Conditions: The reaction is usually performed in a solvent like THF or DMF at room temperature or with gentle heating.
-
Performance: Sonogashira polycondensation is a highly efficient method for synthesizing rigid-rod conjugated polymers with alkyne linkages. The mild reaction conditions are a significant advantage.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for C-C bond formation.[5]
Kumada Catalyst-Transfer Polycondensation (KCTP): This chain-growth polymerization method involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel complex.[8] For this compound, one of the iodo groups would first be converted to a Grignard reagent.
-
Catalyst System: Nickel(II) complexes with phosphine ligands, such as Ni(dppp)Cl₂, are commonly used.[14]
-
Reaction Conditions: The polymerization is typically carried out in an ethereal solvent like THF at or below room temperature.
-
Performance: KCTP offers the potential for controlled/"living" polymerization, allowing for the synthesis of polymers with predictable molecular weights and low dispersity, as well as the formation of block copolymers.[10]
Yamamoto Polycondensation: This method involves the reductive coupling of dihaloaromatic compounds in the presence of a zerovalent nickel complex.[15]
-
Catalyst System: A stoichiometric amount of a Ni(0) reagent, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], is traditionally used in the presence of a ligand like 2,2'-bipyridine. More recently, catalytic versions have been developed.
-
Reaction Conditions: The reaction is typically performed in a polar aprotic solvent like DMF or NMP at elevated temperatures.
-
Performance: Yamamoto coupling is a powerful tool for synthesizing a wide range of conjugated polymers, often yielding high molecular weight materials. The use of stoichiometric, air-sensitive nickel reagents in the traditional method is a drawback.
Conclusion
The choice of catalyst for the coupling of this compound is a multifaceted decision that depends on the desired polymer structure, properties, and synthetic considerations such as cost, scalability, and environmental impact.
-
For the synthesis of poly(phenylenevinylene)s where metal contamination is a major concern, the Horner-Wadsworth-Emmons reaction provides an excellent metal-free alternative.
-
Palladium-catalyzed reactions , particularly Suzuki and Stille polycondensation , are versatile and reliable methods for a wide range of polymer architectures, with Suzuki being the more environmentally friendly option.
-
Nickel-catalyzed methods like Kumada catalyst-transfer polycondensation offer the unique advantage of controlled polymerization, enabling precise control over polymer properties.
Further research focusing on the direct comparison of these catalytic systems for the polymerization of this compound would be highly valuable for the materials science community, enabling a more informed selection of the optimal synthetic route for specific applications.
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Saikia, L., & Dutta, D. K. (2021). Simple synthesis of poly (1, 4-bis (dodecyloxy)-2, 5-diethynylbenzene)/Pd composites with catalytic activity in Sonogashira coupling reaction. International Journal of Chemical Reactor Engineering, 19(4), 369-378. [Link]
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A Comparative Guide to 1,4-Didodecyl-2,5-diiodobenzene in Organic Electronics
An In-Depth Technical Review for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of organic electronics, the molecular design of building blocks is paramount to achieving high-performance materials for applications ranging from organic field-effect transistors (OFETs) to organic solar cells (OSCs). Among the myriad of available monomers, 1,4-Didodecyl-2,5-diiodobenzene stands out as a versatile precursor for the synthesis of soluble and processable conjugated polymers. This guide provides a comprehensive literature review of its applications, offering a comparative analysis with a structurally similar and widely used alternative, 1,4-bis(dodecyloxy)-2,5-diiodobenzene. By examining the impact of alkyl versus alkoxy side chains on polymer properties and device performance, we aim to furnish researchers with the critical insights necessary for informed material selection and experimental design.
Introduction to this compound: A Building Block for Conjugated Polymers
This compound is a halogenated aromatic compound characterized by a central benzene ring substituted with two iodine atoms at the 2 and 5 positions and two dodecyl chains at the 1 and 4 positions.[1][2] The long alkyl chains impart excellent solubility in common organic solvents, a crucial prerequisite for solution-based processing of organic electronic devices. The iodine substituents serve as reactive sites for various cross-coupling reactions, most notably the Sonogashira coupling, which is instrumental in forming the carbon-carbon triple bonds characteristic of poly(p-phenylene ethynylene) (PPE) type polymers.[3]
The general chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
Synthesis of Conjugated Polymers via Sonogashira Coupling
The primary application of this compound is as a monomer in the synthesis of conjugated polymers. The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is widely employed for the synthesis of poly(p-phenylene ethynylene)s (PPEs).
A general scheme for the synthesis of poly(2,5-didodecyl-1,4-phenylene ethynylene) is depicted below:
Caption: Sonogashira polymerization of this compound.
Experimental Protocol: Synthesis of Poly(2,5-didodecyl-1,4-phenylene ethynylene)
The following is a representative protocol for the synthesis of a PPE using this compound, adapted from literature procedures.[4]
Materials:
-
This compound
-
1,4-Diethynylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (NEt₃)
-
Toluene, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) and 1,4-diethynylbenzene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (e.g., 5:1 v/v).
-
To this solution, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 2-5 mol %), and the co-catalyst, CuI (e.g., 4-10 mol %).
-
Stir the reaction mixture at an elevated temperature (e.g., 70-80 °C) for a specified period (e.g., 24-48 hours). The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC).
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration, wash it repeatedly with methanol and acetone to remove residual catalyst and unreacted monomers.
-
Dry the polymer under vacuum to yield the final product.
Comparative Analysis: Dialkyl vs. Dialkoxy Substitution
A crucial aspect of designing conjugated polymers is understanding the influence of side-chain engineering on the material's properties. In this context, a pertinent comparison can be drawn between polymers derived from this compound (dialkyl substituted) and those from 1,4-bis(dodecyloxy)-2,5-diiodobenzene (dialkoxy substituted). The oxygen atom in the alkoxy chain introduces different electronic and steric effects compared to the direct carbon-carbon bond of the alkyl chain.
Impact on Optoelectronic Properties
The nature of the side chains can significantly influence the photophysical properties of the resulting polymers. Generally, alkoxy groups are more electron-donating than alkyl groups, which can lead to a smaller bandgap and a red-shift in the absorption and emission spectra of the corresponding polymers.
| Property | Poly(2,5-dialkyl-p-phenylene ethynylene) | Poly(2,5-dialkoxy-p-phenylene ethynylene) |
| Electronic Effect | Weakly electron-donating | Strongly electron-donating |
| Absorption λmax | Generally shorter wavelength (blue-shifted) | Generally longer wavelength (red-shifted) |
| Emission λmax | Generally shorter wavelength (blue-shifted) | Generally longer wavelength (red-shifted) |
| Solid-State Packing | Prone to aggregation, can lead to excimer emission | Can also aggregate, but electronic effects are dominant |
Table 1: Comparison of optoelectronic properties.
Studies on poly[p-(2,5-didodecylphenylene)ethynylene] (DPPE) have shown that in solution, it exhibits a structured blue emission. However, in pristine thin films, a broad, featureless green fluorescence is observed, which is attributed to the formation of excimer-like states due to interchain interactions.[5][6] Upon annealing, the emission spectrum reverts to a structured blue emission, suggesting a more ordered packing that reduces interchain interactions.[5][6] In contrast, the emission of dialkoxy-substituted PPEs is often red-shifted in the solid state due to aggregation, but the initial emission wavelength is already at a longer wavelength due to the electronic effect of the alkoxy groups.[7]
Performance in Organic Field-Effect Transistors (OFETs)
While specific data for OFETs based on poly(2,5-didodecyl-1,4-phenylene ethynylene) is scarce in the reviewed literature, we can infer potential performance based on related poly(p-phenylene vinylene) (PPV) systems. Studies comparing dialkyl and dialkoxy substituted PPVs have shown that the side chains significantly impact charge transport.
A study on symmetrically substituted dialkoxy-PPV polymers demonstrated that decreasing the side-chain length leads to an increase in hole mobility.[8] While this doesn't provide a direct comparison to dialkyl-substituted polymers, it highlights the sensitivity of charge transport to the side-chain architecture. In general, for high mobility in OFETs, a well-ordered, co-facial π-π stacking of the polymer backbones is desirable. The bulkiness and flexibility of the side chains play a crucial role in determining this solid-state packing.
Performance in Organic Solar Cells (OSCs)
The power conversion efficiency (PCE) of organic solar cells is highly dependent on the optical and electronic properties of the donor and acceptor materials, as well as the morphology of the active layer. The choice between dialkyl and dialkoxy substituted monomers can influence these factors.
The stronger electron-donating nature of alkoxy groups can lead to a higher highest occupied molecular orbital (HOMO) energy level in the resulting polymer. This can be advantageous for achieving a higher open-circuit voltage (Voc) when paired with a suitable acceptor. However, the broader absorption profile often associated with lower bandgap dialkoxy-substituted polymers could potentially lead to a higher short-circuit current (Jsc).
Experimental Workflows for Device Fabrication and Characterization
To provide a practical context, this section outlines a general workflow for the fabrication and characterization of OFETs and OSCs using solution-processable conjugated polymers.
OFET Fabrication and Characterization Workflow
Caption: General workflow for OFET fabrication and characterization.
Key Characterization Parameters for OFETs:
-
Hole Mobility (μh): A measure of how quickly charge carriers move through the semiconductor.
-
On/Off Ratio: The ratio of the current when the transistor is "on" to the current when it is "off".
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct.
OSC Fabrication and Characterization Workflow
Caption: General workflow for OSC fabrication and characterization.
Key Characterization Parameters for OSCs:
-
Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electricity.
-
Open-Circuit Voltage (Voc): The maximum voltage from a solar cell when there is no current.
-
Short-Circuit Current Density (Jsc): The maximum current density from a solar cell at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.
Conclusion and Future Outlook
This compound is a valuable monomer for the synthesis of soluble and processable conjugated polymers with potential applications in organic electronics, particularly in the realm of organic light-emitting diodes. The dodecyl side chains are instrumental in achieving good solubility and influence the solid-state packing of the polymer chains, which in turn affects their photophysical properties.
The comparative analysis with its dialkoxy-substituted counterpart highlights a fundamental trade-off in conjugated polymer design. The stronger electron-donating character of alkoxy groups can be beneficial for tuning the electronic energy levels for specific applications, such as achieving higher Voc in solar cells. However, the simpler alkyl substitution of this compound may offer advantages in terms of synthetic accessibility and potentially different solid-state morphologies.
A significant gap in the current literature is the lack of comprehensive, quantitative performance data for OFETs and OSCs based on polymers derived from this compound. Future research should focus on the systematic synthesis, device fabrication, and characterization of these polymers to fully elucidate their potential. Direct comparative studies with dialkoxy-substituted analogues under identical device fabrication and testing conditions are crucial for establishing clear structure-property relationships and guiding the rational design of next-generation organic electronic materials.
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Safety Operating Guide
Understanding the Compound: Hazard Identification and Risk Assessment
A Guide to the Safe and Compliant Disposal of 1,4-Didodecyl-2,5-diiodobenzene
For researchers and scientists in the field of drug development and chemical synthesis, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory standards. Our aim is to empower you with the knowledge to manage this specific chemical waste stream with confidence and precision.
This compound (CAS No. 162715-93-7) is a halogenated aromatic compound.[1][2] While specific toxicity data for this compound is limited, its structure as a di-iodinated benzene derivative necessitates a cautious approach. The presence of iodine, a halogen, classifies it as a halogenated organic compound, which has specific disposal requirements.[3][4] Analogous compounds, such as 1,4-diiodobenzene, are known to cause skin, eye, and respiratory irritation.[5][6][7] Therefore, a thorough risk assessment is the first critical step before handling or disposing of this substance.
Key Properties of this compound:
| Property | Value | Source |
| CAS Number | 162715-93-7 | [1][2] |
| Molecular Formula | C₃₀H₅₂I₂ | [1][2] |
| Molecular Weight | 666.54 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | ~70 °C | [1] |
Before beginning any work that will generate this compound waste, it is imperative to consult your institution's Chemical Hygiene Plan (CHP).[8][9] This plan, mandated by the Occupational Safety and Health Administration (OSHA), outlines specific procedures for handling hazardous chemicals and is tailored to your laboratory's specific conditions.[8][9]
Pre-Disposal Procedures: Segregation and Waste Characterization
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
The "Why" Behind Segregation: this compound is a halogenated organic solid . It must be segregated from non-halogenated organic waste, aqueous waste, and other reactive waste streams.[3][10] This is because the disposal method for halogenated compounds is typically high-temperature incineration to ensure the complete destruction of the halogenated molecules and to scrub the resulting acidic gases.[5][11] Mixing it with other waste types can interfere with this process and may be a violation of federal and state regulations.[12]
Step-by-Step Pre-Disposal Protocol:
-
Waste Determination: As a generator of hazardous waste, you are required by the Resource Conservation and Recovery Act (RCRA) to determine if your waste is hazardous.[12][13] Given that this compound is a halogenated organic compound, it should be managed as hazardous waste.
-
Select the Correct Waste Container: Use a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." The container must be compatible with the chemical, sealable, and in good condition.[10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the accumulation start date.[14]
The Disposal Workflow: From Your Lab to Final Disposition
The following workflow outlines the critical steps for the compliant disposal of this compound waste.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocol:
-
Collection: Place solid this compound waste directly into the designated "Halogenated Organic Solids" waste container.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[10]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be at or near the point of generation.
-
Full Container: Once the container is full, or if the accumulation time limit is approaching (check your local and state regulations), arrange for its transfer to your institution's central hazardous waste storage area.
-
Transportation: The transport of hazardous waste from your facility must be conducted by a licensed hazardous waste transporter.[15]
-
Final Disposal: The recommended disposal method for halogenated organic compounds is incineration in a licensed hazardous waste incinerator.[5][11] This process ensures the complete destruction of the compound in an environmentally sound manner.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, prompt and correct action is crucial.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Control the Spill: If it is safe to do so, prevent the spread of the solid material. Avoid creating dust.
-
Personal Protective Equipment (PPE): Do not attempt to clean up a spill without the proper PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] For larger spills, respiratory protection may be necessary.[5]
-
Clean-up: Carefully sweep or shovel the spilled material into a suitable container for disposal as hazardous waste.[5][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[5][7] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][6] Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.
The Regulatory Landscape: Staying Compliant
The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][16] OSHA regulations are in place to ensure worker safety during the handling of these materials.[10][15] It is essential to be familiar with both federal regulations and any additional state-specific requirements.[12]
Key Regulatory Considerations:
-
Generator Status: Your laboratory will be classified as a hazardous waste generator. The volume of waste you generate will determine your specific regulatory requirements.
-
Record Keeping: Meticulous record-keeping is a legal requirement. This includes hazardous waste manifests, which track the waste from its generation to its final disposal.[14]
-
Training: All personnel who handle hazardous waste must receive appropriate training on its safe management and emergency procedures.[15]
By adhering to these guidelines, you can ensure the safe, responsible, and compliant disposal of this compound, contributing to a safer laboratory environment and the protection of our ecosystem.
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OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]
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Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. [Link]
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Mastering the Safe Handling of 1,4-Didodecyl-2,5-diiodobenzene: A Comprehensive Guide
For researchers and scientists at the forefront of drug development and organic synthesis, the ability to handle specialized reagents with confidence and safety is paramount. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal of 1,4-Didodecyl-2,5-diiodobenzene, ensuring both personal safety and experimental integrity.
Understanding the Hazards: A Proactive Approach to Safety
The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes ensuring that employees are protected from chemical hazards.[3] The cornerstone of this protection is a combination of engineering controls, administrative controls, and appropriate personal protective equipment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling any chemical. For this compound, the following PPE is recommended based on supplier information and the known hazards of similar compounds.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against dust particles and potential splashes. Standard safety glasses may not provide adequate protection from fine powders. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Given that many halogenated solvents have poor compatibility with nitrile gloves over extended periods, double gloving may be advisable for prolonged handling.[4] Always consult the glove manufacturer's compatibility chart. |
| Respiratory Protection | Type N95 (US) respirator or equivalent | Recommended to prevent inhalation of the solid powder, especially when weighing or transferring the material. Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] |
| Protective Clothing | Laboratory coat | A fully buttoned lab coat should be worn to protect the skin and clothing from contamination.[4] |
Donning and Doffing PPE: A Step-by-Step Protocol
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten it completely.
-
Respirator: If required, perform a fit check for your N95 respirator.
-
Eye Protection: Put on your safety goggles or face shield.
-
Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove gloves by peeling them off from the cuff downwards, turning them inside out. Dispose of them in the appropriate waste container.
-
Lab Coat: Remove your lab coat by rolling it outwards and away from your body. Store it in a designated area or dispose of it if it is contaminated.
-
Eye Protection: Remove your eye protection.
-
Respirator: Remove your respirator without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[4]
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound in the laboratory will minimize the risk of exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
The storage area for halogenated solvents should be secure and away from direct sunlight, heat, and ignition sources.[4]
Weighing and Transfer:
-
All manipulations of solid this compound should be carried out in a certified chemical fume hood to control dust and potential vapors.[4]
-
Use a disposable weighing boat or line the balance with weighing paper to contain the solid.
-
Handle the material gently to avoid creating airborne dust.
Experimental Use:
-
When setting up reactions, ensure that all glassware is clean and dry.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound and its solutions tightly closed when not in use.[1][2]
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be treated as hazardous waste.[4]
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound and any contaminated disposable items (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for halogenated organic liquid waste.
-
Do not dispose of this chemical or its solutions down the drain.[4][5] Iodine-containing waste can be harmful to the environment.[6]
Neutralization of Iodine-Containing Waste (if applicable): For some iodine-containing waste streams, neutralization to a less hazardous form may be possible before disposal. A common method involves the use of a sodium thiosulfate solution to reduce elemental iodine to iodide.[7] This should only be performed by trained personnel following a validated institutional protocol.
Final Disposal: All waste containers must be sealed and disposed of through your institution's hazardous waste management program.[2] Ensure that all local, state, and federal regulations are followed.[8]
Workflow for Safe Handling of this compound
Caption: A workflow diagram illustrating the key stages for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure and productive laboratory environment.
References
-
National Institute for Occupational Safety and Health (NIOSH). (n.d.). School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Retrieved from [Link]
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University of Columbia. (n.d.). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards: Introduction. Centers for Disease Control and Prevention. Retrieved from [Link]
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Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. Johns Hopkins Lab Safety. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
